Product packaging for Isoamyl isovalerate(Cat. No.:CAS No. 659-70-1)

Isoamyl isovalerate

Cat. No.: B1219995
CAS No.: 659-70-1
M. Wt: 172.26 g/mol
InChI Key: XINCECQTMHSORG-UHFFFAOYSA-N
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Description

Isoamyl isovalerate is an apple flavor volatile compound mainly found in apple and banana. It is used as a flavoring agent in chewing gums, candies and baked goods.>This compound is a fatty acid ester.>Isopentyl isopentanoate, also known as iso-amyl isovalerate or 3-methylbutyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopentyl isopentanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isopentyl isopentanoate has been primarily detected in urine. Within the cell, isopentyl isopentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Isopentyl isopentanoate exists in all eukaryotes, ranging from yeast to humans. Isopentyl isopentanoate is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as alcoholic beverages, garden tomato, fruits, and orange mint. This makes isopentyl isopentanoate a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1219995 Isoamyl isovalerate CAS No. 659-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 3-methylbutanoate
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
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InChI Key

XINCECQTMHSORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID8044757
Record name 3-Methylbutyl 3-methylbutanoate
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Molecular Weight

172.26 g/mol
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Physical Description

Liquid, Colourless liquid with a fruity apple-like odour
Record name Isopentyl isopentanoate
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Record name Isoamyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190.00 to 191.00 °C. @ 760.00 mm Hg
Record name Isopentyl isopentanoate
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Solubility

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water, 1ml in 6ml 70% ethanol (in ethanol)
Record name Isoamyl isovalerate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.851 - 0.857
Record name Isoamyl isovalerate
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CAS No.

659-70-1
Record name Isoamyl isovalerate
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Record name ISOAMYL ISOVALERATE
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Record name Butanoic acid, 3-methyl-, 3-methylbutyl ester
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Record name 3-Methylbutyl 3-methylbutanoate
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Record name Isopentyl isopentanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Aromatic Signature of Apples: A Technical Guide to the Natural Occurrence of Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl isovalerate, an ester known for its characteristic sweet, fruity, and apple-like aroma, is a naturally occurring volatile organic compound (VOC) in apples (Malus domestica). While it is a significant contributor to the overall flavor profile of certain cultivars, its presence and concentration can vary widely. This technical guide provides an in-depth analysis of the natural occurrence of this compound in apples, including its biosynthesis, methodologies for its detection and quantification, and a summary of available data. This document is intended to serve as a comprehensive resource for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the volatile composition of apples.

Introduction

The aroma of apples is a complex mixture of over 300 volatile organic compounds, with esters being the most predominant class, often accounting for 80-98% of the total volatile compounds in ripe fruit.[1] These esters, in combination with alcohols, aldehydes, and other compounds, create the characteristic and diverse aromatic profiles observed across different apple cultivars. This compound is one such ester, recognized for its potent "apple" note.[2][3] Understanding the natural occurrence and biosynthesis of this compound is crucial for quality assessment in the food and beverage industry, as well as for potential applications in flavor and fragrance development. Furthermore, the study of biosynthetic pathways of such natural compounds can provide insights for metabolic engineering and the development of novel therapeutic agents.

Quantitative Occurrence of this compound in Apple Cultivars

The following table summarizes the presence of this compound and other major esters in various apple cultivars as reported in scientific literature. It is important to note the absence of quantitative data for this compound in many studies, highlighting a gap in the current research.

Apple CultivarThis compound Concentration (µg/kg)Other Major Esters QuantifiedReference
Red Delicious Not Specifically Quantified2-methylbutyl acetate, ethyl 2-methylbutanoate, hexyl 2-methylbutanoate[4]
Granny Smith Not Specifically QuantifiedHigh in aldehydes, lower in esters compared to other cultivars.[5]
Royal Gala Not Specifically QuantifiedButyl acetate, 2-methylbutyl acetate, hexyl esters[6][7]
Fuji Not Specifically Quantified2-methylbutyl acetate, hexyl acetate, ethyl 2-methylbutanoate[8]
Golden Delicious Not Specifically QuantifiedHigh ester content, including various acetate and butanoate esters.[9]
Honeycrisp Not Specifically QuantifiedHexyl 2-methylbutyrate, hexyl butyrate, hexyl hexanoate[10]
Jonagold Not Specifically QuantifiedHigh in esters, including hexyl acetate, hexyl butanoate, and hexyl 2-methylbutyrate.[9]

Note: The lack of specific quantitative data for this compound in this table reflects the current state of published research. Further targeted analytical studies are required to populate this dataset.

Biosynthesis of this compound in Apples

The biosynthesis of this compound in apples is a multi-step process involving the catabolism of branched-chain amino acids and the subsequent esterification reaction catalyzed by alcohol acyltransferases (AATs). The two precursors of this compound are isoamyl alcohol and isovaleric acid, which are derived from the amino acid leucine.[8][11]

Biosynthetic Pathway

The pathway begins with the branched-chain amino acid leucine. Through a series of enzymatic reactions, leucine is converted into its corresponding alcohol (isoamyl alcohol) and acyl-CoA (isovaleryl-CoA), the activated form of isovaleric acid. The final step is the condensation of isoamyl alcohol and isovaleryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Isoamyl_Isovalerate_Biosynthesis Leucine Leucine BCAT Branched-chain amino acid transaminase Leucine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate aKIC α-Ketoisocaproate BCKDH Branched-chain α-keto acid dehydrogenase complex aKIC->BCKDH ADH_decarboxylase Decarboxylase & Alcohol Dehydrogenase aKIC->ADH_decarboxylase BCAT->Glu BCAT->aKIC Isovaleryl_CoA Isovaleryl-CoA AAT Alcohol Acyltransferase (AAT) Isovaleryl_CoA->AAT BCKDH->Isovaleryl_CoA Isovaleraldehyde Isovaleraldehyde Isoamyl_alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_alcohol Reduction ADH_decarboxylase->Isovaleraldehyde Decarboxylation Isoamyl_alcohol->AAT Isoamyl_isovalerate This compound AAT->Isoamyl_isovalerate CoA CoA AAT->CoA

Biosynthetic pathway of this compound from leucine.
Key Enzymes

  • Branched-chain amino acid transaminase (BCAT): This enzyme catalyzes the initial step, the reversible transamination of leucine to α-ketoisocaproate.[12]

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.[12]

  • Decarboxylases and Alcohol Dehydrogenases (ADHs): A series of enzymes are responsible for the conversion of α-ketoisocaproate to isoamyl alcohol, likely proceeding through an aldehyde intermediate.[13]

  • Alcohol Acyltransferase (AAT): This is a key enzyme in the final step of ester formation. In apples, the MdAAT1 gene has been identified and shown to be responsible for the production of a variety of esters.[6][7] AATs exhibit broad substrate specificity, meaning they can utilize a range of alcohols and acyl-CoAs to produce a diverse array of esters.[6][8]

Experimental Protocols

The analysis of this compound and other volatile compounds in apples is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[9][10][14]

Sample Preparation and Volatile Extraction (HS-SPME)
  • Sample Homogenization: A representative sample of apple tissue (e.g., 5-10 g of peel or flesh) is homogenized. To prevent enzymatic degradation and changes in the volatile profile, this step should be performed quickly and at a low temperature.

  • Internal Standard Addition: A known amount of an internal standard (e.g., 2-octanol or ethyl heptanoate), which is not naturally present in apples, is added to the homogenized sample for quantification purposes.

  • Vial Incubation: The homogenized sample is placed in a sealed headspace vial. To enhance the release of volatiles into the headspace, the vial is often saturated with sodium chloride and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with agitation.

  • SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Experimental_Workflow start Apple Sample homogenization Homogenization start->homogenization internal_standard Add Internal Standard homogenization->internal_standard incubation Incubation in Headspace Vial internal_standard->incubation spme HS-SPME Extraction incubation->spme gcms GC-MS Analysis spme->gcms data_analysis Data Processing & Quantification gcms->data_analysis end Results data_analysis->end

General workflow for apple volatile analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Thermal Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWax). A programmed temperature gradient is used to achieve optimal separation.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The concentration of each compound is determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with known concentrations of the target analyte (this compound) is used for accurate quantification.

Conclusion

This compound is a naturally occurring ester that contributes to the characteristic fruity aroma of apples. Its biosynthesis is intricately linked to the catabolism of the amino acid leucine, with the final esterification step catalyzed by alcohol acyltransferases. While its presence is well-established, there is a notable lack of comprehensive quantitative data for this compound across a wide range of apple cultivars in the scientific literature. The standard analytical technique for its analysis is HS-SPME-GC-MS, a robust and sensitive method for the characterization of volatile profiles in fruits. Further research focusing on the quantification of minor esters like this compound in different apple varieties will provide a more complete understanding of apple aroma chemistry and will be valuable for breeding programs and the flavor industry. This technical guide provides a foundational understanding for researchers and professionals working with the complex chemistry of apple volatiles.

References

The Genesis of Fruity Aroma: An In-depth Technical Guide to the Biosynthesis of Isoamyl Isovalerate in Ripening Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile esters are the principal architects of the characteristic aroma of many ripening fruits, significantly influencing consumer preference and the sensory profile of food and beverages. Among these, isoamyl isovalerate, with its potent apple and fruity notes, is a key contributor to the aromatic bouquet of numerous fruits, including apples, bananas, and melons. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound in ripening fruits. It delineates the metabolic origins of its precursors, isoamyl alcohol and isovaleryl-CoA, from the catabolism of the branched-chain amino acid leucine. The pivotal role of alcohol acyltransferases (AATs) in the final esterification step is examined in detail, including their enzymatic properties and regulation. Furthermore, this guide outlines key experimental protocols for the quantification of this compound and the characterization of the enzymes involved in its synthesis. The complex regulatory network, involving hormonal signals and transcriptional control that governs the production of this important flavor compound during fruit ripening, is also elucidated. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction

The aroma of ripening fruit is a complex symphony of volatile organic compounds, with esters being a dominant and defining class of molecules. This compound is a branched-chain ester that imparts a characteristic sweet, fruity, and apple-like aroma to a variety of fruits.[1] The biosynthesis of this and other esters is a highly regulated process that intensifies during the ripening stages, coinciding with other changes in color, texture, and sugar content. Understanding the intricate biochemical pathways and regulatory mechanisms that lead to the formation of this compound is of paramount importance for the food and beverage industry, as it opens avenues for the enhancement of natural flavors and the development of novel flavoring agents. This guide provides a detailed technical overview of the core biosynthetic processes, experimental methodologies, and regulatory networks involved in the production of this compound in ripening fruits.

The Biosynthetic Pathway of this compound

The formation of this compound is the culmination of two distinct biosynthetic pathways that provide the necessary alcohol and acyl-CoA precursors. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT).[2]

The Origin of the Alcohol Moiety: Isoamyl Alcohol from Leucine Catabolism

The isoamyl alcohol (3-methyl-1-butanol) component of this compound is derived from the catabolism of the branched-chain amino acid (BCAA), L-leucine.[3] This metabolic pathway, analogous to the Ehrlich pathway in yeast, involves a series of enzymatic steps primarily located within the mitochondria.[4]

The key steps in the conversion of L-leucine to isoamyl alcohol are:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) . This reaction typically utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.[5][6]

  • Decarboxylation: The α-ketoisocaproate is then decarboxylated to form isovaleraldehyde by an α-keto acid decarboxylase .[7]

  • Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH) , often utilizing NADH as a reductant.[8]

dot

Isoamyl_Alcohol_Biosynthesis Leucine L-Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleraldehyde Isovaleraldehyde a_Ketoisocaproate->Isovaleraldehyde α-Keto Acid Decarboxylase Glutamate Glutamate a_Ketoisocaproate->Glutamate CO2 CO₂ a_Ketoisocaproate->CO2 Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol ADH NAD NAD⁺ Isovaleraldehyde->NAD a_Ketoglutarate α-Ketoglutarate a_Ketoglutarate->Leucine NADH NADH + H⁺ NADH->Isovaleraldehyde

Biosynthesis of isoamyl alcohol from L-leucine.
The Origin of the Acyl Moiety: Isovaleryl-CoA

Isovaleryl-coenzyme A (isovaleryl-CoA) provides the isovalerate portion of the final ester. The primary route to isovaleryl-CoA in plants is also through the catabolism of L-leucine.[3][9] After the initial transamination of leucine to α-ketoisocaproate, the pathway proceeds as follows:

  • Oxidative Decarboxylation: α-Ketoisocaproate is oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[4] This multi-enzyme complex is located in the mitochondria.

An alternative pathway for isovaleryl-CoA synthesis, branching from the mevalonate pathway, has been identified in myxobacteria and may have implications for plants.[6][10] This pathway involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in mevalonate synthesis, to isovaleryl-CoA.[6] However, the leucine catabolic pathway is considered the major source in ripening fruits.

The Final Esterification Step: Alcohol Acyltransferase (AAT)

The condensation of isoamyl alcohol and isovaleryl-CoA to form this compound is catalyzed by alcohol acyltransferase (AAT) , a key enzyme in the biosynthesis of many volatile esters in fruits.[2][11] AATs belong to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of acyltransferases.[11]

The reaction is as follows:

Isoamyl alcohol + Isovaleryl-CoA <-> this compound + CoA-SH

The expression and activity of AATs are often developmentally regulated and increase significantly during fruit ripening, correlating with the production of volatile esters.[3][12]

dot

Isoamyl_Isovalerate_Synthesis cluster_leucine_catabolism Leucine Catabolism Leucine L-Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleraldehyde Isovaleraldehyde a_Ketoisocaproate->Isovaleraldehyde α-Keto Acid Decarboxylase Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol ADH Isoamyl_Isovalerate This compound Isoamyl_Alcohol->Isoamyl_Isovalerate AAT Isovaleryl_CoA->Isoamyl_Isovalerate AAT Hormonal_Regulation cluster_ripening Fruit Ripening Processes Ethylene Ethylene Gene Expression\n(e.g., AAT, BCAT, ADH) Gene Expression (e.g., AAT, BCAT, ADH) Ethylene->Gene Expression\n(e.g., AAT, BCAT, ADH) Induces Color Development Color Development Ethylene->Color Development Softening Softening Ethylene->Softening Auxin Auxin Auxin->Ethylene Antagonistic/ Synergistic ABA Abscisic Acid ABA->Ethylene Promotes Jasmonates Jasmonates Jasmonates->Ethylene Promotes Ester Biosynthesis Ester Biosynthesis Gene Expression\n(e.g., AAT, BCAT, ADH)->Ester Biosynthesis

Simplified hormonal regulation of fruit ripening and ester biosynthesis.

Experimental Protocols

Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in fruits.

[4][13][14][15][16]Objective: To identify and quantify this compound in fruit tissue.

Materials:

  • Fruit sample

  • Liquid nitrogen

  • Saturated NaCl solution

  • 20 mL headspace vials with septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known weight of fruit pulp in liquid nitrogen. Transfer a precise amount of the powdered tissue (e.g., 0.2-3.5 g) to a headspace vial. A[4][17]dd a saturated NaCl solution (e.g., 5-10 mL) to the vial to improve the release of volatiles. 2[4][17]. Headspace Extraction: Equilibrate the vial at a specific temperature (e.g., 40-42°C) for a set time (e.g., 15-40 minutes) with agitation. E[4][17]xpose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) to adsorb the volatile compounds. 3[4][17]. GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the GC. Separate the compounds on a suitable capillary column (e.g., DB-5ms or VF-WAXms). T[4][18]he mass spectrometer is operated in scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is typically performed using an internal standard and a calibration curve.

dot

GCMS_Workflow start Fruit Sample homogenization Homogenization (in liquid nitrogen) start->homogenization extraction Headspace SPME (with NaCl, heating, and agitation) homogenization->extraction desorption Thermal Desorption (in GC inlet) extraction->desorption separation Gas Chromatography (Capillary Column) desorption->separation detection Mass Spectrometry (Scan and SIM modes) separation->detection analysis Data Analysis (Identification and Quantification) detection->analysis end Results analysis->end

Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.
Alcohol Acyltransferase (AAT) Enzyme Assay

Objective: To determine the activity of AAT in a fruit protein extract.

Materials:

  • Fruit tissue

  • Extraction buffer (e.g., Tris-HCl with protease inhibitors)

  • Protein quantification reagent (e.g., Bradford assay)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Isoamyl alcohol

  • Isovaleryl-CoA

  • GC-MS system

Procedure:

  • Protein Extraction: Homogenize fruit tissue in a cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the extract.

  • Enzyme Reaction: In a reaction vial, combine the protein extract with the assay buffer, isoamyl alcohol, and isovaleryl-CoA. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

  • Extraction of Product: Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane).

  • GC-MS Analysis: Analyze the organic phase by GC-MS to quantify the amount of this compound produced.

  • Calculation of Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/h/mg protein).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of AAT genes during fruit ripening.

[11][19][20]Materials:

  • Fruit tissue from different ripening stages

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Gene-specific primers for AAT and a reference gene (e.g., actin or ubiquitin)

Procedure:

  • RNA Extraction and DNase Treatment: Extract total RNA from fruit tissue and treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

  • qRT-PCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for the target AAT gene and a reference gene, and a fluorescent dye like SYBR Green.

  • Data Analysis: Analyze the amplification data to determine the relative expression level of the AAT gene at different ripening stages, normalized to the expression of the reference gene.

Conclusion

The biosynthesis of this compound in ripening fruits is a well-orchestrated process that integrates amino acid catabolism with a highly regulated esterification step. The availability of the precursor, L-leucine, and the expression and catalytic properties of alcohol acyltransferases are critical determinants of the final concentration of this important aroma compound. The intricate network of hormonal and transcriptional regulation ensures that the production of this compound is synchronized with the overall ripening program of the fruit. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other flavor biosynthetic pathways. A deeper understanding of these mechanisms will undoubtedly contribute to the development of strategies for enhancing the natural flavor of fruits and creating novel, nature-inspired flavor profiles for a wide range of applications.

References

Isoamyl isovalerate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoamyl Isovalerate

Authored by: Gemini AI

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant ester in the flavor and fragrance industries. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and illustrates key processes through standardized diagrams. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Introduction

This compound, also known as isopentyl 3-methylbutanoate, is an organic compound classified as an ester.[1][2] It is formed from the reaction of isoamyl alcohol and isovaleric acid.[1] This compound is a colorless liquid at room temperature and is primarily recognized for its characteristic fruity aroma, often described as being similar to apples or bananas.[1][3] Due to its pleasant scent and flavor profile, it is widely utilized as a flavoring agent in food products such as candies, baked goods, and chewing gum, as well as a fragrance component in perfumes and other consumer goods.[1][4][5] The natural occurrence of this compound has been reported in various plants, including Heracleum dissectum and Elsholtzia fruticosa.[6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and analysis in a laboratory setting.

PropertyValueCitations
CAS Number 659-70-1[1][2]
Molecular Formula C₁₀H₂₀O₂[1][2]
Molecular Weight 172.27 g/mol [2]
Appearance Colorless liquid[1][7]
Odor Fruity, apple-like[1][3][4]
Boiling Point 190.00 to 191.00 °C @ 760.00 mm Hg[6][8]
Melting Point -58.15°C[3][9]
Density 0.851 - 0.857 g/mL at 25 °C[6][10]
Refractive Index 1.411 - 1.414 at 20 °C[6][7]
Solubility Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in water.[1][6][8][1][6][8]
Vapor Pressure 0.886 mmHg @ 25.00 °C[8]
Flash Point 152.00 °F (66.67 °C)[8]
LogP (o/w) 3.530 (estimated)[8]

Experimental Protocols

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters, including this compound, through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[3]

Materials:

  • Isoamyl alcohol

  • Isovaleric acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[3][11]

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • Saturated aqueous sodium chloride (brine) solution[3]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[11][12]

  • Diethyl ether or other suitable organic solvent[3]

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus[7]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and isovaleric acid.[7] Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 60-75 minutes.[12] This allows the reaction to proceed towards equilibrium without the loss of volatile reactants or products.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.[7] Add cold water and mix.[3] To neutralize the acidic catalyst and any unreacted isovaleric acid, wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution.[3] Carbon dioxide effervescence will be observed; vent the separatory funnel frequently.[7]

  • Workup - Washing: Further wash the organic layer with a brine solution to remove any remaining water-soluble impurities.[3]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate to remove residual water.[12]

  • Purification: Filter the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator.[11] For higher purity, the resulting crude this compound can be purified by distillation.[6]

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique used to separate and identify volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or semi-polar capillary column, such as an HP-5 or equivalent, is suitable.[8]

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of around 90°C can be used, with a programmed ramp to a higher temperature to ensure the elution of all components.

  • Injection Mode: Split injection is typically used to prevent column overloading.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or ethanol.

  • Standard Preparation: Create a series of calibration standards of known concentrations of pure this compound in the same solvent.

  • Injection: Inject a small, fixed volume (e.g., 1 µL) of the sample and each standard into the gas chromatograph.

  • Data Acquisition: Record the chromatograms, noting the retention time of the peak corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their respective concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound using the Fischer esterification protocol.

G cluster_reaction Synthesis cluster_workup Workup & Purification A Combine Isoamyl Alcohol, Isovaleric Acid, and H₂SO₄ Catalyst B Reflux Reaction Mixture (60-75 min) A->B C Cool and Transfer to Separatory Funnel B->C D Wash with NaHCO₃ Solution (Neutralization) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter and Evaporate Solvent F->G H Purify by Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Interaction: Olfactory Signaling Pathway

This compound's characteristic fruity scent is perceived through the olfactory system. The diagram below represents a generalized signaling pathway for olfaction, which is initiated when an odorant molecule like this compound binds to an olfactory receptor.[13]

G cluster_olfaction Olfactory Signal Transduction odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G Protein Activation (Golf) receptor->g_protein 1. Binding adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase 2. Activation cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP 3. Catalysis ion_channel cAMP-gated Ion Channel Opening cAMP->ion_channel 4. Gating depolarization Influx of Na⁺ and Ca²⁺ (Depolarization) ion_channel->depolarization 5. Ion Flow action_potential Action Potential Generation depolarization->action_potential 6. Signal Initiation brain Signal to Brain (Olfactory Bulb) action_potential->brain 7. Transmission

References

Spectroscopic Profile of Isoamyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl isovalerate, also known as isopentyl isovalerate or apple oil, is an organic ester with a characteristic fruity aroma reminiscent of apples and bananas. It is widely used in the food, beverage, and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and visual aids to facilitate understanding.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmIntegrationMultiplicityAssignment
4.082Ht-O-CH₂ -CH₂-
2.152Hd-CO-CH₂ -CH-
1.661Hm-O-CH₂-CH₂ -CH(CH₃)₂
1.501Hm-CO-CH₂-CH (CH₃)₂
0.9212Hd-CH(CH₃ )₂ and -CH(CH₃ )₂

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data was acquired in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ) ppmAssignment
173.06C =O
62.76-O-C H₂-
43.60-CO-C H₂-
37.57-O-CH₂-C H₂-
25.79-CO-CH₂-C H-
25.20-O-CH₂-CH₂-C H-
22.46-CH(C H₃)₂

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)[1]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. For this compound, the key absorptions are characteristic of an ester.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2960-2870C-H (alkane)Stretch
~1735C=O (ester)Stretch
~1240C-O (ester)Stretch
~1170C-O (ester)Stretch

Table 3: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[1]

m/zProposed Fragment
172[M]⁺ (Molecular Ion)
85[CH₃CH(CH₃)CH₂CO]⁺
71[CH₃CH(CH₃)CH₂CH₂]⁺
70[CH₂=CHCH(CH₃)₂]⁺
57[CH₃CH(CH₃)CH₂]⁺
43[CH₃CH(CH₃)]⁺

Table 4: Major Fragments in the EI-Mass Spectrum of this compound[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, place approximately 5-10 mg of this compound into a clean, dry vial.

    • For ¹³C NMR, use a more concentrated sample of 20-50 mg.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex the vial until the sample is fully dissolved.

  • Sample Transfer:

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a single scan is often sufficient. For ¹³C NMR, multiple scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound.

Materials:

  • This compound (liquid sample)

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Pipette

  • Lint-free tissues

  • Isopropyl alcohol or acetone for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a lint-free tissue soaked in isopropyl alcohol or acetone.

Mass Spectrometry (MS)

Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.

Materials:

  • This compound (liquid sample)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Microsyringe

Procedure:

  • Sample Introduction:

    • If using a GC-MS system, dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

    • Alternatively, for direct infusion, a small amount of the neat liquid can be introduced via a heated probe.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the spectroscopic analysis workflow and the structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prepared_Sample Prepared Sample (Dissolved/Diluted) Sample->Prepared_Sample NMR NMR Spectrometer Prepared_Sample->NMR IR IR Spectrometer Prepared_Sample->IR MS Mass Spectrometer Prepared_Sample->MS NMR_Data NMR Spectrum (¹H & ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Structural_Elucidation cluster_technique Spectroscopic Technique cluster_info Information Obtained cluster_structure Structural Feature of this compound H_NMR ¹H NMR H_Info Proton Environment Connectivity (J-coupling) H_NMR->H_Info C_NMR ¹³C NMR C_Info Carbon Skeleton Number of Carbons C_NMR->C_Info IR IR IR_Info Functional Groups (C=O, C-O) IR->IR_Info MS Mass Spec MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Structure O // CH₃CH(CH₃)CH₂CCH₂CH₂CH(CH₃)₂ H_Info->Structure -CH₃, -CH₂-, -CH- Integration ratios C_Info->Structure 10 distinct carbons C=O at 173 ppm IR_Info->Structure Ester group present MS_Info->Structure MW = 172 Confirms isoamyl and isovalerate moieties

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopentyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl isovalerate, a volatile ester, is a significant compound in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of isopentyl isovalerate, offering a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectroscopic data, and chemical reactivity. Standardized experimental protocols for the determination of its key properties are also outlined to ensure reproducibility and accuracy in laboratory settings.

Introduction

Isopentyl isovalerate, also known as isoamyl isovalerate or 3-methylbutyl 3-methylbutanoate, is an organic compound classified as an ester.[1] It is formed from the esterification of isopentyl alcohol with isovaleric acid.[2] The compound is characterized by its strong, fruity aroma, often described as reminiscent of apples or bananas, which has led to its widespread use as a flavoring agent in food products and as a fragrance component in perfumery.[2][3] Beyond its sensory applications, its chemical structure makes it a subject of interest in synthetic organic chemistry. A thorough understanding of its physical and chemical properties is paramount for its effective utilization and for the development of new applications.

Chemical Identity and Structure

A clear understanding of the various identifiers and structural representations of isopentyl isovalerate is crucial for accurate documentation and communication in a research and development context.

  • IUPAC Name: 3-methylbutyl 3-methylbutanoate[1]

  • Synonyms: this compound, Isopentyl isopentanoate, Apple oil, Apple essence, Isovaleric acid isoamyl ester[1][2]

  • CAS Number: 659-70-1[1]

  • Chemical Formula: C₁₀H₂₀O₂[1]

  • Molecular Weight: 172.26 g/mol [1]

  • SMILES: CC(C)CCOC(=O)CC(C)C[1]

  • InChI Key: XINCECQTMHSORG-UHFFFAOYSA-N[2]

Isopentyl_Isovalerate_Identifiers cluster_identifiers Chemical Identifiers cluster_structure Structural Information Isopentyl Isovalerate Isopentyl Isovalerate IUPAC Name 3-methylbutyl 3-methylbutanoate Isopentyl Isovalerate->IUPAC Name CAS Number 659-70-1 Isopentyl Isovalerate->CAS Number Synonyms This compound, Apple oil, etc. Isopentyl Isovalerate->Synonyms Molecular Formula C10H20O2 Isopentyl Isovalerate->Molecular Formula Molecular Weight 172.26 g/mol Isopentyl Isovalerate->Molecular Weight SMILES CC(C)CCOC(=O)CC(C)C Isopentyl Isovalerate->SMILES InChI Key XINCECQTMHSORG-UHFFFAOYSA-N Isopentyl Isovalerate->InChI Key

Figure 1: Identifiers for Isopentyl Isovalerate.

Physical Properties

The physical properties of isopentyl isovalerate are summarized in the table below. These properties are essential for its handling, storage, and application in various industrial and laboratory processes.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[2][4]
Odor Fruity, apple-like[1][2]
Boiling Point 192-193 °C[2][5]
Melting Point -58.15 °C[2][6]
Density 0.854 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.412[2][3]
Vapor Pressure 0.452 mmHg at 25 °C[6]
Flash Point 80 °C (closed cup)[3][7]
Solubility in Water 48.1 mg/L at 20 °C[6]
Solubility in Organic Solvents Soluble in ethanol and ether[4][8]
LogP 3.38[9]

Chemical Properties and Reactivity

Isopentyl isovalerate exhibits chemical properties characteristic of an ester.

  • Hydrolysis: Like other esters, isopentyl isovalerate can undergo hydrolysis to yield isopentyl alcohol and isovaleric acid. This reaction can be catalyzed by either an acid or a base.[10][11] Under basic conditions, the reaction, known as saponification, is irreversible and yields the salt of the carboxylic acid.[10]

  • Oxidation: The ester is susceptible to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents. The oxidation of primary alcohols can be a method for ester synthesis.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of isopentyl isovalerate.

Determination of Boiling Point

The boiling point of isopentyl isovalerate can be determined using the distillation method or the Thiele tube method.[12][13]

Distillation Method Protocol:

  • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Place approximately 5 mL of isopentyl isovalerate and a few boiling chips into the distilling flask.

  • Heat the flask gently.

  • Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point.[13]

  • Record the atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of liquid isopentyl isovalerate can be accurately measured using a pycnometer or a vibrational density meter.[5][14]

Pycnometer Method Protocol:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with isopentyl isovalerate, ensuring no air bubbles are trapped.

  • Thermostat the pycnometer to a specific temperature (e.g., 25 °C).

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like isopentyl isovalerate.[15][16]

Abbe Refractometer Protocol:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Apply a few drops of isopentyl isovalerate onto the prism surface.

  • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Determination of Flash Point

The closed-cup method, using a Pensky-Martens or similar apparatus, is a standard procedure for determining the flash point of combustible liquids.[17][18]

Closed-Cup Method Protocol:

  • Place the sample of isopentyl isovalerate into the test cup of the flash point apparatus.

  • Heat the sample at a slow, constant rate.

  • At regular temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon application of the ignition source.[18]

Determination of Solubility

The solubility of isopentyl isovalerate in water and organic solvents can be determined by the following qualitative method.[3][19]

Solubility Test Protocol:

  • To separate test tubes, add 1 mL of the solvent (e.g., water, ethanol, ether).

  • Add isopentyl isovalerate dropwise to each test tube, shaking after each addition.

  • Observe whether a homogeneous solution forms or if two distinct layers remain.

  • Record the substance as soluble, partially soluble, or insoluble based on the observation.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of isopentyl isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (Proton NMR):

  • Protocol: Dissolve a small amount of isopentyl isovalerate in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum using a standard NMR spectrometer.[2]

  • Expected Chemical Shifts (δ): Protons on carbons adjacent to the ester oxygen (the isopentyl group) will appear downfield compared to typical alkane protons. Protons on the carbon alpha to the carbonyl group (the isovalerate group) will also be shifted downfield.[1][20]

¹³C NMR (Carbon-13 NMR):

  • Protocol: Similar to ¹H NMR, a solution in a deuterated solvent is used. Proton decoupling is typically employed to simplify the spectrum.[2]

  • Expected Chemical Shifts (δ): The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm. The carbons attached to the ester oxygen will also show distinct downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: For a liquid sample like isopentyl isovalerate, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[4]

  • Expected Absorptions: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester is expected around 1735-1750 cm⁻¹.[1] C-O stretching bands will also be present in the fingerprint region (1000-1300 cm⁻¹).[1][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 172. Common fragmentation patterns for esters include cleavage alpha to the carbonyl group and McLafferty rearrangement.[22][23]

Synthesis Workflow

Isopentyl isovalerate is commonly synthesized via Fischer esterification, which involves the acid-catalyzed reaction of isopentyl alcohol with isovaleric acid.[24]

Fischer_Esterification_Workflow Reactants Isopentyl Alcohol + Isovaleric Acid Reflux Reflux Reactants->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Workup Work-up (Neutralization, Washing) Reflux->Workup Purification Purification (Distillation) Workup->Purification Product Isopentyl Isovalerate Purification->Product

Figure 2: Fischer Esterification Workflow.

Safety Information

Isopentyl isovalerate is a flammable liquid.[3] Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. It may cause skin and eye irritation.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This technical guide has provided a detailed compilation of the physical and chemical properties of isopentyl isovalerate. The tabulated data, coupled with the outlined experimental protocols, offers a practical and valuable resource for scientists and researchers. The inclusion of spectroscopic data and a synthesis workflow further enhances the utility of this document for those working with this compound in various scientific and industrial capacities. A thorough understanding of these fundamental properties is essential for ensuring its safe handling, effective application, and the exploration of its potential in new and innovative areas of research and development.

References

Isoamyl Isovalerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of isoamyl isovalerate, a branched-chain ester recognized for its characteristic apple- or banana-like aroma. This document consolidates its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and analysis. Furthermore, it explores the biosynthetic pathway of its alcohol precursor, offering a complete profile for research and development applications.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names across different chemical contexts and industries. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

  • IUPAC Name: 3-methylbutyl 3-methylbutanoate[1]

  • Common Synonyms: Isopentyl isovalerate, Isopentyl isopentanoate, Isoamyl 3-methylbutanoate, 3-Methylbutyl isovalerate[1][2][3]

  • Trade and Other Names: Apple essence, Apple oil, Isovaleric acid isoamyl ester, Butanoic acid, 3-methyl-, 3-methylbutyl ester[1][4][5]

  • CAS Number: 659-70-1[1][2][3]

  • FEMA Number: 2085[1][6]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[1][2]
Molecular Weight 172.26 g/mol [1][4]
Appearance Colorless liquid[1][7]
Odor Fruity, apple-like[4][7][8]
Boiling Point 190-191 °C at 760 mmHg[1]
Density 0.851 - 0.857 g/cm³[1]
Refractive Index 1.411 - 1.414[1]
Solubility Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water.[1][4]

Experimental Protocols

This section details established methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory-scale production and characterization.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The Fischer-Speier esterification is a classic chemical approach, while enzymatic synthesis using lipases offers a greener alternative.

3.1.1. Chemical Synthesis: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of isoamyl alcohol with isovaleric acid.

  • Reactants and Catalyst:

    • Isoamyl alcohol (3-methylbutan-1-ol)

    • Isovaleric acid (3-methylbutanoic acid)

    • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid.[5][9]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isoamyl alcohol and isovaleric acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

    • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Isolate the final product, this compound, by distillation.

3.1.2. Enzymatic Synthesis using Immobilized Lipase

This protocol utilizes an immobilized lipase, such as from Rhizomucor miehei, for the esterification reaction in an organic solvent.[1][2]

  • Reactants and Biocatalyst:

    • Isoamyl alcohol

    • Isovaleric acid

    • Immobilized lipase (e.g., Lipozyme IM-20)[1][2]

    • Organic solvent (e.g., n-hexane or n-heptane)[1][2]

  • Procedure:

    • Dissolve isoamyl alcohol and isovaleric acid in the chosen organic solvent in a sealed flask. A slight excess of the alcohol is often used to drive the equilibrium towards product formation.[1]

    • Add the immobilized lipase to the reaction mixture. The enzyme concentration typically ranges from 10 to 40 g/L.[1][2]

    • Incubate the mixture at a controlled temperature, generally between 30-50 °C, with constant agitation.[1][2]

    • The reaction time can vary from 24 to 144 hours, depending on the desired conversion.[1][2]

    • Monitor the formation of this compound using gas chromatography.

    • After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

    • The solvent is removed under reduced pressure, and the product can be further purified by vacuum distillation if required.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][11]

  • Column:

    • A non-polar or medium-polarity capillary column is typically used, such as one with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., HP-5) or a polyethylene glycol phase (e.g., HP-INNOWAX).[12][13]

  • Typical GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or hexane before injection.

  • Data Analysis:

    • Identification is based on the retention time compared to a known standard.

    • Quantification is achieved by creating a calibration curve using standards of known concentrations and measuring the peak area of the analyte.

Biosynthetic Pathway of the Isoamyl Alcohol Precursor

The isoamyl alcohol component of this compound is a fusel alcohol derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway.[14] This metabolic route is particularly active in yeast and other microorganisms.

Ehrlich_Pathway Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleraldehyde Isovaleraldehyde a_KIC->Isovaleraldehyde Decarboxylation Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol Reduction Isoamyl_Isovalerate This compound Isoamyl_Alcohol->Isoamyl_Isovalerate Esterification Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Isoamyl_Isovalerate Esterification

Caption: Biosynthesis of this compound Precursor via the Ehrlich Pathway.

References

The Genesis of a Flavor: An In-depth Technical Guide to Isoamyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl 3-methylbutanoate (CAS No. 659-70-1), a prominent ester recognized for its characteristic ripe apple and fruity aroma, has a rich history intertwined with the foundational advancements in organic chemistry. While no single individual is credited with its initial discovery, its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone reaction developed in the late 19th century. This technical guide delves into the historical context of its discovery, presents its physicochemical properties in a structured format, provides detailed experimental protocols for its synthesis and analysis, and visualizes key biochemical and experimental workflows. Its natural occurrence in a variety of fruits and its application in the flavor and fragrance industries underscore its scientific and commercial significance.

Historical Perspective: The Dawn of Ester Synthesis

The story of isoamyl 3-methylbutanoate is intrinsically linked to the pioneering work of 19th-century chemists who laid the groundwork for modern organic synthesis. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin.

The synthesis of esters was significantly advanced by the development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester production. The necessary precursors for isoamyl 3-methylbutanoate, isoamyl alcohol (3-methyl-1-butanol) and 3-methylbutanoic acid (isovaleric acid), were subjects of study by prominent chemists of the era. Notably, the French chemist Auguste Cahours made significant contributions to the understanding of amyl alcohols in the mid-19th century. His work, along with the broader advancements in the understanding of organic structures and reactions by chemists like Charles-Adolphe Wurtz and the development of synthetic methods by figures such as William Henry Perkin , created the scientific environment that made the synthesis of specific esters like isoamyl 3-methylbutanoate possible.[2][3][4][5]

While the exact date of the first synthesis of isoamyl 3-methylbutanoate is not definitively documented, it is understood to have been prepared in laboratories following the establishment of reliable esterification methods.[6] Its identification in various natural sources, including apples, bananas, and mint, further propelled its study and use.[7][8]

Physicochemical Characteristics

The physical and chemical properties of isoamyl 3-methylbutanoate are critical for its application and analysis. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Appearance Colorless liquid
Odor Fruity, apple-like, sweet
Melting Point -58.15 °C
Boiling Point 192-193 °C
Density 0.854 g/mL at 25 °C
Solubility in Water 48.1 mg/L at 20 °C
Refractive Index (n²⁰/D) 1.412
Vapor Pressure 0.8 hPa at 20 °C
LogP (Octanol/Water) 3.8 at 35 °C

Experimental Protocols

Synthesis via Fischer Esterification

The most common laboratory synthesis of isoamyl 3-methylbutanoate is through the Fischer esterification of isoamyl alcohol with 3-methylbutanoic acid, using a strong acid catalyst.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • 3-Methylbutanoic acid (isovaleric acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and 3-methylbutanoic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) while cooling the flask in an ice bath to control the exothermic reaction.

  • Add a few boiling chips to the flask.

  • Set up a reflux apparatus and heat the mixture to reflux for 1-2 hours. The reaction temperature is typically around 110-120 °C.[6]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water to remove the bulk of the acid and unreacted alcohol.

    • 5% sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution will cause pressure buildup).

    • Saturated brine solution to reduce the solubility of the ester in the aqueous layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried organic layer to remove the drying agent.

  • Purify the crude ester by fractional distillation to obtain pure isoamyl 3-methylbutanoate.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like isoamyl 3-methylbutanoate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation: Dilute a small amount of the synthesized ester in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

  • GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule.

  • Data Analysis: Compare the retention time and the mass spectrum of the analyte with a known standard or a spectral library (e.g., NIST) to confirm the identity of isoamyl 3-methylbutanoate. The mass spectrum of isoamyl 3-methylbutanoate will show characteristic fragments that can be used for its identification.[9]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Isoamyl Alcohol + 3-Methylbutanoic Acid Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Reflux (1-2 hours) Catalyst->Reflux Heat Extraction Liquid-Liquid Extraction (Water, NaHCO₃, Brine) Reflux->Extraction Cool & Transfer Drying Drying (Na₂SO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure Isoamyl 3-Methylbutanoate Distillation->Final_Product Biochemical_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Decarboxylation Isoamyl_Alcohol Isoamyl Alcohol Isovaleryl_CoA->Isoamyl_Alcohol Reduction AAT Alcohol Acyltransferase (AAT) Isovaleryl_CoA->AAT Isoamyl_Alcohol->AAT Isoamyl_3_MB Isoamyl 3-Methylbutanoate AAT->Isoamyl_3_MB

References

The Pivotal Role of Isoamyl Isovalerate in Fruit Aroma Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoamyl isovalerate, a volatile ester, is a significant contributor to the characteristic aroma of many fruits, most notably apple and banana. Its sweet, fruity scent is a key component of the overall flavor profile that influences consumer acceptance. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and analytical quantification of this compound in the context of fruit aroma development. It is intended for researchers, scientists, and professionals in the fields of food science, agriculture, and drug development who are engaged in the study of fruit quality, flavor chemistry, and natural product biosynthesis. This document details the enzymatic pathways leading to the formation of this compound from its precursors, the regulatory networks governed by phytohormones and transcription factors that control its production during fruit ripening, and standardized experimental protocols for its accurate quantification.

Introduction

The aroma of a fruit is a complex mosaic of volatile organic compounds (VOCs), among which esters play a predominant role in defining the characteristic "fruity" notes.[1][2] this compound, with its potent apple- and banana-like scent, is a key ester that significantly influences the sensory perception of numerous fruits. The concentration of this single compound can dramatically impact the overall aroma profile and, consequently, consumer preference.

This guide delves into the core scientific principles governing the presence of this compound in fruits. We will explore its biochemical synthesis, the genetic and environmental factors that regulate its production, and the analytical methodologies required for its precise measurement. A thorough understanding of these aspects is crucial for the development of strategies aimed at enhancing fruit flavor, optimizing post-harvest storage conditions, and exploring the potential applications of natural flavor compounds.

Biosynthesis of this compound

The formation of this compound is the culmination of two distinct metabolic pathways: the biosynthesis of its alcohol precursor, isoamyl alcohol, and its acyl-CoA precursor, isovaleryl-CoA. The final condensation of these two molecules is catalyzed by the enzyme alcohol acyltransferase (AAT).

Precursor Biosynthesis

Isoamyl alcohol (3-methyl-1-butanol) is primarily derived from the catabolism of the branched-chain amino acid L-leucine through the Ehrlich pathway.[3] This pathway involves three key enzymatic steps:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).[3]

  • Decarboxylation: α-Ketoisocaproate is then decarboxylated to form isovaleraldehyde by a keto acid decarboxylase.[3]

  • Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).[3]

Isovaleryl-CoA is also derived from the degradation of L-leucine. Following the initial transamination to α-ketoisocaproate, the pathway proceeds through oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDH) to yield isovaleryl-CoA.

Isoamyl_Isovalerate_Precursor_Biosynthesis cluster_leucine L-Leucine Catabolism cluster_alcohol Isoamyl Alcohol Pathway cluster_acyl_coa Isovaleryl-CoA Pathway cluster_ester Esterification L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate BCAT Isovaleraldehyde Isovaleraldehyde alpha-Ketoisocaproate->Isovaleraldehyde Keto Acid Decarboxylase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Isoamyl Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl Alcohol ADH This compound This compound Isoamyl Alcohol->this compound Isovaleryl-CoA->this compound AAT AAT AAT->this compound

Caption: Biosynthetic pathway of this compound.
Esterification by Alcohol Acyltransferase (AAT)

The final and rate-limiting step in this compound synthesis is the esterification of isoamyl alcohol with isovaleryl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT).[1] AATs are a diverse family of enzymes with varying substrate specificities.[4] The expression and activity of specific AATs during fruit ripening are critical determinants of the final ester profile. For instance, in apples, the MdAAT1 gene has been identified as a key enzyme in the production of several acetate esters.[4] In bananas, a specific AAT has been characterized that is responsible for the synthesis of characteristic esters like isoamyl acetate.[2][5]

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated by a complex network of developmental cues and hormonal signals, primarily ethylene, which orchestrate the expression of key biosynthetic genes during fruit ripening.

Hormonal Regulation: The Role of Ethylene

Ethylene is a key phytohormone that initiates and coordinates the ripening process in climacteric fruits such as bananas and apples. The onset of ripening is marked by a dramatic increase in ethylene production, which triggers a cascade of downstream events, including the expression of genes involved in aroma biosynthesis. Ethylene signaling leads to the activation of transcription factors that directly or indirectly regulate the expression of AAT and other genes in the ester biosynthesis pathway.

Transcriptional Regulation

Several families of transcription factors are implicated in the regulation of fruit ripening and aroma development, including the MADS-box and NAC (NAM, ATAF, and CUC) families. These transcription factors act as master switches, controlling broad ripening programs that encompass color change, softening, and the production of volatile compounds.

  • MADS-box proteins: Transcription factors like RIPENING INHIBITOR (RIN) in tomato act upstream in the ripening cascade and can influence ethylene biosynthesis and signaling, thereby affecting aroma production.

  • NAC transcription factors: These proteins are known to directly target and activate genes responsible for the synthesis of esters and other aroma compounds during the ripening of fruits like apples and peaches.[6]

Regulatory_Pathway Ethylene Biosynthesis Ethylene Biosynthesis Ethylene Ethylene Ethylene Biosynthesis->Ethylene ETR1 Receptor ETR1 Receptor Ethylene->ETR1 Receptor Binds & Inactivates CTR1 CTR1 ETR1 Receptor->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3/EIL EIN3/EIL EIN2->EIN3/EIL Activates NAC TFs NAC TFs EIN3/EIL->NAC TFs Activates MADS-box TFs (e.g., RIN) MADS-box TFs (e.g., RIN) MADS-box TFs (e.g., RIN)->Ethylene Biosynthesis Activates MADS-box TFs (e.g., RIN)->NAC TFs Activates AAT Gene Expression AAT Gene Expression NAC TFs->AAT Gene Expression Activates AAT Enzyme AAT Enzyme AAT Gene Expression->AAT Enzyme Ester Biosynthesis Ester Biosynthesis AAT Enzyme->Ester Biosynthesis

Caption: Simplified regulatory network of ester biosynthesis.

Quantitative Data on this compound in Fruits

The concentration of this compound varies significantly depending on the fruit species, cultivar, ripening stage, and post-harvest conditions. The following table summarizes available quantitative data for this compound in selected fruits. It is important to note that direct comparison between studies can be challenging due to differences in analytical methodologies.

Fruit SpeciesCultivarRipening StageThis compound Concentration (µ g/100g fresh weight)Reference
Banana (Musa acuminata)RobustaColor Grade 50[7]
Color Grade 7103[7]
Grande NaineColor Grade 50[7]
Color Grade 731[7]
Banana (Musa spp.)FenjiaoMature-greenNot detected[8]
Yellow-greenPresent (relative amount increases)[8]
Full yellowPresent (relative amount increases)[8]
BrazilianMature-greenNot detected[8]
Yellow-greenPresent (relative amount increases)[8]
Full yellowPresent (relative amount increases)[8]

Experimental Protocols

Accurate quantification of this compound and other volatile esters is essential for research in fruit aroma. The following sections provide detailed methodologies for the analysis of these compounds.

Volatile Compound Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of volatile compounds in fruits.

5.1.1. Sample Preparation

  • Select fruits at the desired ripening stage.

  • Homogenize a known weight of fruit tissue (e.g., 5 g) in a suitable buffer or saturated salt solution (e.g., NaCl) to inhibit enzymatic activity and enhance volatile release.

  • Transfer the homogenate to a headspace vial (e.g., 20 mL).

  • Add a known concentration of an appropriate internal standard (e.g., ethyl nonanoate or a deuterated analog of the target analyte) for quantification.

  • Seal the vial immediately with a PTFE/silicone septum.

5.1.2. HS-SPME Procedure

  • Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30-60 minutes) at the same temperature.

5.1.3. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the heated injector port of the gas chromatograph (e.g., 250 °C) to desorb the trapped volatiles.

  • Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 250 °C).

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

5.1.4. Quantification

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations, with the same internal standard added. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Fruit Sample Fruit Sample Homogenization\n(+ Internal Standard) Homogenization (+ Internal Standard) Fruit Sample->Homogenization\n(+ Internal Standard) Headspace Vial Headspace Vial Homogenization\n(+ Internal Standard)->Headspace Vial Equilibration Equilibration Headspace Vial->Equilibration SPME Fiber Exposure SPME Fiber Exposure Equilibration->SPME Fiber Exposure Desorption in GC Injector Desorption in GC Injector SPME Fiber Exposure->Desorption in GC Injector Separation on GC Column Separation on GC Column Desorption in GC Injector->Separation on GC Column Detection by MS Detection by MS Separation on GC Column->Detection by MS Peak Identification\n& Integration Peak Identification & Integration Detection by MS->Peak Identification\n& Integration Quantification\n(Calibration Curve) Quantification (Calibration Curve) Peak Identification\n& Integration->Quantification\n(Calibration Curve)

Caption: Workflow for HS-SPME-GC-MS analysis of fruit volatiles.
Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol allows for the in vitro measurement of AAT activity in fruit protein extracts.

5.2.1. Protein Extraction

  • Freeze a known weight of fruit tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a suitable extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

5.2.2. Enzyme Reaction

  • Prepare a reaction mixture containing:

    • Extraction buffer

    • Known concentration of isoamyl alcohol (substrate)

    • Known concentration of isovaleryl-CoA (substrate)

    • A specific volume of the protein extract

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., saturated NaCl or an organic solvent).

5.2.3. Product Quantification

  • Extract the formed this compound from the reaction mixture using an organic solvent (e.g., hexane or dichloromethane) containing an internal standard.

  • Analyze the organic phase by GC-MS as described in section 5.1.3.

  • Quantify the amount of this compound produced and express the enzyme activity in units such as pkat/mg protein.

Conclusion

This compound is a vital component of the aroma profile of many commercially important fruits. Its biosynthesis is a well-orchestrated process involving the convergence of amino acid metabolism and the fatty acid pathway, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The production of this important ester is intricately regulated at the transcriptional level by a network of signaling pathways, with ethylene playing a central role in climacteric fruits. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to understand and manipulate fruit aroma for improved quality and consumer satisfaction. Future research should focus on further elucidating the specificities of different AAT enzymes and the precise regulatory mechanisms that govern their expression in a wider variety of fruit species.

References

Olfactory Perception of Isoamyl Isovalerate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate (CAS No. 659-70-1) is an organic ester recognized for its characteristic fruity, sweet, and apple-like aroma.[1][2][3] This compound is found naturally in various fruits, such as apples and bananas, and is also synthesized for use as a flavoring and fragrance agent.[1] Understanding the mechanisms of human olfactory perception of this compound is crucial for its application in the food, beverage, and consumer product industries, as well as for advancing our knowledge of chemosensory science. This guide provides a comprehensive overview of the current scientific understanding of this compound perception, including its physicochemical properties, olfactory detection thresholds, the putative olfactory receptors involved, and the associated signal transduction pathways. Detailed experimental protocols are provided to facilitate further research in this area.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an odorant is fundamental to studying its interaction with the olfactory system.

PropertyValueReference
Synonyms Isopentyl 3-methylbutanoate, 3-Methylbutyl 3-methylbutanoate
CAS Number 659-70-1
Molecular Formula C10H20O2
Molecular Weight 172.27 g/mol
Appearance Colorless liquid
Odor Profile Fruity, sweet, apple, estery[1][2]
Boiling Point 192-193 °C
Density 0.854 g/mL at 25 °C
Solubility Soluble in alcohol and oils; sparingly soluble in water.[2]

Olfactory Perception and Detection Threshold

The human olfactory system is highly sensitive to this compound. The olfactory detection threshold is a key metric in sensory science, representing the minimum concentration of a substance that can be detected by a human subject.

ParameterValueMethodReference
Olfactory Detection Threshold 20 ppb (parts per billion)Not specified[1]

Experimental Protocol: Determination of Olfactory Detection Threshold

The following protocol outlines a standardized method for determining the olfactory detection threshold of this compound in a human panel, utilizing a forced-choice methodology with an olfactometer.

1. Subject Selection:

  • Recruit a panel of 20-30 healthy, non-smoking subjects (equal gender distribution) between the ages of 18 and 40.

  • Screen subjects for olfactory function using a standardized smell identification test to exclude individuals with anosmia or hyposmia.

  • Instruct subjects to refrain from eating, drinking (except water), or using scented products for at least 2 hours prior to testing.

2. Odorant Preparation:

  • Prepare a stock solution of high-purity (>99%) this compound in a suitable solvent, such as dipropylene glycol or mineral oil.

  • Generate a series of dilutions in descending order of concentration, typically in logarithmic steps (e.g., base 10 or base 2). The concentration range should span the expected threshold of 20 ppb.

3. Olfactometer and Stimulus Delivery:

  • Utilize a computer-controlled, multi-channel olfactometer capable of presenting odorized and blank (odor-free) air streams at a constant flow rate and temperature.

  • The final concentration of this compound delivered to the subject should be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

4. Psychophysical Procedure (Three-Alternative Forced-Choice, 3-AFC):

  • Present subjects with three sniffing ports, two containing blank air and one containing the diluted this compound. The position of the odorized port should be randomized for each trial.

  • Instruct subjects to sniff from each port and identify the one that contains the odor.

  • Employ an ascending staircase method, starting with a concentration below the expected threshold. If the subject correctly identifies the odorant in two consecutive trials at a given concentration, the next lower concentration is presented. If the subject makes an incorrect choice, the next higher concentration is presented.

  • The session continues until a predetermined number of reversals (transitions from a correct to an incorrect response, or vice versa) have occurred.

5. Data Analysis:

  • The olfactory threshold for each subject is calculated as the geometric mean of the concentrations at the last four reversal points.

  • The group threshold is reported as the geometric mean of the individual thresholds.

G Experimental Workflow: Olfactory Threshold Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis subject_selection Subject Selection olfactometer Olfactometer Setup subject_selection->olfactometer odorant_prep Odorant Preparation odorant_prep->olfactometer stimulus_delivery Stimulus Delivery (3-AFC) olfactometer->stimulus_delivery data_collection Data Collection (Reversals) stimulus_delivery->data_collection threshold_calc Threshold Calculation data_collection->threshold_calc

Caption: Workflow for determining the olfactory detection threshold.

Putative Olfactory Receptor for this compound

While the specific human olfactory receptor for this compound has not been definitively identified, evidence suggests that Olfactory Receptor 1G1 (OR1G1) is a strong candidate. This is based on its known response to the structurally similar compound, isoamyl acetate.[4][5] Olfactory receptors are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[6]

ReceptorGene NameEvidence
OR1G1 OR1G1Responds to isoamyl acetate, a structurally similar ester.[4][5]

Experimental Protocol: Olfactory Receptor Deorphanization

The following protocol describes a method for confirming the interaction between this compound and a candidate olfactory receptor, such as OR1G1, using a heterologous expression system and calcium imaging.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum).

  • Co-transfect the HEK293 cells with plasmids encoding:

    • The candidate human olfactory receptor (e.g., OR1G1).

    • A promiscuous G-protein alpha subunit (e.g., Gα15/16) to couple the receptor to the downstream signaling pathway.

    • Receptor Transporting Protein 1 (RTP1) to enhance the cell surface expression of the olfactory receptor.

2. Calcium Imaging:

  • 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Place the plate of cells on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Prepare a solution of this compound in a physiological buffer (e.g., Ringer's solution) at various concentrations.

3. Data Acquisition and Analysis:

  • Establish a baseline fluorescence reading for the cells.

  • Apply the this compound solution to the cells and record the change in intracellular calcium concentration, as indicated by the change in fluorescence intensity.

  • A significant increase in fluorescence upon application of this compound, compared to a control (buffer only), indicates that the receptor is activated by the odorant.

  • Generate dose-response curves to determine the EC50 (half-maximal effective concentration) of the receptor for this compound.

G Experimental Workflow: Olfactory Receptor Deorphanization cell_culture HEK293 Cell Culture transfection Co-transfection (OR, G-protein, RTP1) cell_culture->transfection calcium_loading Loading with Calcium Indicator Dye transfection->calcium_loading microscopy Fluorescence Microscopy calcium_loading->microscopy odorant_application Application of this compound microscopy->odorant_application data_acquisition Record Fluorescence Change odorant_application->data_acquisition analysis Dose-Response Analysis data_acquisition->analysis

Caption: Workflow for deorphanizing an olfactory receptor.

Olfactory Signal Transduction Pathway

The perception of this compound is initiated by its binding to a specific olfactory receptor on the cilia of an olfactory sensory neuron. This binding event triggers a cascade of intracellular events that ultimately leads to the generation of an action potential.

  • Receptor Activation: this compound binds to its specific G protein-coupled olfactory receptor (e.g., OR1G1).

  • G-protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the olfactory-specific G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex binds to and activates adenylyl cyclase type III.

  • cAMP Production: Activated adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of Na+ and Ca2+ ions, leading to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain for further processing.

G Olfactory Signal Transduction Pathway for this compound odorant This compound receptor Olfactory Receptor (OR1G1) odorant->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase III g_protein->adenylyl_cyclase Activates camp cAMP atp ATP atp->camp Converted by Adenylyl Cyclase cng_channel CNG Ion Channel camp->cng_channel Opens ion_influx Na+/Ca2+ Influx cng_channel->ion_influx depolarization Depolarization ion_influx->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Caption: The signal transduction cascade for this compound.

Conclusion

The olfactory perception of this compound in humans is a complex process involving a specific olfactory receptor, likely OR1G1, and a well-defined signal transduction pathway. The quantitative data on its detection threshold provides a benchmark for its use in various applications. The detailed experimental protocols presented in this guide offer a framework for researchers to further investigate the nuances of this compound perception, including the definitive identification of its receptor and the exploration of genetic variations that may influence individual differences in sensitivity. This knowledge will not only enhance our understanding of the sense of smell but also enable the more precise and effective use of this important aroma compound.

References

An In-depth Technical Guide on the Thermochemical Data for Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical data for isoamyl isovalerate. Due to a lack of experimentally determined thermochemical properties for this compound in readily available literature, this guide also presents data for its precursor molecules, isoamyl alcohol and isovaleric acid, and outlines the standard experimental and theoretical methods for determining and estimating the key thermochemical parameters of the final ester product.

Physicochemical Properties of this compound

This compound, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, is an organic ester recognized for its characteristic fruity, apple-like aroma.[1] It is utilized in the flavor and fragrance industry.[1] The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.27 g/mol [2]
CAS Number 659-70-1[2]
Appearance Colorless, clear liquid[1]
Boiling Point 191-194 °C[1]
Melting Point -58.15 °C[1]
Density 0.854-0.858 g/mL at 20°C[1]
Vapor Pressure 0.452 mmHg at 25°C[1]
Flash Point 67-72 °C[1]
Solubility in Water 48.1 mg/L at 20°C[1]

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isoamyl alcohol with isovaleric acid, using an acid catalyst such as sulfuric acid.[1] This reversible reaction is typically driven towards the product side by removing water as it is formed or by using an excess of one of the reactants.[3]

The overall reaction is as follows:

(CH₃)₂CHCH₂CH₂OH (Isoamyl alcohol) + (CH₃)₂CHCH₂COOH (Isovaleric acid) ⇌ (CH₃)₂CHCH₂COOCH₂CH₂(CH₃)₂ (this compound) + H₂O (Water)

Fischer_Esterification reactant1 Isoamyl Alcohol (CH₃)₂CHCH₂CH₂OH plus1 + reactant1->plus1 reaction_node Fischer Esterification reactant1->reaction_node reactant2 Isovaleric Acid (CH₃)₂CHCH₂COOH reactant2->reaction_node product1 This compound (CH₃)₂CHCH₂COOCH₂CH₂(CH₃)₂ plus2 + product1->plus2 product2 Water H₂O catalyst H₂SO₄ (catalyst) catalyst->reaction_node plus1->reactant2 plus2->product2 reaction_node->product1 reaction_node->product2

Figure 1: Fischer Esterification of Isoamyl Alcohol and Isovaleric Acid.

Thermochemical Data of Reactants

Table 2: Thermochemical Properties of Isoamyl Alcohol and Isovaleric Acid

PropertyIsoamyl AlcoholIsovaleric AcidReference(s)
Molecular Formula C₅H₁₂OC₅H₁₀O₂[4],[5]
Molecular Weight 88.15 g/mol 102.13 g/mol [4],[5]
Standard Enthalpy of Formation (ΔHf°) -85.18 kcal/mol (-356.4 kJ/mol) (liquid)-561.6 kJ/mol (predicted)[4],[6]
Heat Capacity (Cp) 50.5 cal/(mol·K) (211.3 J/(mol·K)) at 25°CNot Available[4]
Entropy (S°) Not AvailableNot Available

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like this compound can be determined from its enthalpy of combustion, which is measured experimentally using a bomb calorimeter.[7][8]

Objective: To determine the enthalpy of combustion of this compound.

Materials:

  • Bomb calorimeter

  • High-purity this compound sample

  • Benzoic acid (for calibration)

  • Oxygen cylinder with regulator

  • Ignition wire

  • Crucible

  • Deionized water

  • Balance (accurate to 0.1 mg)

  • Thermometer (accurate to 0.001 °C)

Procedure:

  • Calibration of the Calorimeter:

    • A known mass of benzoic acid is combusted in the bomb calorimeter to determine the heat capacity of the calorimeter system.[9]

  • Sample Preparation:

    • A known mass of liquid this compound is accurately weighed into a crucible.[7]

  • Assembly of the Bomb:

    • The crucible containing the sample is placed in the bomb.

    • An ignition wire is connected to the electrodes, with a portion of it in contact with the sample.[7]

    • The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).[8]

  • Calorimetry Measurement:

    • The sealed bomb is placed in a known volume of water in the calorimeter's insulated jacket.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the ignition wire.[10]

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[8]

  • Data Analysis:

    • The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

    • The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

    • The enthalpy of combustion of this compound is then calculated on a molar basis.

Theoretical Estimation of Thermochemical Data

In the absence of experimental data, the enthalpy of reaction for the Fischer esterification can be estimated using Hess's Law if the standard enthalpies of formation of all reactants and products are known.

ΔH°reaction = ΣΔH°f, products - ΣΔH°f, reactants

For the synthesis of this compound:

ΔH°reaction = [ΔH°f(this compound) + ΔH°f(water)] - [ΔH°f(isoamyl alcohol) + ΔH°f(isovaleric acid)]

As the standard enthalpy of formation for this compound is not available, this calculation cannot be completed. However, if the enthalpy of combustion of this compound were to be experimentally determined, its enthalpy of formation could be calculated, thus allowing for the determination of the enthalpy of the esterification reaction.

Thermochemical_Relationships cluster_reactants Reactants cluster_products Products cluster_experimental Experimental Determination H_reactants ΔH°f (Reactants) (Isoamyl Alcohol & Isovaleric Acid) H_reaction ΔH°reaction (Fischer Esterification) H_reactants->H_reaction Input H_products ΔH°f (Products) (this compound & Water) H_products->H_reaction Input H_comb ΔH°comb (this compound) H_form_ester ΔH°f (this compound) (Unknown) H_comb->H_form_ester Used to Calculate Gibbs ΔG° = ΔH° - TΔS° (Gibbs Free Energy) H_reaction->Gibbs H_form_ester->H_products Component of Entropy ΔS°reaction Entropy->Gibbs

Figure 2: Logical Relationships of Thermochemical Properties.

Conclusion

This guide has compiled the available physicochemical data for this compound and its precursors, isoamyl alcohol and isovaleric acid. A significant gap exists in the experimental thermochemical data for this compound itself, particularly its standard enthalpy of formation, entropy, and heat capacity. The provided experimental protocol for bomb calorimetry outlines a standard method to determine the enthalpy of combustion, which is a key step in calculating the enthalpy of formation. The Fischer esterification process, a primary route for its synthesis, has also been described. For a complete thermochemical understanding of this compound, further experimental investigation or the application of advanced computational estimation methods is necessary.

References

Solubility of isoamyl isovalerate in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isoamyl Isovalerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to its application in flavoring, fragrance, and potentially as a solvent or excipient in pharmaceutical formulations, understanding its solubility is crucial for product development, formulation design, and manufacturing processes.

Introduction to this compound

This compound (also known as isopentyl 3-methylbutanoate) is an organic ester with a characteristic fruity aroma, often described as apple- or banana-like. It is a colorless liquid at room temperature and is valued for its aromatic properties in the food, beverage, and cosmetics industries. Its chemical structure, consisting of a ten-carbon ester, suggests a high affinity for organic solvents and low solubility in water.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems. The information gathered from multiple sources indicates a consistent solubility profile for this compound, characterized by high solubility in non-polar and moderately polar organic solvents and very low solubility in water.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively available in public literature, a consistent qualitative and semi-quantitative picture emerges. The following table summarizes the available information.

Organic SolventSolvent ClassSolubility/MiscibilityTemperatureCitation(s)
EthanolAlcoholExcellent solubility, Completely miscibleAmbient[1][2]
70% Ethanol (v/v)Alcohol/Water1 mL in 6 mL of solventNot Specified[3]
Diethyl EtherEtherExcellent solubility, Completely miscibleAmbient[1][2]
BenzeneAromatic HydrocarbonHigh solubilityAmbient[1][2]
General AlcoholsAlcoholBroad compatibilityNot Specified[1]
General EthersEtherBroad compatibilityNot Specified[1]
Aromatic CompoundsAromatic HydrocarbonBroad compatibilityNot Specified[1]
Fixed OilsLipidSolubleNot Specified[3][4]
Paraffin OilHydrocarbonSolubleNot Specified[4][5]
Propylene GlycolGlycolSlightly solubleNot Specified[3][5]
WaterAqueousInsoluble25 °C[4]
WaterAqueous44.59 mg/L (estimated)25 °C[4]

Note: The terms "excellent solubility" and "completely miscible" suggest that for many practical purposes in laboratory and industrial settings, this compound can be mixed with solvents like ethanol and diethyl ether in any proportion to form a single phase. However, for applications requiring precise concentrations, especially near saturation, experimental determination of the exact solubility limit is recommended.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a reliable method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the solute concentration.

Materials and Equipment
  • High-purity this compound (>98%)

  • High-purity organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Autosampler vials

Procedure
  • Preparation of Saturated Solutions:

    • Add a known volume of the desired organic solvent to several sealed vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with a visible excess of the solute.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for an extended period (typically 24 to 48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, stop the agitation and allow the vials to rest in the constant temperature environment for at least 2 hours to ensure complete phase separation.

    • Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed autosampler vial. This step is crucial to remove any undissolved micro-droplets of this compound.

    • Seal the vial and record the weight of the collected saturated solution.

  • Quantification by Gas Chromatography (GC-FID):

    • Preparation of Standards: Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

    • Calibration Curve: Inject the standard solutions into the GC-FID system to generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject a known volume or weight of the collected saturated solution into the GC-FID system.

    • Concentration Determination: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • From the determined concentration and the known volume or weight of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL, mole fraction, or molality).

  • Temperature Dependence:

    • Repeat the entire procedure at different temperatures to establish the temperature-dependent solubility profile of this compound in the chosen solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Define Solvents and Temperatures add_solute Add excess this compound to a known volume of solvent in a sealed vial start->add_solute agitate Agitate at a constant temperature (e.g., 24-48 hours) add_solute->agitate settle Allow phases to settle at the same constant temperature agitate->settle sample Withdraw a sample of the clear supernatant through a filter settle->sample quantify Quantify the concentration of this compound (e.g., using GC-FID with a calibration curve) sample->quantify calculate Calculate solubility in desired units (g/100mL, mole fraction, etc.) quantify->calculate end End: Solubility Data Point calculate->end

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, a characteristic that is consistent with its chemical structure. For many applications, it can be considered miscible with alcohols and ethers. However, for research, drug development, and quality control purposes that require precise quantitative data, it is imperative to perform experimental determinations of solubility under controlled conditions. The protocol provided in this guide offers a robust framework for obtaining such data. Future research to populate a comprehensive, publicly available database of the quantitative solubility of this compound in various organic solvents at different temperatures would be highly beneficial to the scientific and industrial communities.

References

The Degradation of Isoamyl Isovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl isovalerate, a branched-chain ester recognized for its characteristic apple-like aroma, is of significant interest in the flavor, fragrance, and pharmaceutical industries. Understanding its degradation pathways is crucial for ensuring product stability, predicting metabolic fate, and assessing potential toxicological implications. This technical guide provides an in-depth overview of the core degradation pathways of this compound, focusing on enzymatic hydrolysis and the subsequent metabolic routes of its breakdown products. Detailed experimental protocols for the analysis of these processes and quantitative data, where available, are presented to support further research and development.

Core Degradation Pathway: Enzymatic Hydrolysis

The primary degradation pathway for this compound is enzymatic hydrolysis, a reaction catalyzed by esterases, particularly carboxylesterases (EC 3.1.1.1). This process involves the cleavage of the ester bond, yielding isoamyl alcohol and isovaleric acid.[1][2][3] This hydrolytic activity is a key consideration in biological systems where this compound may be introduced.

isoamyl_isovalerate This compound esterase Esterase (e.g., Carboxylesterase) isoamyl_isovalerate->esterase water H₂O water->esterase isoamyl_alcohol Isoamyl Alcohol esterase->isoamyl_alcohol Hydrolysis isovaleric_acid Isovaleric Acid esterase->isovaleric_acid Hydrolysis

Figure 1: Enzymatic hydrolysis of this compound.

Metabolic Fate of Degradation Products

The degradation products of this compound, isoamyl alcohol and isovaleric acid, are further metabolized through distinct pathways.

Metabolism of Isoamyl Alcohol

Isoamyl alcohol (3-methyl-1-butanol) is oxidized in a two-step process, primarily in the liver.[4][5]

  • Oxidation to Isovaleraldehyde: Alcohol dehydrogenase (ADH) catalyzes the oxidation of isoamyl alcohol to isovaleraldehyde (3-methylbutanal).[4]

  • Oxidation to Isovaleric Acid: Aldehyde dehydrogenase (ALDH) further oxidizes isovaleraldehyde to isovaleric acid.[1]

isoamyl_alcohol Isoamyl Alcohol adh Alcohol Dehydrogenase (ADH) isoamyl_alcohol->adh isovaleraldehyde Isovaleraldehyde aldh Aldehyde Dehydrogenase (ALDH) isovaleraldehyde->aldh isovaleric_acid Isovaleric Acid adh->isovaleraldehyde Oxidation aldh->isovaleric_acid Oxidation

Figure 2: Metabolic pathway of isoamyl alcohol.
Metabolism of Isovaleric Acid

Isovaleric acid, a branched-chain fatty acid, is a metabolite of the amino acid leucine.[6] Its catabolism is a critical mitochondrial process. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives.[7]

The primary steps in the catabolism of isovaleric acid are:

  • Activation to Isovaleryl-CoA: Isovaleric acid is activated to its coenzyme A (CoA) derivative, isovaleryl-CoA, by isovaleryl-CoA synthetase.

  • Dehydrogenation: Isovaleryl-CoA dehydrogenase, a mitochondrial flavoenzyme, catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.[8] This is a key step in the leucine catabolic pathway.

  • Further Metabolism: 3-methylcrotonyl-CoA is then further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate, which can enter the citric acid cycle for energy production.

In cases of impaired isovaleryl-CoA dehydrogenase activity, isovaleryl-CoA accumulates and is detoxified through conjugation with glycine to form isovalerylglycine or with carnitine to form isovalerylcarnitine, which are then excreted in the urine.[8]

isovaleric_acid Isovaleric Acid synthetase Isovaleryl-CoA Synthetase isovaleric_acid->synthetase isovaleryl_coa Isovaleryl-CoA dehydrogenase Isovaleryl-CoA Dehydrogenase isovaleryl_coa->dehydrogenase methylcrotonyl_coa 3-Methylcrotonyl-CoA further_metabolism Further Metabolism (to Acetyl-CoA and Acetoacetate) methylcrotonyl_coa->further_metabolism synthetase->isovaleryl_coa Activation (ATP, CoA) dehydrogenase->methylcrotonyl_coa Dehydrogenation

Figure 3: Catabolic pathway of isovaleric acid.

Quantitative Data

Specific kinetic data for the enzymatic hydrolysis of this compound, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are not extensively reported in the literature. However, studies on the hydrolysis of structurally similar esters by carboxylesterases provide an indication of potential reaction rates. For example, the Vmax and Km values for the hydrolysis of p-nitrophenyl butyrate by a suberinase from Streptomyces scabies were found to be 2.36 µmol g-1 min-1 and 5.7 x 10-4 M, respectively.[8] The biodegradation of this compound has been observed to be 70% after 28 days in a manometric respirometry test (OECD 301F).[7]

ParameterValueMethodReference
Biodegradation 70% after 28 daysOECD 301F[7]

Experimental Protocols

Esterase Activity Assay (Colorimetric)

This protocol is adapted for a general colorimetric assay using a p-nitrophenyl ester as a substrate, which can be used to screen for esterase activity that may be relevant to this compound hydrolysis. The release of p-nitrophenol is monitored spectrophotometrically.[9][10][11][12]

Materials:

  • Enzyme source (e.g., purified esterase, cell lysate, tissue homogenate)

  • p-Nitrophenyl butyrate (pNPB) or other suitable p-nitrophenyl ester substrate

  • Phosphate buffer (50 mM, pH 7.2-7.5)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of p-nitrophenyl butyrate in DMSO.

  • Reaction Setup: In a 96-well plate or cuvette, add the phosphate buffer.

  • Add the enzyme solution to the buffer.

  • Initiate the reaction by adding the p-nitrophenyl butyrate stock solution. The final concentration of the substrate should be in a range suitable for kinetic analysis (e.g., starting with a gradient of dilutions from 2500 µM).[10]

  • Measurement: Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-30 minutes) at a constant temperature (e.g., 37°C).[10][11][12]

  • Data Analysis: Calculate the rate of p-nitrophenol release from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[11]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_substrate Prepare Substrate (p-Nitrophenyl Butyrate in DMSO) add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution mix Mix Buffer and Enzyme prep_enzyme->mix prep_buffer Prepare Buffer prep_buffer->mix mix->add_substrate measure Measure Absorbance at 410 nm add_substrate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Reaction Rate plot->calculate

Figure 4: Workflow for a colorimetric esterase assay.
GC-MS Analysis of this compound and its Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound, isoamyl alcohol, and isovaleric acid.[13][14][15]

4.2.1. Sample Preparation [13][14][16]

  • Liquid Samples (e.g., biological fluids, reaction mixtures):

    • Direct Injection (for clean samples): Dilute the sample in a volatile organic solvent (e.g., hexane, dichloromethane).

    • Liquid-Liquid Extraction (LLE): For complex matrices, extract the analytes into an immiscible organic solvent.

    • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample headspace or liquid to adsorb volatile analytes, which are then thermally desorbed in the GC inlet.[17]

  • Solid Samples:

    • Solvent Extraction: Extract the analytes using a suitable organic solvent.

    • Headspace Analysis: Place the solid sample in a sealed vial and heat to allow volatile compounds to partition into the headspace, which is then sampled.[14]

4.2.2. Derivatization of Isovaleric Acid [18]

Due to its polarity and low volatility, isovaleric acid requires derivatization prior to GC-MS analysis to improve chromatographic performance and sensitivity. Common derivatization methods include:

  • Esterification: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) using reagents like BF3-methanol.

  • Silylation: Convert the carboxylic acid to a trimethylsilyl (TMS) ester using reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

4.2.3. GC-MS Instrumental Parameters (General Guidance) [15]

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Injector: Split/splitless injector, with the mode and temperature optimized for the specific application.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) is standard for volatile compound analysis.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for targeted quantification of known analytes to enhance sensitivity.

sample Sample (Liquid or Solid) prep Sample Preparation (Extraction/Dilution) sample->prep derivatization Derivatization of Isovaleric Acid (Optional) prep->derivatization injection GC Injection derivatization->injection separation GC Separation (Capillary Column) injection->separation ionization MS Ionization (EI) separation->ionization detection MS Detection (Scan or SIM) ionization->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Figure 5: General workflow for GC-MS analysis.

Conclusion

The degradation of this compound is primarily initiated by enzymatic hydrolysis, leading to the formation of isoamyl alcohol and isovaleric acid. These products are subsequently integrated into well-established metabolic pathways. A thorough understanding of these degradation and metabolic routes is essential for professionals in drug development and other relevant industries. The experimental protocols provided in this guide offer a framework for the qualitative and quantitative analysis of this compound and its degradation products, facilitating further research into its stability, metabolism, and biological effects. Further studies are warranted to determine the specific kinetic parameters of esterases involved in this compound hydrolysis to enable more precise predictions of its fate in biological and environmental systems.

References

The Quintessence of the Apple: A Technical Guide to Natural Sources and Extraction of Apple Essence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of apple essence, detailing the diverse chemical compositions across various cultivars. It further presents an in-depth analysis of the primary extraction methodologies, offering detailed experimental protocols for the isolation of apple essence. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study and application of natural aromatic compounds.

Natural Sources and Chemical Composition of Apple Essence

The characteristic aroma of apples is a complex amalgamation of over 300 volatile organic compounds (VOCs).[1][2][3] The perceived flavor is primarily determined by the interplay of esters, alcohols, and aldehydes.[1][2] The composition and concentration of these volatiles are influenced by numerous factors, including the apple cultivar, stage of ripeness, and post-harvest storage conditions.[3][4]

Key Aromatic Compounds

The aroma profile of a ripe apple is typically dominated by esters, which can constitute 80-98% of the total volatile compounds, depending on the variety.[1] Aldehydes are more prevalent in immature apples, and their concentration decreases as the fruit ripens, while the levels of alcohols and esters increase.[1][2]

The primary classes of compounds contributing to apple essence include:

  • Esters: These are the most significant contributors to the fruity and sweet notes of apple aroma. Common esters include butyl acetate, hexyl acetate, 2-methylbutyl acetate, and ethyl 2-methylbutanoate.[1]

  • Alcohols: These compounds often impart a "green" or "fresh" note. The most abundant alcohols are 2-methyl-1-butanol, 1-butanol, 1-hexanol, and 1-propanol.[1]

  • Aldehydes: Responsible for the characteristic "green apple" scent, aldehydes like hexanal and (E)-2-hexenal are more prominent in unripe fruit.[2][5]

Influence of Apple Cultivar

Different apple varieties possess unique aromatic profiles due to genetic variations influencing the biosynthesis of volatile compounds. For instance, 'Golden Delicious' and 'Golden Reinders' are known for having up to 80% esters, while in 'Starking Delicious' this can reach 98%.[1] 'Fuji' apples are characterized by high levels of ethyl 2-methylbutanoate, 2-methylbutyl acetate, and hexyl acetate.[2] In contrast, 'Granny Smith' apples have a higher proportion of aldehydes, contributing to their tart and green aroma.[6]

The following table summarizes the concentration of key volatile compounds in various apple cultivars.

Apple CultivarKey Volatile CompoundsConcentration (µg/kg)Reference
Fuji Ethyl 2-methylbutanoate67.1[2]
2-Methylbutyl acetate200.4[2]
Hexyl acetate9.9[2]
Pink Lady Hexyl acetate549.31[2]
Hexyl 2-methylbutanoate382.45[2]
Hexyl hexanoate187.67[2]
Hexyl butanoate142.74[2]
2-Methylbutyl acetate255.15[2]
Butyl acetate196.75[2]
Starkrimson 1-Butanol-2-methyl-acetateHigh[2]
2-HexenalHigh[2]
1-HexanolHigh[2]
Honeycrisp Hexyl 2-methylbutyrateHigh[2]
HexanolHigh[2]
2-Methyl-butanolHigh[2]
HexanalHigh[2]
(E)-2-hexenalHigh[2]
α-farneseneHigh[2]
Ruixue (180 DAFB) Esters37.6%[5]
Alkenes23.2%[5]
Ruixue (60 DAFB) Aldehydes87.0%[5]
Golden Delicious Butyl acetateMain ester[1]
Royal Gala Butyl acetateMain ester[1]
Red Delicious 2-Methylbutyl acetateMain ester[1]

DAFB: Days After Full Bloom

Biosynthesis of Apple Essence

The volatile compounds that constitute apple essence are synthesized through various metabolic pathways, primarily from fatty acids and amino acids.[1]

The Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is a major route for the formation of straight-chain aldehydes, alcohols, and esters from the degradation of fatty acids, particularly linoleic and linolenic acids.[1][2][7] This pathway is especially active when the fruit tissue is disrupted.[2] The key enzymes in this pathway are:

  • Lipoxygenase (LOX): Catalyzes the oxygenation of polyunsaturated fatty acids to form hydroperoxides.[1][2]

  • Hydroperoxide Lyase (HPL): Cleaves the hydroperoxides to produce aldehydes.[8]

  • Alcohol Dehydrogenase (ADH): Reduces the aldehydes to their corresponding alcohols.[1]

  • Alcohol Acyltransferase (AAT): Catalyzes the final step of ester formation by transferring an acyl group from an acyl-CoA to an alcohol.[1][9][10]

The following diagram illustrates the general scheme of the LOX pathway leading to the formation of key aroma compounds in apples.

LOX_Pathway cluster_fatty_acids Fatty Acid Precursors cluster_intermediates Intermediate Steps cluster_products Aroma Compounds Linoleic Acid Linoleic Acid Hydroperoxides Hydroperoxides Linoleic Acid->Hydroperoxides LOX Linolenic Acid Linolenic Acid Linolenic Acid->Hydroperoxides LOX Aldehydes Aldehydes Hydroperoxides->Aldehydes HPL Alcohols Alcohols Aldehydes->Alcohols ADH Esters Esters Alcohols->Esters AAT

Caption: The Lipoxygenase (LOX) pathway for the biosynthesis of apple aroma compounds.

Extraction of Apple Essence: Methodologies and Protocols

Several techniques can be employed to extract the volatile compounds that constitute apple essence. The choice of method depends on the desired purity, yield, and the intended application of the extract.

Steam Distillation

Steam distillation is a common method for extracting essential oils and hydrosols from plant material. It is particularly suitable for compounds that are volatile and immiscible with water.

  • Preparation of Apple Material:

    • Select fresh, ripe apples of a desired cultivar.

    • Thoroughly wash the apples to remove any surface contaminants.[11]

    • Chop the apples into small, uniform pieces to maximize the surface area for extraction.[11][12]

  • Distillation Apparatus Setup:

    • Assemble a steam distillation apparatus, ensuring all glass joints are securely sealed.[13]

    • Fill the boiling flask with distilled water to approximately two-thirds of its capacity.[13]

    • Place the chopped apple pieces into the biomass flask.

    • Connect the condenser and ensure a gentle flow of cold water.[13]

  • Distillation Process:

    • Heat the boiling flask to generate steam.[13]

    • The steam will pass through the apple material, vaporizing the volatile aroma compounds.

    • The mixture of steam and volatile compounds will then travel to the condenser.

    • The condensate, consisting of apple essence (essential oil) and hydrosol (aromatic water), is collected in a receiving vessel.[14]

  • Separation and Collection:

    • Allow the condensate to separate into two layers: the less dense essential oil will float on top of the aqueous hydrosol.

    • Carefully separate the essential oil layer using a separatory funnel.

    • The hydrosol can also be collected as it contains water-soluble aromatic compounds.

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve the aromatic compounds from the apple matrix. This method is effective for extracting a broad range of volatile and non-volatile compounds.

  • Preparation of Apple Material:

    • Prepare the apple material as described in the steam distillation protocol (Section 3.1.1).

    • For some applications, the apple material may be dried and ground into a powder.[15]

  • Extraction Process:

    • Place the prepared apple material in a suitable extraction vessel.

    • Add a solvent such as ethanol, acetone, or a mixture thereof.[15][16][17] The solvent should completely cover the apple material.[11]

    • Agitate the mixture for a defined period (e.g., 15 minutes to several hours) at a controlled temperature (e.g., 25°C to 60°C) to facilitate the dissolution of the aromatic compounds.[16]

    • For enhanced extraction efficiency, techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.[15]

  • Filtration and Concentration:

    • Separate the solvent extract from the solid apple residue by filtration.[15]

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the concentrated apple essence.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[18] It is highly selective and yields pure extracts without solvent residues.

  • Preparation of Apple Material:

    • Prepare and dry the apple material to a low moisture content. Freeze-drying is often preferred to preserve the integrity of the volatile compounds.[19]

    • Grind the dried material to a uniform particle size.

  • SFE System Setup and Parameters:

    • Load the ground apple material into the extraction vessel of the SFE system.

    • Set the extraction parameters, which are critical for optimizing the yield and composition of the extract. Typical parameters for apple essence extraction are:

      • Pressure: 10-30 MPa[18][20]

      • Temperature: 40-60 °C[18][20][21]

      • CO2 Flow Rate: 1-8 L/h[18][20]

      • Co-solvent: Ethanol (e.g., 20%) can be added to enhance the extraction of more polar compounds.[21]

  • Extraction and Collection:

    • Pump supercritical CO2 through the extraction vessel. The supercritical fluid dissolves the aromatic compounds from the apple matrix.

    • The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and release the extracted apple essence.

    • The essence is collected in the separator, and the CO2 can be recycled.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique primarily used for the analysis of volatile compounds. It involves the adsorption of volatiles from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.

  • Sample Preparation:

    • Place a known amount of fresh or frozen and ground apple tissue into a headspace vial.[22]

    • The vial is then sealed.

  • Extraction:

    • Expose a solid-phase microextraction fiber (e.g., coated with DVB/CAR/PDMS) to the headspace of the vial.[22][23][24]

    • The extraction is typically carried out at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30 minutes) with agitation to promote the release of volatiles.[22][23][24]

  • Desorption and Analysis:

    • After extraction, retract the fiber and insert it into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.[22]

    • The desorbed compounds are then separated and identified, typically by mass spectrometry (MS).

Analytical Workflow for Apple Essence Characterization

The characterization of the chemical composition of apple essence is crucial for quality control and research purposes. The standard analytical workflow involves gas chromatography-mass spectrometry (GC-MS).

The following diagram outlines the typical experimental workflow for the extraction and analysis of apple essence.

Extraction_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Apple Sample Apple Sample Washing Washing Apple Sample->Washing Homogenization Homogenization Washing->Homogenization Steam Distillation Steam Distillation Homogenization->Steam Distillation Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction SFE SFE Homogenization->SFE HS-SPME HS-SPME Homogenization->HS-SPME GC-MS Analysis GC-MS Analysis Steam Distillation->GC-MS Analysis Solvent Extraction->GC-MS Analysis SFE->GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification Compound Identification Data Processing->Compound Identification Quantification Quantification Data Processing->Quantification

Caption: A generalized workflow for the extraction and analysis of apple essence.

GC-MS Analysis Protocol:
  • Injection: Introduce the extracted apple essence (or the HS-SPME fiber) into the GC injection port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.[22][25]

  • Separation: The vaporized compounds are carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-WAX or HP-5MS).[22][25][26] The column is housed in an oven with a programmed temperature gradient (e.g., starting at 40-55°C and increasing to 230-260°C) to separate the compounds based on their boiling points and polarity.[22][26]

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint for each compound, is compared to a spectral library (e.g., NIST) for identification.[26]

  • Quantification: The abundance of each compound can be quantified by integrating the area of its corresponding peak in the chromatogram.[22]

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and extraction of apple essence. The detailed protocols and compiled data serve as a practical resource for researchers and professionals in the field, facilitating further exploration and application of these valuable natural compounds.

References

Methodological & Application

Application Note: Quantification of Isoamyl Isovalerate in Food Samples by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl isovalerate, also known as isopentyl isovalerate, is a volatile ester recognized for its characteristic fruity, apple-like aroma.[1] It is a key flavor component in many fruits and is widely used as a flavoring agent in the food and beverage industry in products such as chewing gum, candy, baked goods, and cold drinks.[2] The accurate and reliable quantification of this compound is crucial for quality control, ensuring product consistency, and for the authentication of natural flavors. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the identification and quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Principle

HS-SPME is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from complex matrices.[3] Volatile compounds from the headspace of the sample are adsorbed onto a coated fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and whether it is naturally present or added as a flavoring agent. The following table provides illustrative quantitative data for this compound in various food products, based on typical concentration ranges found for similar esters in published literature.

Food SampleIllustrative Concentration Range (µg/L)
Apple Juice5 - 50
Beer1 - 20
Wine10 - 100
Fruit-flavored Yogurt20 - 200
Hard Candy50 - 500 (µg/kg)

Note: The data in this table is illustrative and intended to provide a general indication of expected concentration ranges. Actual concentrations can vary widely.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of this compound in liquid matrices such as fruit juices and beer. For solid or semi-solid samples, a preliminary extraction or homogenization step may be required.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME autosampler or manual holder

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad range of volatiles.

  • Sodium chloride (NaCl)

  • Internal Standard (IS) solution: e.g., Ethyl heptanoate or a deuterated analog of this compound at a concentration of 10 µg/mL in ethanol.

Procedure:

  • Sample Aliquoting: For liquid samples like fruit juice or degassed beer, transfer 5 mL of the sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and calibration standard. For example, add 10 µL of a 10 µg/mL IS solution for a final concentration of 20 µg/L.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Equilibration: Place the vial in the autosampler tray or a heating block. Equilibrate the sample at 40°C for 15 minutes with agitation to facilitate the partitioning of analytes into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

GC Conditions:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Scan Mode:

    • Qualitative Analysis: Full Scan mode over a mass range of m/z 40-300.

    • Quantitative Analysis: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by specific ion fragments that can be used for its identification and quantification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Ion Fragment
7099.99[C₅H₁₀]⁺
8556.39[C₄H₅O₂]⁺
4338.48[C₃H₇]⁺
5733.93[C₄H₉]⁺
7128.73[C₅H₁₁]⁺
Data sourced from PubChem.[4]

SIM Ions for Quantification:

  • Quantifier Ion: m/z 70 (most abundant)

  • Qualifier Ions: m/z 85, 43 (for confirmation)

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a similar food product known to be free of this compound) with known concentrations of an this compound standard. The concentration range should encompass the expected levels in the samples.

  • Internal Standard: Add a constant concentration of the internal standard to each calibration standard and sample.

  • Analysis: Analyze the calibration standards using the established HS-SPME-GC-MS method.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared food samples and use the calibration curve to determine the concentration of this compound in the samples.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Evaluate the closeness of the measured value to the true value, typically through recovery studies on spiked samples.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, expressed as the relative standard deviation (RSD).

  • Specificity: Ensure that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Food Sample (e.g., Juice, Beer) Aliquot Aliquot 5 mL into 20 mL Headspace Vial Sample->Aliquot Salt Add 1.5 g NaCl Aliquot->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 40°C for 15 min Seal->Equilibrate Extract Expose SPME Fiber for 30 min at 40°C Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation (GC) Desorb->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Identify Peak Identification (Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Isovalerate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate is a significant flavor and fragrance compound with a characteristic apple or fruity aroma, widely utilized in the food, beverage, cosmetic, and pharmaceutical industries. The enzymatic synthesis of this ester using immobilized lipases presents a green and efficient alternative to traditional chemical methods. This biocatalytic approach offers high specificity, operates under mild reaction conditions, minimizes byproduct formation, and allows for the reuse of the enzyme, making it an economically and environmentally attractive process.[1][2]

This document provides detailed protocols for the synthesis of this compound using commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and Lipozyme IM-20 (from Rhizomucor miehei).[3][4] It also includes methodologies for enzyme immobilization, reaction optimization, product analysis, and catalyst reusability.

Key Materials and Equipment

  • Enzymes: Commercially available immobilized lipases (e.g., Novozym 435, Lipozyme IM-20).

  • Substrates: Isoamyl alcohol (3-methyl-1-butanol) and isovaleric acid (3-methylbutanoic acid).

  • Solvents (optional): n-hexane, cyclohexane, n-heptane, isooctane.[3] Solvent-free systems can also be employed.

  • Equipment:

    • Shaking incubator or magnetic stirrer with temperature control.

    • Reaction vessels (e.g., screw-capped flasks).

    • Gas Chromatograph (GC) with a flame ionization detector (FID) for analysis.

    • Rotary evaporator for solvent removal.

    • Filtration apparatus.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the esterification of isoamyl alcohol and isovaleric acid. Optimal conditions may vary depending on the specific lipase used.

  • Reaction Setup: In a screw-capped flask, combine isoamyl alcohol and isovaleric acid. If using a solvent, add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Place the flask in a shaking incubator or on a magnetic stirrer with controlled temperature. Agitate the mixture to ensure proper mixing.

  • Reaction Monitoring: Periodically, withdraw small aliquots of the reaction mixture. Analyze the samples by Gas Chromatography (GC) to determine the extent of conversion.

  • Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: If a solvent was used, remove it under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation if necessary.

  • Enzyme Reusability: Wash the recovered immobilized lipase with a suitable solvent (e.g., n-hexane) to remove any residual substrates and products.[5] Dry the enzyme before reusing it in subsequent batches.

Protocol 2: Gas Chromatography (GC) Analysis
  • Sample Preparation: Dilute the withdrawn aliquots with a suitable solvent (e.g., n-hexane) before injection.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5, DB-5).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 230°C at a rate of 10°C/minute, and hold for 3 minutes.[6]

    • Carrier Gas: Nitrogen or Helium.

  • Quantification: Determine the concentrations of this compound, isoamyl alcohol, and isovaleric acid by comparing their peak areas with those of standard solutions of known concentrations.

Data Presentation

The efficiency of this compound synthesis is influenced by several parameters. The following tables summarize typical reaction conditions and performance metrics for immobilized lipases in ester synthesis.

Table 1: Comparison of Different Immobilized Lipases for Ester Synthesis

Immobilized LipaseSource OrganismSupport MaterialOptimal Temperature (°C)Optimal Substrate Molar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Lipozyme IM-20 Rhizomucor mieheiAnion-exchange resin501.5:1>85[3]
Novozym 435 Candida antarctica lipase BMacroporous acrylic resin40-601:1.3~95[3][4]
Lipozyme TL IM Thermomyces lanuginosusSilica gel45-60Varies~96[7]

Table 2: Influence of Reaction Parameters on this compound Synthesis

ParameterInvestigated RangeOptimal ValueEffect on ConversionReference
Temperature (°C) 30 - 7050 - 65Increases reaction rate, but very high temperatures can lead to enzyme denaturation.[3]
Enzyme Concentration (g/L) 5 - 2010 - 15Higher concentration increases conversion rate up to a certain point.[3]
Substrate Molar Ratio (Alcohol:Acid) 1:2 - 2:11.5:1Excess alcohol can shift the equilibrium towards product formation.[3]
Solvent Hexane, Cyclohexane, Heptane, Solvent-freen-hexaneHydrophobic solvents generally give higher yields.[3]

Table 3: Reusability of Immobilized Lipase (Novozym 435)

Reuse CycleConversion (%)
194.9
294.5
393.8
493.1
592.5
691.7
790.9
890.1
989.3
1088.5

Note: Data is illustrative and based on typical performance. Actual results may vary.[5]

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Purification cluster_reuse Enzyme Recycling Isoamyl_Alcohol Isoamyl Alcohol Reaction_Mixture Combine Reactants & Solvent Isoamyl_Alcohol->Reaction_Mixture Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Reaction_Mixture Solvent Solvent (Optional) Solvent->Reaction_Mixture Add_Enzyme Add Immobilized Lipase Reaction_Mixture->Add_Enzyme Incubation Incubate with Agitation Add_Enzyme->Incubation Monitoring GC Analysis Incubation->Monitoring Periodic Sampling Filtration Separate Enzyme Incubation->Filtration Evaporation Remove Solvent Filtration->Evaporation Wash_Enzyme Wash Enzyme Filtration->Wash_Enzyme Recovered Enzyme Purified_Product This compound Evaporation->Purified_Product Reuse Reuse in New Batch Wash_Enzyme->Reuse Ping_Pong_Bi_Bi_Mechanism cluster_substrates Substrates cluster_products Products E Lipase (E) E_Acid E-Isovaleric Acid Complex E->E_Acid + Isovaleric Acid E_Acyl Acyl-Enzyme Intermediate (E') E_Acid->E_Acyl - Water Water Water E_Acid->Water E_Acyl_Alcohol E'-Isoamyl Alcohol Complex E_Acyl->E_Acyl_Alcohol + Isoamyl Alcohol E_final Lipase (E) E_Acyl_Alcohol->E_final - this compound Ester This compound E_Acyl_Alcohol->Ester Acid Isovaleric Acid Acid->E_Acid Alcohol Isoamyl Alcohol Alcohol->E_Acyl_Alcohol

References

Application Note: Quantification of Isoamyl Isovalerate in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl isovalerate is an important ester found in a variety of fermented beverages, contributing to their characteristic fruity and sweet aromas, often described as apple- or banana-like. The concentration of this and other esters is a critical determinant of the final sensory profile of alcoholic beverages such as beer, wine, and spirits. Accurate quantification of this compound is therefore essential for quality control, process optimization, and new product development in the alcoholic beverage industry. This application note provides a detailed protocol for the quantification of this compound in alcoholic beverages using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique for the analysis of volatile compounds.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in alcoholic beverages is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Alcoholic Beverage Sample Extraction Liquid-Liquid Extraction (e.g., with Pentane or Dichloromethane) Sample->Extraction Concentration Solvent Evaporation (under Nitrogen stream) Extraction->Concentration Reconstitution Reconstitution in Solvent (with Internal Standard) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (using Calibration Curve) Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The concentration of this compound and other related esters can vary significantly depending on the type of alcoholic beverage, the fermentation conditions, and the raw materials used. The following table summarizes typical concentration ranges for selected esters found in various alcoholic beverages.

Beverage TypeEsterConcentration Range (mg/L)Reference
Wine (White)Ethyl IsovalerateStatistically relevant differences observed with varying SO2 levels[1]
Wine (Red)Isoamyl Acetate0.66 - 14.3[2][3]
Beer (Weizen)Isoamyl Acetate2.5 - 5.0
Spirits (Cachaça)Isoamyl OctanoateRepeatability RSD of 5.05% in analysis[4][5]
Spirits (Brandy)Ethyl Caprylate, Caprate, Laurate2 - 10[6]

Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, data for the structurally similar and commonly co-analyzed isoamyl acetate and other relevant esters are included for reference.

Experimental Protocols

Materials and Reagents
  • Solvents: Pentane or Dichloromethane (GC grade), Ethanol (absolute), Deionized water

  • Standards: this compound (≥98% purity), Internal Standard (e.g., Heptyl Acetate or Ethyl Pelargonate)

  • Salts: Sodium chloride (analytical grade)

  • Glassware: Volumetric flasks, separatory funnels, vials with PTFE-lined septa

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with ethanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 40% ethanol/water solution (v/v) to achieve concentrations ranging from 0.1 to 50 mg/L.

  • Internal Standard (IS) Solution: Prepare a 100 mg/L solution of the internal standard in ethanol. Add a consistent amount of the IS to all calibration standards and samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 mL of the alcoholic beverage sample into a 1 L separatory funnel.

  • Add sodium chloride to the funnel and shake until the solution is saturated.

  • Add 400 mL of a saturated sodium chloride solution to the funnel.

  • Extract the sample three times with 12 mL portions of pentane (or dichloromethane), shaking vigorously for several minutes each time.

  • Combine the organic extracts in a 50 mL volumetric flask.

  • Add a known amount of the internal standard solution to the combined extract.

  • Dilute to the mark with the extraction solvent.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1-2 mL before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterCondition
Gas Chromatograph Agilent 8860 GC or equivalent
Column DB-FATWAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar polar column)
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Split Ratio 30:1
Carrier Gas Helium, 1 mL/min
Oven Program 35 °C (hold 1 min), ramp to 70 °C at 3 °C/min, then to 190 °C at 3.5 °C/min (hold 22 min)[7]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 35-350

Data Analysis and Quantification

  • Identification: The identification of this compound is based on the retention time and the mass spectrum compared to the analytical standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Signaling Pathways and Logical Relationships

The formation of this compound in alcoholic beverages is a result of yeast metabolism during fermentation. The following diagram illustrates the simplified biochemical pathway leading to its synthesis.

Pathway cluster_amino_acid Amino Acid Catabolism cluster_acetyl_coa Carbohydrate Metabolism cluster_isovaleric_acid Fatty Acid Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isoamyl_alcohol Isoamyl Alcohol alpha_KIC->Isoamyl_alcohol Esterification Esterification (Alcohol Acyltransferase) Isoamyl_alcohol->Esterification Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Fatty_Acids Fatty Acids Isovaleric_Acid Isovaleric Acid Fatty_Acids->Isovaleric_Acid Isovaleric_Acid->Esterification Isoamyl_isovalerate This compound Esterification->Isoamyl_isovalerate

Caption: Biosynthesis of this compound.

Conclusion

This application note provides a comprehensive guide for the quantification of this compound in alcoholic beverages using GC-MS. The detailed experimental protocol, including sample preparation and instrumental conditions, offers a robust starting point for researchers and quality control analysts. The provided quantitative data, though focused on related esters due to limited specific data for this compound, highlights the typical concentration ranges and the importance of ester analysis in the beverage industry. The workflow and pathway diagrams further aid in understanding the analytical process and the biochemical origins of this key flavor compound.

References

Application Notes and Protocols for the Use of Isoamyl Isovalerate as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoamyl isovalerate as a standard in flavor analysis. Detailed protocols for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and its application in sensory analysis are provided, alongside relevant chemical and physical properties.

Introduction to this compound in Flavor Analysis

This compound, also known as 3-methylbutyl 3-methylbutanoate, is an ester recognized for its potent fruity, apple-like aroma.[1] It is a key component in the flavor profiles of many fruits and fermented beverages and is widely used as a flavoring agent in the food and beverage industry.[1] Its stability and distinct sensory characteristics make it an excellent candidate for use as a standard in both instrumental and sensory flavor analysis. As a standard, it is employed for instrument calibration, method validation, and as a reference in sensory panel training.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application in analytical protocols.

PropertyValueReference
Synonyms 3-methylbutyl 3-methylbutanoate, Isopentyl isovalerate
CAS Number 659-70-1
Molecular Formula C10H20O2[2]
Molecular Weight 172.26 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Fruity, apple, sweet, green[3]
Boiling Point 192-193 °C
Density 0.854 g/mL at 25 °C
Refractive Index n20/D 1.412
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in water.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile flavor compounds like this compound. The following protocol outlines a method using an internal standard for accurate quantification in a liquid matrix.

Principle

The internal standard method involves adding a known concentration of a compound (the internal standard) to all samples, calibration standards, and blanks. The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is then used for quantification. This approach corrects for variations in injection volume and potential matrix effects.

Experimental Protocol: GC-MS with Internal Standard

3.2.1. Materials and Reagents

  • This compound standard: High purity (≥98%)

  • Internal Standard (IS): A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time, such as heptyl acetate or a deuterated analog of a similar ester. The IS should not be naturally present in the sample.

  • Solvent: High-purity methanol or ethanol.

  • Sample Matrix: The liquid sample to be analyzed (e.g., alcoholic beverage, fruit juice).

  • Volumetric flasks, pipettes, and autosampler vials.

3.2.2. Preparation of Standard Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from approximately 1 to 100 µg/mL. To each calibration standard, add the internal standard to a constant final concentration (e.g., 10 µg/mL).

3.2.3. Sample Preparation

  • Liquid Samples: For clear liquid samples, a direct dilution may be sufficient. Dilute the sample with the solvent to bring the expected this compound concentration within the calibration range.

  • Addition of Internal Standard: Add the internal standard to the diluted sample to the same final concentration as in the calibration standards (e.g., 10 µg/mL).

3.2.4. GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity capillary column.[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[4]
Injector Temperature 250 °C[5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1)[5]
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at a rate of 5°C/min. Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.[4]
MS Ionization Mode Electron Impact (EI) at 70 eV.[4]
MS Source Temperature 230 °C[4]
MS Quadrupole Temperature 150 °C[4]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification.[4]
Characteristic m/z ions for this compound 70, 85, 43, 57, 71[1]
Characteristic m/z ions for Internal Standard To be determined based on the chosen IS.

3.2.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the peak area ratio for the samples.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Data (Illustrative)

The following table presents illustrative performance data that should be established during method validation.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Precision (%RSD) < 10%
Recovery (%) 90 - 110%

Note: These values are illustrative and will depend on the specific matrix and instrumentation.

Sensory Analysis: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. It is a valuable tool for quality control and in assessing the impact of ingredient or process changes on a product's flavor profile.

Principle

Assessors are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample. The number of correct identifications is compared to the number expected by chance to determine if a statistically significant difference exists.

Experimental Protocol: Triangle Test for this compound Detection

4.2.1. Materials

  • This compound standard solution: Prepared in a neutral base relevant to the application (e.g., deionized water, 5% ethanol/water solution).

  • Control Sample: The neutral base without added this compound.

  • Sensory Booths: Odor-free, with controlled lighting and temperature.

  • Coded Sample Cups with Lids.

4.2.2. Panelist Selection and Training

  • Select 20-30 panelists who have been screened for their sensory acuity.

  • Familiarize panelists with the fruity, apple-like aroma of this compound in a preliminary training session.

4.2.3. Sample Preparation and Presentation

  • Concentration Selection: The concentration of this compound should be near the sensory threshold. Based on data for similar compounds like isoamyl acetate (threshold of 0.5 – 10 mg/L), a starting concentration for this compound could be in the range of 1-5 mg/L.[6] This should be determined through preliminary testing.

  • Sample Sets: For each panelist, prepare a set of three samples. Two samples will be the control, and one will be the this compound solution (or vice versa). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Coding: Label each cup with a random three-digit code.

4.2.4. Test Procedure

  • Instruct panelists to sniff each sample in the order presented.

  • Ask them to identify the sample that is different from the other two.

  • Panelists must make a choice, even if they are guessing (a forced-choice procedure).

  • Provide water for rinsing between sets if necessary.

4.2.5. Data Analysis

  • Count the number of correct responses.

  • Refer to a statistical table for the triangle test to determine if the number of correct identifications is significant at a chosen level of confidence (e.g., p < 0.05). For example, with 30 panelists, 15 correct responses are typically required for significance at α = 0.05.

Visualizations

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare this compound Stock Solution C Create Calibration Standards (Analyte + IS) A->C B Prepare Internal Standard Stock Solution B->C D Prepare Sample (Dilution + IS Addition) B->D E Inject into GC-MS C->E D->E F Separation on GC Column E->F G Detection by Mass Spectrometer (SIM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Construct Calibration Curve (Area Ratio vs. Conc.) H->I J Quantify this compound in Sample I->J

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Sensory Triangle Test Logical Flow

Triangle_Test_Flow Start Start: Define Objective (e.g., Detect flavor difference) Prep Prepare Samples: - Control (A) - Test with this compound (B) - Randomize presentation (AAB, ABA, etc.) Start->Prep Present Present Three Coded Samples to Panelist Prep->Present Instruct Instruct Panelist to Identify the 'Odd' Sample (Forced Choice) Present->Instruct Response Panelist Records Response Instruct->Response Collect Collect Data from All Panelists Response->Collect Analyze Analyze Results: - Count Correct Responses - Compare to Statistical Table Collect->Analyze Conclusion Conclusion: Is there a significant difference? Analyze->Conclusion Sig Significant Difference Detected Conclusion->Sig Yes NoSig No Significant Difference Detected Conclusion->NoSig No

Caption: Logical flow of a sensory triangle test for flavor discrimination.

References

Application of Isoamyl Isovalerate in Insect Pheromone Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate, a volatile ester with a characteristic fruity, apple-like aroma, has emerged as a significant semiochemical in the field of insect chemical ecology. This compound is a component of various fruit and flower scents, playing a crucial role in the host-finding behavior of many insect species. Its application in insect pheromone research is primarily centered on its action as an attractant, making it a valuable tool for monitoring and managing pest populations. This document provides detailed application notes and protocols for the use of this compound in entomological research, with a focus on behavioral bioassays and electrophysiological studies.

Data Presentation: Efficacy of this compound as an Insect Attractant

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of different insect species to this compound.

Table 1: Behavioral Responses of Insects to this compound

Insect SpeciesBioassay TypeConcentration / DoseObserved Effect
Drosophila melanogasterY-tube Olfactometer0.005% - 0.05% (v/v)Attraction
Drosophila suzukiiY-tube Olfactometer0.005% - 0.05% (v/v)Attraction
Bactrocera dorsalisY-tube Olfactometer1.25%Attraction
Bactrocera dorsalisOviposition Assay1.25% (in blend)Oviposition Stimulant

Table 2: Electrophysiological (EAG) Responses to this compound

Insect SpeciesActive Compound/BlendConcentrationEAG Response
Bactrocera dorsalisThis compound (in blend)1.25%Strong antennal response

Experimental Protocols

Synthesis and Purification of this compound

For research purposes, high-purity this compound is essential to ensure that observed insect responses are specific to the compound. Enzymatic synthesis is a common method for producing natural-like esters.

Materials:

  • Isoamyl alcohol

  • Isovaleric acid

  • Immobilized lipase (e.g., from Rhizomucor miehei)

  • Anhydrous n-hexane (or other suitable hydrophobic solvent)

  • Molecular sieves (for dehydration)

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Protocol:

  • Reactant Preparation: In a sealed reaction vessel, dissolve isoamyl alcohol and isovaleric acid in anhydrous n-hexane. A common molar ratio is 1.5:1 (alcohol to acid).

  • Enzymatic Esterification: Add immobilized lipase to the reaction mixture. The enzyme concentration is typically around 10 g/L.

  • Incubation: Incubate the mixture at a controlled temperature, for instance, 50°C, with constant gentle agitation for an extended period (e.g., 144 hours) to achieve a high yield.

  • Enzyme Removal: After incubation, separate the immobilized enzyme from the reaction mixture by filtration.

  • Solvent Evaporation: Remove the n-hexane solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified using fractional distillation under reduced pressure.

  • Purity Analysis: Verify the purity of the synthesized this compound using GC-MS. The purity should ideally be >98% for use in behavioral and electrophysiological assays.

Electroantennography (EAG) Protocol

EAG is used to measure the electrical output of an entire antenna in response to an odor stimulus, providing a measure of the overall olfactory stimulation.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Stereomicroscope

  • Glass capillaries

  • Saline solution (e.g., Ringer's solution)

  • Conductive gel

  • Purified this compound

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper strips

  • Pasteur pipettes

  • Stimulus delivery system

Protocol:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). As a control, use the solvent alone.

  • Insect Preparation: Anesthetize an insect by chilling it on ice. Under a stereomicroscope, carefully excise an antenna at its base.

  • Antenna Mounting: Mount the excised antenna on the EAG probe. The base of the antenna is placed in the reference electrode, and the distal tip is inserted into the recording electrode. A small amount of conductive gel can ensure a good connection.

  • Stimulus Application: Apply a 10 µL aliquot of a specific dilution of this compound onto a filter paper strip and insert it into a Pasteur pipette.

  • Data Recording: Mount the pipette on the stimulus delivery system, which will deliver a puff of air through the pipette over the antenna. Record the resulting negative voltage deflection, which is the EAG response.

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the response to the solvent control. Responses can be normalized to a standard compound to allow for comparison between preparations.

Y-Tube Olfactometer Bioassay Protocol

This bioassay is a two-choice test to determine the preference of an insect for one of two odor cues.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Activated charcoal filter

  • Humidifier

  • Odor sources (this compound and control)

  • Test insects

Protocol:

  • System Setup: Connect the air pump to the Y-tube olfactometer, ensuring the air is filtered through activated charcoal and humidified before entering the arms of the olfactometer. Adjust the flow rate to be equal in both arms.

  • Odor Source Preparation: Prepare the odor source by applying a known concentration of this compound in a solvent to a filter paper. The control source should be filter paper with the solvent alone. Place each in a separate odor chamber connected to one arm of the Y-tube.

  • Insect Acclimatization: Acclimatize the test insects to the experimental conditions (temperature, humidity, light) for at least 30 minutes before the assay.

  • Bioassay: Introduce a single insect into the base of the Y-tube. Observe the insect's movement and record which arm it enters and remains in for a predetermined amount of time (e.g., 60 seconds).

  • Data Collection: Repeat the assay with a sufficient number of insects (e.g., 50-100). To avoid positional bias, rotate the Y-tube 180 degrees and switch the positions of the odor and control arms halfway through the trials.

  • Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the arm containing this compound over the control arm.

Mandatory Visualizations

olfactory_signaling_pathway cluster_air Airborne Odorant cluster_neuron Olfactory Sensory Neuron cluster_brain Insect Brain Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binds to IonChannel Ion Channel Opening OR->IonChannel Conformational Change Orco Co-receptor (Orco) Orco->IonChannel Forms complex with OR Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Firing Depolarization->ActionPotential Signal Propagation Behavior Behavioral Response (Attraction) ActionPotential->Behavior Signal to Antennal Lobe

Caption: Simplified olfactory signaling pathway in insects in response to this compound.

eag_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Isoamyl Isovalerate Dilutions B1 Apply Stimulus to Filter Paper A1->B1 A2 Anesthetize Insect & Excise Antenna A3 Mount Antenna on EAG Probe A2->A3 B2 Deliver Odor Puff over Antenna A3->B2 B1->B2 B3 Record Voltage Deflection (EAG) B2->B3 C1 Measure Peak Amplitude B3->C1 C2 Subtract Control Response C1->C2 C3 Normalize & Analyze Data C2->C3

Caption: Experimental workflow for Electroantennography (EAG) analysis.

ytube_workflow cluster_setup Setup cluster_trial Trial cluster_validation Validation & Analysis S1 Assemble Y-Tube Olfactometer S2 Prepare Odor Source (this compound) & Control S1->S2 T1 Introduce Insect at Base of Y-Tube S2->T1 S3 Acclimatize Test Insects S3->T1 T2 Observe & Record Insect's Choice T1->T2 T3 Repeat with New Insect T2->T3 V1 Rotate Y-Tube & Switch Odor Arms T3->V1 Periodically V2 Analyze Data (Chi-Square Test) T3->V2 After all trials V1->T1

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Isoamyl Isovalerate: A Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoamyl isovalerate, a bio-based ester with a favorable safety profile, is presented as a viable and sustainable alternative to conventional volatile organic solvents in a range of organic reactions. This document provides a comprehensive overview of its physicochemical properties, potential applications, and detailed protocols for its use in common synthetic transformations. As the chemical industry moves towards greener and more sustainable practices, the adoption of solvents derived from renewable resources is paramount. This compound offers a high boiling point, low volatility, and miscibility with many organic solvents, making it a suitable medium for various reactions.

Introduction to this compound as a Green Solvent

This compound (3-methylbutyl 3-methylbutanoate) is an organic ester naturally found in fruits like apples and bananas.[1] Traditionally, its use has been confined to the flavor and fragrance industries. However, its properties as a liquid with a wide temperature range, low volatility, and derivation from renewable resources (isoamyl alcohol, a byproduct of fermentation, and isovaleric acid) make it an attractive candidate as a green solvent in organic synthesis.[2][3] This application note explores its potential to replace more hazardous and volatile solvents, contributing to safer and more environmentally benign chemical processes.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic reactions. This compound is a colorless liquid with a characteristic fruity odor.[4] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol [4]
Boiling Point190-191 °C[4]
Melting Point-82 °C
Density0.851 - 0.857 g/mL at 25 °C[4]
Refractive Index1.411 - 1.414 at 20 °C[4]
Flash Point~73-80 °C[5][6]
Water SolubilityInsoluble[4]
Solubility in Organic SolventsSoluble in most organic solvents, alcohol, ether, and fixed oils.[7]
PolarityModerately polar[8]

Potential Applications in Organic Synthesis

Based on its properties, this compound is a suitable solvent for reactions requiring elevated temperatures. Its ester functionality, however, makes it incompatible with strong nucleophiles and bases that can react with the ester group, such as Grignard reagents and some metal hydrides.[9][10][11][12]

Logical Flow for Solvent Selection:

Reaction_Consideration Reaction Type Consideration Solvent_Properties This compound Properties - High Boiling Point - Moderate Polarity - Aprotic Reaction_Consideration->Solvent_Properties matches Compatibility_Check Reagent Compatibility Check Solvent_Properties->Compatibility_Check Decision Decision on Suitability Compatibility_Check->Decision Suitable Suitable Reaction Classes - Heck Coupling - Suzuki Coupling - Esterifications Decision->Suitable Compatible Unsuitable Unsuitable Reaction Classes - Grignard Reactions - LiAlH4 Reductions Decision->Unsuitable Incompatible

Caption: Logical workflow for determining the suitability of this compound as a reaction solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The high boiling point of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, which often require elevated temperatures to proceed efficiently. Its moderate polarity can aid in the solubility of both organic substrates and organometallic catalysts.

Esterification and Transesterification Reactions

As this compound is an ester itself, it is a chemically compatible solvent for other esterification and transesterification reactions, particularly those that are not self-catalyzed by strong acids that could also lead to transesterification with the solvent.

Experimental Protocols (Hypothetical Examples)

The following protocols are provided as illustrative examples of how this compound could be employed as a solvent in common organic reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Heck Coupling of Iodobenzene and Styrene

Reaction Scheme:

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • This compound (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and this compound (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield trans-stilbene.

Experimental Workflow:

A 1. Add Catalyst and Solvent B 2. Add Reactants and Base A->B C 3. Heat and Stir B->C D 4. Reaction Monitoring (TLC/GC) C->D D->C Incomplete E 5. Workup D->E Complete F 6. Purification E->F G Final Product F->G

Caption: General experimental workflow for a Heck coupling reaction in this compound.

Protocol 2: Fischer Esterification of Benzoic Acid and Ethanol

Reaction Scheme:

Materials:

  • Benzoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • This compound

  • Standard laboratory glassware with a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (10 mmol), ethanol (50 mmol, as the limiting reagent will be benzoic acid), and this compound (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Heat the mixture to reflux (approximately 100-110 °C) and collect the water-ethanol azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the this compound under reduced pressure (may require a Kugelrohr apparatus due to the high boiling point).

  • Further purification of the resulting ethyl benzoate can be achieved by distillation.

Safety and Handling

This compound is a combustible liquid and may be harmful if it comes into contact with the skin.[5][13] It can cause skin and eye irritation, and may cause respiratory irritation.[5][13] It is toxic to aquatic life with long-lasting effects.[13]

Personal Protective Equipment (PPE):

  • Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[13]

  • Use in a well-ventilated area or with a fume hood.[13]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[14]

  • Store in a cool, dry place in tightly sealed containers, protected from heat and light.[7]

Disposal:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents a promising alternative to conventional organic solvents for a range of chemical transformations. Its high boiling point, low volatility, and bio-based origin align with the principles of green chemistry. While its ester functionality limits its use with certain strong nucleophiles and bases, it is a suitable medium for reactions such as palladium-catalyzed cross-couplings and esterifications. The provided protocols offer a starting point for the exploration of this compound as a sustainable solvent in organic synthesis, encouraging further research into its broader applicability.

References

Application Notes and Protocols for the Esterification of Isoamyl Alcohol and Isovaleric Acid to Synthesize Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate, also known as 3-methylbutyl 3-methylbutanoate, is an organic ester with a characteristic fruity, apple-like aroma.[1][2] This compound is widely utilized in the food and beverage industry as a flavoring agent and in the fragrance industry for perfumes and other scented products.[1][3] Its applications also extend to cosmetics and pharmaceuticals, where it can be used for fragrance enhancement and flavor masking.[1] This document provides detailed protocols for the synthesis of this compound via two primary methods: Fischer esterification and enzymatic synthesis.

Chemical Structure:

  • IUPAC Name: 3-methylbutyl 3-methylbutanoate[4]

  • Molecular Formula: C10H20O2[1]

  • Molecular Weight: 172.26 g/mol [1]

  • CAS Number: 659-70-1[2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Clear, colorless liquid[1][4]
Odor Fruity, apple-like, sweet[1][2][5]
Boiling Point 190-193 °C at 760 mmHg[4][5]
Density Approximately 0.854 g/mL at 25 °C[5]
Refractive Index Approximately 1.412 at 20 °C[5]
Solubility Insoluble in water; soluble in most fixed oils and ethanol.[4]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the classic acid-catalyzed Fischer esterification and a more recent, greener enzymatic approach.

Protocol 1: Fischer Esterification

This method involves the reaction of isoamyl alcohol with isovaleric acid in the presence of a strong acid catalyst.[6][7] The reaction is an equilibrium, which can be driven towards the product by using an excess of one reactant or by removing the water formed during the reaction.[8][9]

3.1.1. Materials and Equipment

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Isovaleric acid (3-methylbutanoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or Amberlyst® 15 resin

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional, for purification)

3.1.2. Experimental Workflow Diagram

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis reactants Combine Isoamyl Alcohol, Isovaleric Acid, and Catalyst reflux Heat Mixture to Reflux (e.g., 1-2 hours) reactants->reflux Stirring cool Cool Reaction Mixture reflux->cool Reaction Completion wash_bicarb Wash with 5% NaHCO3 Solution cool->wash_bicarb separate Separate Organic Layer wash_bicarb->separate dry Dry with Anhydrous Na2SO4 separate->dry isolate Isolate Product (e.g., via distillation) dry->isolate characterize Characterize Product (FTIR, GC-MS, NMR) isolate->characterize

Caption: Workflow for the synthesis of this compound via Fischer esterification.

3.1.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isoamyl alcohol and isovaleric acid. A common molar ratio is 1:1, though an excess of one reactant can be used to shift the equilibrium.[10]

  • Catalyst Addition: Carefully add the acid catalyst. If using concentrated sulfuric acid, add a few drops. If using a solid acid catalyst like Amberlyst® 15, add approximately 10-15% by weight of the limiting reagent.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. The reaction temperature will depend on the boiling points of the reactants. A typical reflux time is 60-90 minutes.[8]

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled mixture to a separatory funnel.

    • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the unreacted isovaleric acid and the acid catalyst. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced.[8]

    • Continue adding the bicarbonate solution until the effervescence ceases.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic layer into a pre-weighed flask. The product can be further purified by distillation if required.

  • Characterization: Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the ester functional group, and Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.

Protocol 2: Enzymatic Synthesis

Enzymatic esterification offers a milder and more selective alternative to chemical synthesis, often proceeding under ambient conditions and reducing the formation of byproducts.[11] Lipases are commonly employed for this transformation.

3.2.1. Materials and Equipment

  • Isoamyl alcohol

  • Isovaleric acid

  • Immobilized lipase (e.g., Lipozyme® IM-20 from Rhizomucor miehei or from Rhizopus oryzae)[11][12]

  • Anhydrous organic solvent (e.g., n-hexane, cyclohexane)[11][12]

  • Molecular sieves (optional, to remove water)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled water bath

  • Centrifuge or filtration setup to recover the enzyme

3.2.2. Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow Enzymatic Synthesis Workflow cluster_reaction Enzymatic Reaction cluster_workup Product Recovery cluster_analysis Analysis reactants Combine Substrates, Solvent, and Immobilized Lipase incubate Incubate with Agitation (e.g., 50°C, 24-144 h) reactants->incubate enzyme_removal Separate Immobilized Enzyme (Filtration/Centrifugation) incubate->enzyme_removal Reaction Completion solvent_evap Evaporate Solvent enzyme_removal->solvent_evap characterize Characterize Product (GC, HPLC) solvent_evap->characterize

Caption: Workflow for the enzymatic synthesis of this compound.

3.2.3. Step-by-Step Procedure

  • Reaction Setup: In a sealed flask, dissolve isoamyl alcohol and isovaleric acid in a suitable anhydrous organic solvent like n-hexane.[12] A typical substrate concentration is around 0.5 M.[12] The molar ratio of alcohol to acid can be varied; for instance, a 1.5:1 ratio has been reported to give good yields.[12]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme concentration of around 10 g/L is a common starting point.[12] Molecular sieves can be added to the mixture to remove the water produced during the reaction, which can improve the conversion.[13]

  • Incubation: Place the flask in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Incubate the reaction at a controlled temperature, for example, 50°C.[12] The reaction time can vary significantly, from several hours to a few days, depending on the specific enzyme and conditions.[12]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The recovered enzyme can often be washed and reused for subsequent batches.

  • Product Isolation: The product, this compound, can be isolated by evaporating the solvent under reduced pressure. Further purification, if necessary, can be achieved by chromatographic methods.

  • Characterization: Confirm the identity and purity of the product using GC-MS or NMR spectroscopy.

Quantitative Data Summary

The following tables summarize reported yields and reaction conditions for the synthesis of this compound under different catalytic systems.

Table 1: Chemical Synthesis (Fischer Esterification)

CatalystAlcohol:Acid Molar RatioTemperature (°C)Time (h)Acid Conversion/Yield (%)Reference(s)
[EMIM][HSO4]1:1110490.34[10]
Sulfuric Acid(Excess Acetic Acid)Reflux1-1.25~58 (for isoamyl acetate)[14]
Solid Acid Catalysts1:1, 1:2, 2:1VariedVaried44-83[15]

Table 2: Enzymatic Synthesis

Lipase SourceAlcohol:Acid Molar RatioTemperature (°C)Time (h)SolventYield (%)Reference(s)
Rhizomucor miehei1.5:150144n-hexane>85[12]
Rhizopus oryzae2:1 (for butyrate)Varied5 (for butyrate)Cyclohexane~91 (for isoamyl butyrate)[11]
Rhodococcus cutinase1:13024Cyclohexane~89.8 (for isoamyl butyrate)[13]

Conclusion

Both Fischer esterification and enzymatic synthesis are effective methods for producing this compound. The choice of method will depend on the specific requirements of the application, including desired purity, scale of production, and environmental considerations. Fischer esterification is a robust and well-established method suitable for large-scale production, while enzymatic synthesis offers a greener alternative with high selectivity and milder reaction conditions, which is particularly advantageous for applications in the food and pharmaceutical industries where "natural" labeling is desired.[11] The provided protocols offer a comprehensive guide for researchers and professionals to successfully synthesize this valuable flavor and fragrance compound.

References

Application Note: Analysis of Isoamyl Isovalerate and Other Volatile Esters by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile esters are crucial components that contribute to the characteristic aroma and flavor profiles of various products, including food and beverages, pharmaceuticals, and cosmetics. Isoamyl isovalerate, in particular, is known for its sweet, fruity, and apple-like aroma and is naturally present in many fruits and fermented products.[1][2] The accurate and sensitive analysis of these esters is essential for quality control, flavor and fragrance development, and authenticity assessment.

This application note details a robust and reliable method for the analysis of this compound and other volatile esters using static headspace coupled with gas chromatography (GC). Static headspace analysis is a clean and efficient sample preparation technique that allows for the analysis of volatile compounds without the injection of non-volatile matrix components, thus protecting the GC system and ensuring method longevity.[3][4]

Principle of Static Headspace Analysis

In static headspace analysis, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature for a set amount of time.[4] This allows volatile compounds to partition from the sample matrix into the gas phase (headspace) above the sample. Once equilibrium is reached between the sample and the headspace, a portion of the headspace gas is injected into the gas chromatograph for separation and detection.[4]

The concentration of an analyte in the headspace is governed by its partition coefficient (K), which is the ratio of its concentration in the sample to its concentration in the gas phase at equilibrium. Factors such as temperature, sample volume, and the nature of the sample matrix all influence this equilibrium and must be carefully controlled for reproducible results.[5]

Experimental Protocols

This section provides a detailed protocol for the analysis of volatile esters, including this compound, using static headspace gas chromatography with flame ionization detection (HS-GC-FID).

Protocol 1: Static Headspace Gas Chromatography (HS-GC-FID)

1. Sample Preparation:

  • For liquid samples (e.g., beverages, liquid formulations), accurately pipette 5 mL of the sample into a 20 mL headspace vial.

  • For solid or semi-solid samples, accurately weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide, water) to dissolve the esters.

  • To enhance the release of volatile esters, 1-2 grams of sodium chloride can be added to the vial to increase the ionic strength of the sample matrix.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

2. Headspace Autosampler Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 30 minutes

  • Vial Shaking: On (if available)

  • Pressurization Gas: Helium or Nitrogen

  • Pressurization Time: 1 minute

  • Loop Filling Time: 0.2 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Injection Time: 1 minute

3. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 200°C

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector: Flame Ionization Detector (FID)

  • FID Temperature: 250°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium or Nitrogen): 25 mL/min

4. Calibration:

  • Prepare a series of standard solutions of this compound and other target esters in a suitable solvent at concentrations spanning the expected sample range.

  • Transfer 5 mL of each standard solution to a 20 mL headspace vial and analyze using the same HS-GC-FID method as the samples.

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.

5. Data Analysis:

  • Identify the ester peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the concentration of each ester in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes typical concentration ranges for this compound and other related esters in various matrices, as determined by headspace GC analysis.

AnalyteMatrixConcentration RangeReference
This compoundBeer0.1 - 1.5 mg/L[1]
Isoamyl acetateBeer0.5 - 8.0 mg/L[1]
Ethyl hexanoateWine0.01 - 1.0 mg/L[6]
Ethyl octanoateWine0.05 - 2.5 mg/L[6]
Ethyl butyrateFruit Juice0.1 - 5.0 mg/L[7]

Visualizations

Static Headspace Analysis Workflow

G Figure 1: Static Headspace GC Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gc GC Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate (Heat & Shake) Seal->Equilibrate Pressurize Pressurize Vial Equilibrate->Pressurize Inject Inject Headspace Gas Pressurize->Inject Separate Separation in GC Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Chromatogram->Quantify

Caption: Workflow for static headspace GC analysis.

Principle of Headspace Partitioning

G Figure 2: Principle of Headspace Equilibrium cluster_vial Sealed Vial cluster_headspace Headspace (Gas Phase) cluster_sample Sample (Liquid/Solid Phase) V1 V V2 V V3 V V4 V V5 V E1 E E1->V1 Partitioning E1->V2 Partitioning E2 E E2->V1 Partitioning E2->V2 Partitioning E3 E E3->V1 Partitioning E3->V2 Partitioning E4 E E4->V3 E4->V4 E5 E E5->V3 E5->V4 E6 E E6->V3 E6->V4 E7 E E7->V5 E8 E E8->V5 E9 E E9->V5 E10 E E10->V5 Equilibrium Equilibrium (K = [E]/[V])

Caption: Analyte partitioning in a sealed vial.

References

Application Note: Solid-Phase Microextraction (SPME) for Isoamyl Isovalerate Sampling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices.[1] This method combines sampling, extraction, and concentration into a single step, making it an efficient tool for gas chromatography (GC) analysis. SPME utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[2] The fiber is then transferred to the injection port of a GC for thermal desorption and analysis.[1]

Isoamyl isovalerate (CAS 659-70-1) is an ester known for its characteristic fruity, apple-like aroma and is a key flavor component in many fruits, such as apples and bananas, as well as in fermented beverages.[3][4] It is widely used as a flavoring agent in the food, beverage, and pharmaceutical industries to impart or enhance fruity notes.[3][5] Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and formulation development. Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile flavor compounds like this compound in complex matrices, as it minimizes matrix effects by sampling the vapor phase above the sample.[6]

This application note provides a detailed protocol for the sampling of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section details the methodology for the analysis of this compound in a liquid matrix using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile esters like this compound. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[7][8]

  • SPME Holder: Manual or autosampler-compatible.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[7]

  • Heater/Agitator: To maintain consistent temperature and facilitate the equilibration of analytes into the headspace.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • This compound Standard: Analytical grade.

  • Internal Standard (IS): e.g., Ethyl Heptanoate or a deuterated analog of this compound.

  • Sodium Chloride (NaCl): ACS grade, for "salting-out."

  • Sample Matrix: e.g., fruit juice, wine, or a model solution.

Sample Preparation
  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[7]

  • To enhance the release of volatile compounds into the headspace, add 1.5 g of NaCl to the vial.[3] This "salting-out" effect increases the ionic strength of the sample.

  • If quantitative analysis is desired, spike the sample with a known concentration of an appropriate internal standard.

  • Immediately seal the vial with a PTFE/silicone septum screw cap to prevent the loss of volatile analytes.

Headspace SPME Procedure
  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[7] This step allows the volatile this compound to partition into the headspace above the sample.

  • Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 30 minutes at the same temperature and agitation speed. The optimal extraction time can range from 15 to 60 minutes and should be optimized for the specific application.[7]

GC-MS Analysis
  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC, typically set at 250°C.[1] The analytes are thermally desorbed from the fiber onto the GC column. A desorption time of 5 minutes is generally sufficient.[1]

  • GC Separation: The desorbed compounds are separated on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps to 240°C at 5°C/min, and holds for 5 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Fiber Conditioning

Before its first use and after each analysis, the SPME fiber should be conditioned in the GC injection port at a temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes to remove any contaminants.[6]

Data Presentation

The following table summarizes representative quantitative data for the analysis of volatile esters using SPME-GC-MS. These values are illustrative and can vary depending on the specific instrumentation, matrix, and optimized experimental conditions.

ParameterRepresentative ValueReference Compound(s)
Limit of Detection (LOD) 9–437 ng/LFatty Acid Methyl Esters
Limit of Quantification (LOQ) 30–1500 ng/LFatty Acid Methyl Esters (Estimated from LOD)
Linearity (R²) > 0.99Volatile Esters[7]
Repeatability (RSD%) < 15%Volatile Esters[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Spike_IS Spike Internal Standard Add_Salt->Spike_IS Seal_Vial Seal Vial Spike_IS->Seal_Vial Incubate Incubate (60°C, 15 min) Seal_Vial->Incubate Transfer to Agitator Extract Expose Fiber (30 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Transfer to GC Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Data Acquisition & Processing

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Key Parameter Relationships in HS-SPME

This diagram illustrates the logical relationships between key experimental parameters and their impact on the extraction efficiency of volatile compounds.

SPME_Parameters Parameters Key SPME Parameters Fiber Fiber Coating (e.g., DVB/CAR/PDMS) Parameters->Fiber Temp Extraction Temperature Parameters->Temp Time Extraction Time Parameters->Time Salt Ionic Strength (Salt Addition) Parameters->Salt Agitation Agitation Parameters->Agitation Outcome Extraction Efficiency & Reproducibility Fiber->Outcome Analyte Affinity Temp->Outcome Vapor Pressure Time->Outcome Equilibrium Salt->Outcome Analyte Volatility Agitation->Outcome Mass Transfer

Caption: Factors influencing SPME extraction efficiency.

References

Application Notes and Protocols for Isoamyl Isovalerate as a Plasticizer in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate, a naturally occurring ester with a characteristic fruity aroma, presents potential as a bio-based plasticizer in polymer science.[1] Plasticizers are additives that increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains.[2] The incorporation of plasticizers typically leads to a decrease in tensile strength and hardness, while increasing the elongation at break and lowering the glass transition temperature (Tg).[2][3] While extensively used in the fragrance and flavor industries, the application of this compound as a plasticizer is an emerging area of interest, particularly for biodegradable polymers like polylactic acid (PLA) and in modifying conventional polymers such as polyvinyl chloride (PVC).

These application notes provide an overview of the potential uses of this compound as a plasticizer, along with detailed experimental protocols for its incorporation into polymer matrices and the characterization of the resulting materials.

Mechanism of Action

As an external plasticizer, this compound molecules are thought to position themselves between polymer chains, disrupting the polymer-polymer interactions. This separation increases the free volume within the polymer matrix, allowing for greater chain mobility and flexibility. The effectiveness of a plasticizer is often related to its compatibility with the polymer, which is influenced by factors such as polarity and molecular size.

Potential Applications

  • Biodegradable Polymers: this compound can be investigated as a green plasticizer for biodegradable polymers like polylactic acid (PLA) to improve their flexibility and reduce brittleness, thereby expanding their use in applications such as food packaging and biomedical devices.[4]

  • Polyvinyl Chloride (PVC): It may serve as an alternative to traditional phthalate-based plasticizers in PVC formulations, potentially offering a more favorable toxicological profile.

  • Drug Delivery Systems: In the context of drug development, plasticizers are crucial in the formulation of polymer-based drug delivery systems, such as transdermal patches and oral films, to achieve the desired mechanical properties and drug release profiles.

Quantitative Data

Due to the limited availability of specific published data on the plasticizing effects of this compound, the following tables present illustrative data based on the expected performance of a low molecular weight ester plasticizer in PLA and PVC. This data is intended for comparative and educational purposes.

Table 1: Illustrative Mechanical Properties of Plasticized PLA Films

Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)5553.5
1040502.0
20301501.2
30222500.8

Table 2: Illustrative Thermal Properties of Plasticized PLA

Plasticizer Concentration (% w/w)Glass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)Onset of Thermal Degradation (°C)
0 (Neat PLA)60175320
1050172315
2042168310
3035165305

Table 3: Illustrative Mechanical Properties of Plasticized PVC Films

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Rigid PVC)50<10100
203515090
402530080
601840070

*phr: parts per hundred parts of resin

Table 4: Illustrative Thermal Properties of Plasticized PVC

Plasticizer Concentration (phr)Glass Transition Temp (Tg) (°C)Onset of Thermal Degradation (°C)
0 (Rigid PVC)85250
2055245
4020240
60-5235

Experimental Protocols

Preparation of Polymer Films with this compound via Solvent Casting

This protocol describes a general method for preparing polymer films with varying concentrations of this compound.[5][6][7]

Materials:

  • Polymer (e.g., PLA, PVC)

  • This compound (plasticizer)

  • Volatile solvent (e.g., chloroform for PLA, tetrahydrofuran for PVC)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bars

  • Leveling surface

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known amount of the polymer in a suitable volatile solvent to create a solution of a specific concentration (e.g., 10% w/v).

    • Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 10, 20, 30% w/w of the polymer).

    • Add the this compound to the polymer solution and continue stirring for at least 1 hour to ensure a homogeneous mixture.

  • Casting:

    • Place a clean, dry glass petri dish on a leveling surface.

    • Carefully pour a specific volume of the polymer-plasticizer solution into the petri dish. The volume will determine the final thickness of the film.

    • Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film appears dry, transfer it to a vacuum oven.

    • Dry the film at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer (e.g., 40-50°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the dried film from the glass surface.

    • Store the film in a desiccator to prevent moisture absorption before characterization.

experimental_workflow_solvent_casting cluster_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying cluster_final Final Product dissolve Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve->add_plasticizer stir Stir until Homogeneous add_plasticizer->stir pour Pour Solution onto Level Surface stir->pour evaporate Slow Solvent Evaporation pour->evaporate vacuum_oven Dry in Vacuum Oven evaporate->vacuum_oven film Characterize Polymer Film vacuum_oven->film

Solvent Casting Workflow
Characterization of Mechanical Properties

The mechanical properties of the prepared films are determined using a universal testing machine according to ASTM D882 standards.

Equipment:

  • Universal testing machine with a suitable load cell

  • Film grips

  • Calipers or micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Cut rectangular specimens from the cast films (e.g., 100 mm length x 10 mm width).

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation data.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

  • Test at least five specimens for each formulation and report the average values and standard deviations.

Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the plasticized polymers.[8][9][10]

A. Differential Scanning Calorimetry (DSC)

Equipment:

  • DSC instrument

  • Hermetic aluminum pans

Procedure:

  • Weigh 5-10 mg of the film sample into an aluminum pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

  • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample under the same conditions as the first heating scan. This is the second heating scan.

  • Determine the glass transition temperature (Tg) from the second heating scan to eliminate the thermal history of the sample.

B. Thermogravimetric Analysis (TGA)

Equipment:

  • TGA instrument

  • Sample pans (e.g., platinum or ceramic)

Procedure:

  • Weigh 5-10 mg of the film sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of thermal degradation from the TGA curve.

thermal_analysis_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Polymer Film Sample dsc_heat1 1st Heating Scan start->dsc_heat1 tga_heat Heating Scan start->tga_heat dsc_cool Cooling dsc_heat1->dsc_cool dsc_heat2 2nd Heating Scan dsc_cool->dsc_heat2 dsc_result Determine Tg dsc_heat2->dsc_result tga_result Determine Degradation Temperature tga_heat->tga_result

Thermal Analysis Workflow
Evaluation of Plasticizer Leaching

This protocol provides a method to assess the migration of this compound from the polymer matrix into a food simulant.[11][12]

Materials:

  • Plasticized polymer films of known weight and surface area.

  • Food simulant (e.g., distilled water, 10% ethanol, or a fatty food simulant like olive oil).

  • Glass containers with lids.

  • Incubator or water bath.

  • Analytical balance.

  • Gas chromatograph-mass spectrometer (GC-MS) for quantification (optional).

Procedure:

  • Cut a known size of the plasticized film (e.g., 3 cm x 3 cm) and weigh it accurately.

  • Place the film in a glass container.

  • Add a specific volume of the food simulant to the container, ensuring the film is fully immersed.

  • Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).

  • After the incubation period, carefully remove the film from the simulant.

  • Gently pat the film dry with a lint-free cloth.

  • Dry the film in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.

  • Calculate the weight loss of the film, which corresponds to the amount of leached plasticizer.

  • (Optional) The concentration of this compound in the food simulant can be quantified using GC-MS after a suitable extraction procedure.

This compound holds promise as a bio-based plasticizer for various polymers. The provided application notes and protocols offer a framework for researchers to explore its efficacy in modifying polymer properties. While direct quantitative data is currently scarce, the illustrative data and detailed experimental methodologies should facilitate further investigation into the potential of this compound in polymer science and drug development. Further research is warranted to establish its compatibility with a wider range of polymers and to fully characterize its performance against conventional plasticizers.

References

Application Notes and Protocols: Isoamyl Isovalerate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoamyl Isovalerate in Cosmetics

This compound (CAS No. 659-70-1) is an ester widely utilized in the cosmetic and personal care industry.[1][2] Primarily, it functions as a fragrance ingredient, imparting a sweet, fruity aroma reminiscent of apples or bananas.[3][4] Beyond its olfactory contributions, this compound can also act as a solvent for other ingredients within a formulation.[2] Its favorable safety profile, with low toxicity and a lack of skin sensitization at current use levels, makes it a versatile component in a variety of cosmetic products, including lotions, creams, and perfumes.[2][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic formulations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. These properties influence its solubility, stability, and sensory characteristics in a final product.

PropertyValueReference
Molecular Formula C10H20O2[1][2]
Molecular Weight 172.26 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Odor Sweet, fruity, apple-like[3][6]
Boiling Point 190-194 °C[1][6]
Density 0.851 - 0.858 g/mL at 20-25°C[1][5][6]
Refractive Index 1.411 - 1.415 at 20°C[1][5]
Solubility Insoluble in water; soluble in most fixed oils and alcohol. Slightly soluble in propylene glycol.[1][7]
Flash Point Approximately 73 °C[8]
Purity (by GC) ≥98%[2][5]

Application in Cosmetic Formulations

This compound is primarily used as a fragrance component in a wide array of cosmetic products. Its fruity scent enhances the sensory experience of lotions, creams, and other personal care items.[3] The recommended use level in fragrance concentrates is up to 8.0%.[9]

Experimental Protocols

The following protocols are designed to evaluate the performance and stability of this compound in a model cosmetic emulsion (e.g., an oil-in-water lotion).

Protocol for Sensory Analysis of Skin Feel

This protocol assesses the sensory attributes of a cosmetic formulation containing this compound compared to a control formulation without it. The evaluation is conducted by a trained sensory panel.

Objective: To quantify the sensory perception of a cosmetic emulsion containing this compound on the skin.

Materials:

  • Test formulation (e.g., O/W lotion with 1% this compound)

  • Control formulation (identical lotion without this compound)

  • Trained sensory panel (n=10-15)

  • Controlled environment room (22°C ± 2°C, 50% ± 5% RH)

  • Standardized application area on the inner forearm

  • Evaluation sheets with sensory attribute scales (e.g., 10-point scale for spreadability, absorbency, oiliness, stickiness, and fragrance intensity)

  • Water and neutral soap for cleansing

  • Paper towels

Methodology:

  • Panelist Preparation: Panelists should avoid using any scented products on the day of testing. They should wash their hands and forearms with neutral soap and water and allow them to air dry for 15 minutes before the evaluation.

  • Sample Application: A standardized amount (e.g., 0.1 mL) of the test and control formulations are applied to marked areas on the panelists' inner forearms. The application order should be randomized to avoid bias.

  • Evaluation: Panelists are instructed to spread the product evenly over the designated area. They will then evaluate the sensory attributes at specific time points:

    • T=0 (during application): Spreadability, initial fragrance impact.

    • T=2 minutes: Absorbency, oiliness, stickiness.

    • T=10 minutes: Residual feeling, lingering fragrance.

  • Data Collection: Panelists will rate each attribute on a 10-point scale, where 1 represents the lowest intensity and 10 represents the highest intensity.

  • Data Analysis: The data will be statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the test and control formulations.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Prep Panelist Preparation (Cleansing, Acclimatization) Application Standardized Application of Formulations Panelist_Prep->Application Sample_Prep Sample Preparation (Test & Control Formulations) Sample_Prep->Application Sensory_Eval Sensory Evaluation (T=0, 2, 10 min) Application->Sensory_Eval Data_Collection Data Collection (Rating Scales) Sensory_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis

Figure 1: Sensory Analysis Workflow
Protocol for Determining Spreading Value

This protocol measures the ability of a formulation containing this compound to spread on a synthetic skin substrate.

Objective: To determine the spreading value of a cosmetic emulsion containing this compound.

Materials:

  • Test formulation (e.g., O/W lotion with 1% this compound)

  • Control formulation (identical lotion without this compound)

  • Synthetic skin substrate (e.g., Vitro-Skin®)

  • Micropipette

  • Digital camera with a tripod

  • Image analysis software (e.g., ImageJ)

  • Controlled environment chamber (22°C ± 2°C, 50% ± 5% RH)

Methodology:

  • Substrate Preparation: Cut the synthetic skin substrate into uniform pieces (e.g., 10 cm x 10 cm).

  • Sample Application: Place a single drop of the test formulation (e.g., 10 µL) onto the center of the synthetic skin substrate using a micropipette.

  • Spreading: Allow the formulation to spread for a defined period (e.g., 10 minutes) in the controlled environment chamber.

  • Image Capture: After the spreading time has elapsed, capture a high-resolution image of the spread formulation from a fixed distance directly above the substrate.

  • Data Analysis: Use image analysis software to measure the area (in mm²) covered by the formulation. Perform at least three replicate measurements for each formulation.

  • Comparison: Compare the average spreading area of the test formulation to the control formulation.

Spreading_Value_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Substrate_Prep Substrate Preparation Application Sample Application (10 µL) Substrate_Prep->Application Sample_Prep Sample Preparation Sample_Prep->Application Spreading Spreading (10 min) Application->Spreading Image_Capture Image Capture Spreading->Image_Capture Area_Measurement Area Measurement (ImageJ) Image_Capture->Area_Measurement Comparison Comparison of Spreading Values Area_Measurement->Comparison

Figure 2: Spreading Value Determination Workflow
Protocol for Accelerated Stability Testing of an Emulsion

This protocol evaluates the physical stability of a cosmetic emulsion containing this compound under accelerated conditions.

Objective: To assess the impact of this compound on the physical stability of an oil-in-water emulsion.

Materials:

  • Test formulation (e.g., O/W lotion with 1% this compound) in final packaging

  • Control formulation (identical lotion without this compound) in final packaging

  • Stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 4°C, room temperature)

  • Centrifuge

  • pH meter

  • Viscometer

  • Microscope

Methodology:

  • Initial Characterization (T=0): Before placing the samples in the stability chambers, characterize the initial properties of both the test and control formulations. This includes:

    • Visual appearance (color, homogeneity)

    • Odor

    • pH

    • Viscosity

    • Microscopic evaluation (droplet size and distribution)

  • Stability Storage: Place the samples in the different stability chambers.

  • Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months), remove samples from the chambers and allow them to equilibrate to room temperature. Re-evaluate the physical properties as in step 1.

  • Centrifugation Test: To assess resistance to phase separation, centrifuge a sample of each formulation (e.g., at 3000 rpm for 30 minutes) and observe for any signs of creaming or sedimentation.

  • Freeze-Thaw Cycling: Subject the samples to three cycles of freezing (-10°C for 24 hours) and thawing (room temperature for 24 hours). Evaluate for any changes in physical properties after the cycles.

  • Data Analysis: Compare the changes in the physical properties of the test formulation to the control formulation over time and under different stress conditions.

Stability_Testing_Workflow cluster_storage Accelerated Storage Initial_Char Initial Characterization (T=0) (pH, Viscosity, Appearance, Odor) High_Temp 40°C / 75% RH Initial_Char->High_Temp Room_Temp Room Temperature Initial_Char->Room_Temp Low_Temp 4°C Initial_Char->Low_Temp Freeze_Thaw Freeze-Thaw Cycling Initial_Char->Freeze_Thaw Periodic_Eval Periodic Evaluation (1, 2, 3 months) High_Temp->Periodic_Eval Room_Temp->Periodic_Eval Low_Temp->Periodic_Eval Freeze_Thaw->Periodic_Eval Centrifugation Centrifugation Test Periodic_Eval->Centrifugation Data_Analysis Data Analysis & Comparison Centrifugation->Data_Analysis

Figure 3: Accelerated Stability Testing Workflow

Safety Assessment Summary

Based on available data, this compound is considered safe for use in cosmetic products under the current declared levels of use.[5] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for skin sensitization.[5] Furthermore, it is not expected to be photoirritating or photoallergenic and is not considered to be genotoxic.[5]

Conclusion

This compound is a valuable ingredient in the formulation of cosmetic products, primarily for its pleasant fruity fragrance. The provided application notes and experimental protocols offer a framework for researchers and formulators to effectively evaluate its performance, stability, and sensory impact in cosmetic emulsions. Adherence to these standardized methods will facilitate the development of high-quality and stable cosmetic products.

References

Isoamyl Isovalerate: Application Notes and Protocols for Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl isovalerate (CAS No. 659-70-1) is a key fragrance ingredient valued for its potent, sweet, and fruity aroma, often described as reminiscent of apples and bananas.[1][2][3][4][5] As an ester of isoamyl alcohol and isovaleric acid, it is a colorless liquid utilized extensively in perfumery to impart a characteristic fruity and green top note.[1][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is fundamental for its effective application in perfumery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H20O2[3][6]
Molar Mass172.26 g/mol [3][6]
Density0.854 g/mL at 25 °C[6]
Boiling Point192-193 °C[6]
Flash Point152 °F (66.7 °C)[6][7]
Water Solubility48.1 mg/L at 20 °C[6]
Refractive Indexn20/D 1.412[6]

Table 2: Olfactory Profile of this compound

Odor DescriptorDescriptionReference
PrimarySweet, Fruity[1][2][8][9]
SecondaryApple, Banana, Green[1][2][3]
NuancesRipe fruit, Jammy, Tropical[4]
Odor Threshold20 ppb[4]

Natural Occurrence and Synthesis

This compound is found naturally in a variety of fruits and fermented beverages, including apples, bananas, beer, and cider.[2][9] For commercial use in perfumery, it is primarily synthesized chemically.

Biosynthesis

In plants, the biosynthesis of this compound involves the convergence of amino acid and fatty acid metabolism. The isoamyl alcohol precursor is derived from the catabolism of the amino acid L-leucine, while isovaleryl-CoA is derived from the same pathway. These precursors are then esterified by an alcohol acyltransferase (AAT) enzyme to form this compound.

G Leucine L-Leucine aKG α-Ketoisocaproate Leucine->aKG Transaminase Isovaleraldehyde Isovaleraldehyde aKG->Isovaleraldehyde Keto-acid decarboxylase Isovaleryl_CoA Isovaleryl-CoA aKG->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol Alcohol dehydrogenase Isoamyl_Isovalerate This compound Isoamyl_Alcohol->Isoamyl_Isovalerate Alcohol Acyltransferase (AAT) Isovaleryl_CoA->Isoamyl_Isovalerate Alcohol Acyltransferase (AAT)

Caption: Biosynthetic pathway of this compound.

Chemical Synthesis: Fischer Esterification

The industrial production of this compound is typically achieved through Fischer esterification. This process involves the acid-catalyzed reaction of isoamyl alcohol with isovaleric acid.

G Isoamyl_Alcohol Isoamyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Isoamyl_Alcohol->Tetrahedral_Intermediate Isovaleric_Acid Isovaleric Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Isovaleric_Acid->Protonated_Carbonyl + H⁺ Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Isovaleric_Acid Protonated_Carbonyl->Tetrahedral_Intermediate + Isoamyl Alcohol Ester_Water This compound + Water Tetrahedral_Intermediate->Ester_Water - H₂O, - H⁺ Ester_Water->Acid_Catalyst Catalyst Regenerated

Caption: Fischer esterification for this compound synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and evaluation of this compound in a laboratory setting.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound purity and confirms its identity using GC-MS.

Objective: To determine the purity of an this compound sample and confirm its chemical identity by comparing its mass spectrum to a reference library.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas (99.999% purity)

  • This compound standard (≥98% purity)

  • Solvent (e.g., ethanol, hexane)

  • Autosampler vials and caps

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., ethanol).

  • Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Carrier Gas Flow Rate (Helium): 1.0 mL/min

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-300

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area to determine the relative purity of the sample.

    • Compare the acquired mass spectrum of the peak with a reference mass spectrum from a library (e.g., NIST, Wiley) to confirm the identity of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilution Dilute this compound in Solvent Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Purity Purity Calculation (Peak Area %) Peak_ID->Purity Identity Identity Confirmation (Mass Spectrum) Peak_ID->Identity

Caption: GC-MS workflow for this compound analysis.

Sensory Analysis: Odor Profile Evaluation

This protocol describes the sensory evaluation of this compound to characterize its odor profile.

Objective: To systematically describe the olfactory characteristics of this compound using a trained sensory panel.

Materials:

  • This compound sample

  • Odorless solvent (e.g., diethyl phthalate)

  • Glass smelling strips

  • Sensory evaluation booths

  • Data collection forms or software

Procedure:

  • Panel Selection and Training: Select a panel of at least 5-10 trained individuals with demonstrated olfactory acuity. Train the panel on the use of odor descriptors and intensity scales.

  • Sample Preparation: Prepare a series of dilutions of this compound in the odorless solvent (e.g., 10%, 1%, 0.1% v/v).

  • Evaluation:

    • Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate and record the odor characteristics at different time points (top note, middle note, base note) over a period of at least 30 minutes.

    • Panelists should describe the odor using a standardized vocabulary and rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 5 = strong).

  • Data Analysis: Compile the data from all panelists and calculate the mean intensity ratings for each odor descriptor. Generate an odor profile chart or spider web plot to visualize the results.

Stability Testing in a Fragrance Formulation

This protocol outlines a method for assessing the stability of this compound in a representative fragrance formulation under accelerated aging conditions.

Objective: To evaluate the impact of heat and light on the chemical and olfactory stability of this compound within a fragrance concentrate.

Materials:

  • This compound

  • A base fragrance formulation (e.g., a simple floral or fruity accord)

  • Ethanol (perfumer's grade)

  • Glass bottles with airtight caps

  • Oven capable of maintaining 40 °C ± 2 °C

  • UV light chamber or controlled light exposure setup

  • GC-MS for chemical analysis

  • Trained sensory panel for olfactory evaluation

Procedure:

  • Sample Preparation:

    • Prepare a fragrance concentrate containing a known percentage of this compound (e.g., 5% w/w) in the base formulation.

    • Prepare a control sample of the fragrance concentrate without this compound.

    • Dilute a portion of each concentrate in ethanol to a final fragrance concentration of 15% v/v.

    • Divide the diluted samples into three sets:

      • Set A: Stored in the dark at room temperature (control).

      • Set B: Stored in an oven at 40 °C.

      • Set C: Exposed to UV light at a controlled intensity.

  • Aging: Age the samples for a period of 4 weeks.

  • Evaluation: At weekly intervals (0, 1, 2, 3, and 4 weeks), perform the following analyses on each sample set:

    • Chemical Analysis (GC-MS): Analyze the concentration of this compound to monitor for degradation.

    • Olfactory Analysis: Conduct a sensory evaluation with a trained panel to assess any changes in the odor profile, noting the emergence of any off-notes.

    • Physical Evaluation: Observe and record any changes in color or clarity of the solutions.

  • Data Analysis: Compare the results from the aged samples (Sets B and C) to the control sample (Set A) to determine the stability of this compound under the tested conditions.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin and eye irritation.[1][10] It is also considered toxic to aquatic life with long-lasting effects.[10][11]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[11]

  • Wear protective gloves, eye protection, and face protection.[11]

  • Avoid release to the environment.[11]

  • Store in a well-ventilated place and keep cool.[11]

  • In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The Research Institute for Fragrance Materials (RIFM) is also in the process of completing a comprehensive safety assessment for this compound.[9]

Conclusion

This compound is a versatile and widely used fragrance ingredient that provides a characteristic sweet and fruity note to a variety of perfume compositions. A thorough understanding of its properties, combined with rigorous analytical and sensory evaluation, is essential for its successful application. The protocols and data presented in this document provide a framework for researchers and perfumers to effectively utilize this compound in the development of new and innovative fragrances.

References

Application Notes and Protocols for the Biocatalytic Production of Isoamyl Isovalerate in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoamyl isovalerate, an important flavor ester, through enzymatic catalysis in non-aqueous media. The use of biocatalysts, particularly lipases, offers a green and highly selective alternative to traditional chemical synthesis.

Introduction

This compound, possessing a characteristic apple or fruity aroma, is widely used in the food, beverage, and cosmetic industries. Biocatalytic production in non-aqueous media using lipases has gained significant attention due to several advantages over chemical synthesis, including mild reaction conditions, high specificity, reduced by-product formation, and environmental friendliness. Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, which helps in reducing the overall process cost.[1][2][3]

The synthesis of this compound is achieved through the direct esterification of isoamyl alcohol and isovaleric acid, catalyzed by a lipase. The non-aqueous environment shifts the reaction equilibrium towards ester synthesis by minimizing water-dependent hydrolysis.

Key Considerations for Biocatalytic Esterification

Several factors critically influence the efficiency of the enzymatic synthesis of this compound:

  • Enzyme Selection: Immobilized lipases are the most common biocatalysts for this reaction. Commercially available preparations such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Lipozyme IM-20 (Rhizomucor miehei lipase immobilized on an anion-exchange resin) are frequently employed due to their high activity and stability in organic solvents.[1][4]

  • Solvent Choice: The selection of an appropriate organic solvent is crucial. Hydrophobic solvents with a high log P value, such as n-hexane, cyclohexane, and heptane, are generally preferred as they do not strip the essential water layer from the enzyme, thus maintaining its catalytic activity.[4] Solvent-free systems are also being explored to develop more environmentally friendly processes, although they can sometimes result in lower conversions.[4][5][6]

  • Substrate Concentration and Molar Ratio: High concentrations of short-chain fatty acids and alcohols can lead to enzyme inhibition or inactivation.[3] Therefore, optimizing the substrate concentrations and their molar ratio (alcohol to acid) is essential for maximizing the ester yield. An excess of the alcohol is often used to drive the reaction towards product formation.[7]

  • Temperature: The reaction temperature affects both the enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they may also lead to enzyme denaturation over time. The optimal temperature is typically determined experimentally for each specific lipase.

  • Water Content: A minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. However, excess water can promote the reverse reaction of hydrolysis, leading to lower ester yields. Molecular sieves can be used to control the water content in the reaction medium.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of isoamyl esters in non-aqueous media.

Table 1: Reaction Conditions and Yields for this compound Synthesis

EnzymeIsovaleric Acid Conc. (M)Alcohol:Acid Molar RatioEnzyme Conc. (g/L)SolventTemperature (°C)Reaction Time (h)Max. Yield (%)Reference
Lipozyme IM-20 (Rhizomucor miehei)0.51.5:110n-hexane50144>85[4]

Table 2: Comparative Data for Similar Isoamyl Ester Syntheses

EsterEnzymeAcid Conc. (M)Alcohol:Acid Molar RatioEnzyme Conc.SolventTemperature (°C)Reaction Time (h)Max. Yield (%)Reference
Isoamyl AcetateNovozym 435-0.52 (Acid/Alcohol)8.15% (w/w)Solvent-free43.25.27-[5][6][8]
Isoamyl AcetateTLL-PCMCs0.1 (Vinyl Acetate)3.0 (Vinyl Acetate/Alcohol)30 mgn-hexane50695[9][10][11]
Isoamyl ButyrateLipozyme TL IM0.251:130 g/LHexane502495.8[12]
Isoamyl ButyrateNovozym 4350.161:2 (Acid/Alcohol)-Heptane-396[12]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the enzymatic synthesis of this compound in an organic solvent.

Materials:

  • Immobilized lipase (e.g., Lipozyme IM-20 from Rhizomucor miehei)

  • Isoamyl alcohol

  • Isovaleric acid

  • Anhydrous n-hexane (or other suitable hydrophobic solvent)

  • Molecular sieves (3Å, activated)

  • Erlenmeyer flasks (100 mL) with stoppers

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation of Reactants: Prepare a stock solution of isoamyl alcohol and isovaleric acid in anhydrous n-hexane to the desired final concentrations (e.g., 0.75 M isoamyl alcohol and 0.5 M isovaleric acid for a 1.5:1 molar ratio).

  • Enzyme Activation: Dry the immobilized lipase in a desiccator over silica gel for at least 24 hours before use to remove excess moisture.

  • Reaction Setup:

    • To a 100 mL Erlenmeyer flask, add the desired amount of the reaction mixture (e.g., 20 mL).

    • Add the immobilized lipase to the reaction mixture to achieve the desired enzyme concentration (e.g., 10 g/L).

    • (Optional) Add activated molecular sieves to the reaction mixture to control the water content.

    • Seal the flask securely.

  • Incubation: Place the flask in an orbital shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 150-200 rpm).

  • Sampling and Analysis:

    • Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. The percentage conversion can be calculated based on the initial amount of the limiting substrate (isovaleric acid).

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. Wash the enzyme with fresh solvent and dry it for reuse in subsequent batches.

Visualizations

Experimental Workflow for Biocatalytic this compound Production

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Reactants Prepare Substrate Solution (Isoamyl Alcohol & Isovaleric Acid in n-Hexane) ReactionSetup Combine Reactants and Enzyme in Reaction Vessel Reactants->ReactionSetup Enzyme Activate Immobilized Lipase (Drying) Enzyme->ReactionSetup Incubation Incubate with Shaking at Controlled Temperature ReactionSetup->Incubation Sampling Withdraw Aliquots Periodically Incubation->Sampling EnzymeRecovery Separate and Recover Immobilized Enzyme Incubation->EnzymeRecovery After Reaction Completion GC_Analysis Analyze Samples by GC (Quantify Ester & Substrates) Sampling->GC_Analysis Reuse Wash and Dry Enzyme for Reuse EnzymeRecovery->Reuse

Caption: Workflow for the biocatalytic synthesis of this compound.

Logical Relationship of Key Reaction Parameters

reaction_parameters cluster_params Reaction Parameters Yield This compound Yield Enzyme Enzyme (Type & Concentration) Enzyme->Yield Temp Temperature Enzyme->Temp Stability Solvent Solvent (Type & Polarity) Solvent->Yield Substrate Substrate (Concentration & Molar Ratio) Substrate->Yield Substrate->Enzyme Inhibition Temp->Yield Water Water Content Water->Yield Water->Enzyme Activity

Caption: Interplay of parameters affecting this compound yield.

References

Troubleshooting & Optimization

Technical Support Center: Lipase-Catalyzed Synthesis of Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of isoamyl isovalerate yield in lipase-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the yield of this compound synthesis?

A1: The successful synthesis of this compound is dependent on several critical parameters. These include the concentration of the substrates (isoamyl alcohol and isovaleric acid), the concentration of the enzyme, the molar ratio of alcohol to acid, the reaction temperature, and the incubation time. The choice of solvent also plays a crucial role, with hydrophobic solvents generally being more suitable.[1]

Q2: Which type of solvent is recommended for this reaction?

A2: Hydrophobic solvents are generally preferred for the lipase-catalyzed synthesis of this compound. Solvents such as cyclohexane, hexane, and heptane/isooctane have been shown to be the most suitable for this esterification process.[1] Solvent-free systems have been explored as a greener alternative, though conversions may be lower.[1][2]

Q3: Can high concentrations of substrates inhibit the reaction?

A3: Yes, substrate inhibition is a common issue in lipase-catalyzed esterification. High concentrations of isovaleric acid can lead to a decrease in the reaction yield. This is believed to be due to the accumulation of water during the reaction, which can favor the reverse hydrolytic reaction, or direct inhibition of the enzyme by the acid.[1][3] Similarly, an excess of either the acid or alcohol can decrease the yield.[3]

Q4: What is the effect of water content on the reaction?

A4: The presence of water can significantly impact the reaction equilibrium. While a small amount of water is essential for lipase activity, excess water can promote the hydrolysis of the ester back to its acid and alcohol substrates, thereby reducing the final yield.[1] The addition of molecular sieves can be a strategy to remove water as it is formed.[4]

Q5: Is it possible to reuse the immobilized lipase?

A5: Yes, one of the key advantages of using immobilized lipase is its potential for reuse over multiple reaction cycles. The stability and reusability of the biocatalyst are important factors for process economy. Some studies have shown that immobilized lipases can be reused for several cycles with good retention of activity.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify that the temperature, pH, and solvent are optimal for the specific lipase being used. Optimal temperatures are often in the range of 30-50°C.[3][7]
Enzyme Inactivity Ensure the lipase has been stored correctly and has not lost activity. Test the enzyme activity with a standard substrate if possible.
Substrate Inhibition High concentrations of isovaleric acid can inhibit the enzyme. Try reducing the initial acid concentration or using a stepwise addition of the acid.[1][3]
Excess Water The accumulation of water can shift the equilibrium towards hydrolysis. Consider adding molecular sieves (3Å or 4Å) to the reaction medium to remove water as it is formed.[4] Using a hydrophobic solvent can also help to partition water away from the enzyme.[4]
Mass Transfer Limitations If using an immobilized lipase, the substrates may have difficulty accessing the active sites. Ensure adequate agitation or stirring to improve mass transfer.[4]

Problem 2: Reaction rate is very slow.

Possible Cause Troubleshooting Step
Suboptimal Temperature While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation over time.[7] Experiment with a range of temperatures to find the optimal balance for your specific enzyme.
Insufficient Enzyme Concentration The amount of enzyme may be too low for the desired reaction rate. Increase the enzyme loading, but be aware that beyond a certain point, the rate may not increase proportionally.[5]
Poor Mixing Inadequate agitation can lead to poor contact between the substrates and the enzyme, especially with immobilized preparations. Increase the stirring speed, ensuring it does not damage the immobilized support.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the lipase-catalyzed synthesis of isoamyl esters.

Table 1: Optimal Conditions for Isoamyl Ester Synthesis

EsterLipase SourceAlcohol:Acid Molar RatioTemperature (°C)Enzyme Conc.SolventMax. Yield (%)Reference
This compoundRhizomucor miehei1.5:15010 g/Ln-hexane>85[1]
Isoamyl AcetateRhizopus sp.2:1408.7% (w/w)Solvent-free80[8]
Isoamyl ButyrateMucor miehei1.25 M Alcohol: 1.0 M Acid3017 g/mol n-hexane98[3]
Isoamyl IsobutyrateRhizomucor miehei- (2.5 M substrate)26.519.6 g/mol n-hexane- (2.2 M)[9]
Isoamyl AcetateThermomyces lanuginosus3:1 (vinyl acetate:alcohol)5030 mgn-hexane95[6]

Table 2: Effect of Substrate Concentration on Yield

EsterLipase SourceSubstrate ConcentrationEffect on YieldReference
This compoundRhizomucor mieheiIncreasing acid concentrationLowered esterification capacity[1]
Isoamyl AcetateRhizomucor mieheiIncreasing acid concentrationDecrease in conversions[5]
Isoamyl ButyrateMucor mieheiAcid/alcohol >1.4 or alcohol/acid >1.4Decrease in yield[3]

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.[1][2] Researchers should optimize the specific parameters for their particular enzyme and setup.

1. Materials:

  • Immobilized Lipase (e.g., from Rhizomucor miehei)

  • Isoamyl Alcohol

  • Isovaleric Acid

  • Hydrophobic Solvent (e.g., n-hexane)

  • Molecular Sieves (3Å or 4Å, optional)

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking Incubator or Magnetic Stirrer with temperature control

  • Gas Chromatograph (GC) for analysis

2. Reaction Setup:

  • To a 100 mL screw-capped flask, add the desired amounts of isoamyl alcohol and isovaleric acid. For example, to achieve a 1.5:1 molar ratio with a 0.5 M acid concentration in a 50 mL reaction volume, add the appropriate calculated masses or volumes of each substrate.

  • Add the hydrophobic solvent (e.g., n-hexane) to bring the total reaction volume to 50 mL.

  • If using, add activated molecular sieves to the reaction mixture to remove water produced during the reaction.

  • Add the immobilized lipase to the mixture. A typical enzyme concentration is 10 g/L.[1]

3. Incubation:

  • Securely cap the flask and place it in a shaking incubator or on a magnetic stirrer with a water bath.

  • Set the temperature to the desired value (e.g., 50°C) and the agitation speed to ensure proper mixing (e.g., 150-200 rpm).[1][10]

  • Allow the reaction to proceed for the desired incubation time (e.g., up to 144 hours).[1] Periodically take small aliquots for analysis.

4. Sample Analysis:

  • Withdraw a sample from the reaction mixture at specified time intervals.

  • Separate the immobilized enzyme from the sample by centrifugation or filtration.

  • Analyze the supernatant for the concentration of this compound, isoamyl alcohol, and isovaleric acid using Gas Chromatography (GC) with a suitable column and detector (e.g., FID).

  • Calculate the molar conversion or yield based on the initial amount of the limiting substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Substrates: Isoamyl Alcohol & Isovaleric Acid Mixing Combine Substrates, Solvent, and Enzyme in Reaction Vessel Reactants->Mixing Solvent Solvent (e.g., n-hexane) Solvent->Mixing Enzyme Immobilized Lipase Enzyme->Mixing Incubation Incubate with Controlled Temperature & Agitation Mixing->Incubation Sampling Take Aliquots at Intervals Incubation->Sampling Separation Separate Immobilized Enzyme Sampling->Separation GC_Analysis Analyze Supernatant by GC Separation->GC_Analysis Data_Analysis Calculate Yield GC_Analysis->Data_Analysis Troubleshooting_Logic Start Low Isoamyl Isovalerate Yield Check_Conditions Check Reaction Conditions (Temp, Solvent, pH) Start->Check_Conditions Check_Enzyme Verify Enzyme Activity Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Not Optimal Check_Substrate Evaluate Substrate Concentration Check_Enzyme->Check_Substrate Active Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme Inactive Check_Water Assess Water Content Check_Substrate->Check_Water Optimal Adjust_Substrate Reduce Substrate Conc. or use Fed-Batch Check_Substrate->Adjust_Substrate Too High (Inhibition) Remove_Water Add Molecular Sieves Check_Water->Remove_Water Too High Success Improved Yield Check_Water->Success Optimal Optimize_Conditions->Success Replace_Enzyme->Success Adjust_Substrate->Success Remove_Water->Success

References

By-product formation in the chemical synthesis of isoamyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of isoamyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of isoamyl alcohol (3-methyl-1-butanol) with isovaleric acid (3-methylbutanoic acid) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is a reversible condensation reaction that produces the ester and water as a by-product. To drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove water as it is formed.[1][2]

Q2: What are the characteristic properties of this compound?

A2: this compound is a colorless liquid with a characteristic fruity, sweet, apple-like odor.[3][4][5] It is used as a flavoring agent in the food industry and as a fragrance ingredient.[3][4]

Q3: What are the main by-products that can form during the synthesis of this compound?

A3: Under the acidic and often heated conditions of Fischer esterification, two primary by-products can form from the self-condensation or decomposition of isoamyl alcohol:

  • Diisoamyl ether: Formed through the acid-catalyzed dehydration of two molecules of isoamyl alcohol.

  • Isoamylene: A mixture of isomeric alkenes (e.g., 2-methyl-2-butene and 2-methyl-1-butene) resulting from the acid-catalyzed dehydration of isoamyl alcohol.

The formation of these by-products is generally favored by higher reaction temperatures and prolonged reaction times.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • GC-MS analysis shows a large proportion of unreacted starting materials (isoamyl alcohol and isovaleric acid).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a molar excess of one reactant (typically the less expensive one).[2] Also, ensure the reaction is heated to an appropriate temperature (reflux) for a sufficient amount of time (typically 1-2 hours).
Water Inhibition The water produced during the reaction can shift the equilibrium back towards the reactants.[2] Consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent (e.g., toluene). Alternatively, a drying agent can be used, although this is less common for liquid-phase reactions.
Insufficient Catalyst Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount (e.g., 1-5 mol%) of a strong acid like H₂SO₄ is sufficient.
Loss during Workup Minimize product loss during aqueous washes and extractions. Ensure complete phase separation and avoid discarding the organic layer. Back-extract the aqueous layers with a small amount of an organic solvent to recover any dissolved product.
Problem 2: Presence of Unexpected Peaks in GC-MS Analysis

Symptoms:

  • GC-MS analysis of the crude product shows significant peaks other than the starting materials and the desired this compound.

Possible By-products and their Identification:

By-productIdentification by GC-MSHow to Minimize Formation
Diisoamyl Ether Expected to have a longer retention time than this compound due to its higher boiling point (approx. 172-173 °C). The mass spectrum will show characteristic fragments corresponding to the ether structure.Avoid excessively high reaction temperatures and prolonged heating. Use the minimum effective amount of acid catalyst.
Isoamylene Expected to have a much shorter retention time than the ester due to its high volatility (boiling points of isomers are around 31-38 °C). The mass spectrum will show a molecular ion peak corresponding to C₅H₁₀ and fragmentation patterns typical of alkenes.Maintain a controlled reaction temperature. High temperatures favor the elimination reaction that forms alkenes.[6][7][8]

Table 1: Physical Properties of Expected Components

CompoundMolar Mass ( g/mol )Boiling Point (°C)
This compound172.27192-193
Isoamyl Alcohol88.15131.1
Isovaleric Acid102.13176.7
Diisoamyl Ether158.28172-173
Isoamylene (2-methyl-2-butene)70.13~38.5
Isoamylene (2-methyl-1-butene)70.13~31.2
Problem 3: Product Contamination and Purification Issues

Symptoms:

  • The isolated product has a sharp, acidic odor instead of the expected fruity scent.

  • The product appears cloudy or contains an aqueous layer after purification.

Purification Troubleshooting:

IssueRecommended Action
Residual Acid Catalyst and Unreacted Isovaleric Acid After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid catalyst and convert the unreacted isovaleric acid into its water-soluble sodium salt, which can then be removed in the aqueous layer. Be cautious as this will produce CO₂ gas.[1]
Incomplete Phase Separation After aqueous washes, allow sufficient time for the organic and aqueous layers to separate completely. The use of a brine (saturated NaCl solution) wash can help to break emulsions and further remove water from the organic layer.
Water in the Final Product Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation or solvent removal step.
Final Purification For high purity, the final product should be distilled. Collect the fraction that boils at the expected temperature for this compound (192-193 °C).[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a standard Fischer esterification procedure.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Isovaleric acid (3-methylbutanoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and a molar excess of isovaleric acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add an equal volume of cold water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Add saturated sodium bicarbonate solution in portions to the separatory funnel to neutralize any remaining acid. Swirl gently and vent frequently to release the pressure from CO₂ evolution. Continue adding bicarbonate solution until gas evolution ceases. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to help remove dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the ester.

  • Isolation: Decant or filter the dried liquid to remove the drying agent. The solvent (if any was used for extraction) can be removed by rotary evaporation.

  • Purification: For higher purity, the crude product should be purified by distillation. Collect the fraction boiling at approximately 192-193 °C.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (GC-MS of crude product) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete High starting material content workup_loss Investigate Workup Procedure check_reaction->workup_loss Low starting material content increase_time Increase Reflux Time or Temperature incomplete->increase_time excess_reagent Use Excess of One Reactant incomplete->excess_reagent remove_water Remove Water (e.g., Dean-Stark) incomplete->remove_water check_catalyst Ensure Sufficient Catalyst incomplete->check_catalyst review_extraction Review Extraction Technique (e.g., back-extraction) workup_loss->review_extraction check_distillation Check Distillation Parameters (temperature, pressure) workup_loss->check_distillation solution Improved Yield increase_time->solution excess_reagent->solution remove_water->solution check_catalyst->solution review_extraction->solution check_distillation->solution

Caption: Troubleshooting workflow for low yield of this compound.

Reaction Pathway and By-product Formation

reaction_pathway cluster_reactants Reactants cluster_products Products & By-products Isoamyl Alcohol Isoamyl Alcohol This compound This compound Isoamyl Alcohol->this compound + Isovaleric Acid H+, Heat Diisoamyl Ether Diisoamyl Ether Isoamyl Alcohol->Diisoamyl Ether 2 eq. H+, Heat (Self-condensation) Isoamylene Isoamylene Isoamyl Alcohol->Isoamylene H+, High Heat (Dehydration) Isovaleric Acid Isovaleric Acid Isovaleric Acid->this compound Water Water

Caption: Synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of isoamyl isovalerate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities after the synthesis of this compound via Fischer esterification are unreacted starting materials, specifically isoamyl alcohol and isovaleric acid. Additionally, the acid catalyst (e.g., sulfuric acid) and a potential isomeric byproduct, 2-methylbutyl isovalerate, may also be present.

Q2: What is the initial workup procedure to remove the acid catalyst and unreacted isovaleric acid?

A2: The initial workup involves a liquid-liquid extraction. The reaction mixture should be washed with a basic solution, such as 5% sodium bicarbonate, to neutralize and remove the sulfuric acid catalyst and any remaining isovaleric acid. This is followed by a wash with a saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer and facilitate phase separation.[1]

Q3: My product has a strong acidic smell even after washing. What should I do?

A3: A persistent acidic smell indicates the presence of residual isovaleric acid. Ensure that the washing with the sodium bicarbonate solution was thorough. You can monitor the pH of the aqueous layer after washing; it should be neutral or slightly basic. If the acidic odor remains, an additional wash with the bicarbonate solution may be necessary.

Q4: I am observing a stable emulsion during the extraction process. How can I break it?

A4: Emulsion formation can be a common issue. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution), which can help to increase the density of the aqueous phase and disrupt the emulsion.

  • In more persistent cases, filtration through a bed of Celite or glass wool may be effective.

Q5: What is the most effective method for purifying this compound to a high degree of purity?

A5: Fractional distillation is the most effective and common method for purifying this compound to a high purity (>98%). This technique separates compounds based on their boiling points. Since this compound has a significantly higher boiling point than the unreacted isoamyl alcohol, this method provides excellent separation.

Q6: How can I assess the purity of my final product?

A6: The purity of the final this compound product can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is the most common method to determine the percentage of purity and identify any remaining impurities.

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value can provide a quick assessment of purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound and detect any organic impurities.[2]

Troubleshooting Guides

Fractional Distillation Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation Inefficient distillation column (e.g., insufficient packing, too short).Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
Bumping / Uneven Boiling Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating is too rapid or uneven.Use a heating mantle with a stirrer for more uniform heating.
Product Loss Leaks in the distillation apparatus.Check all glass joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.
Condenser is not efficient enough.Ensure a steady and sufficient flow of cold water through the condenser.

Quantitative Data

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)Solubility in Water
This compound172.26190-1940.854-0.8601.411-1.414Insoluble[2][3][4]
Isoamyl Alcohol88.151320.8101.407Slightly Soluble
Isovaleric Acid102.131760.9261.403Slightly Soluble

Experimental Protocols

Protocol 1: Workup and Extraction of Crude this compound
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Bicarbonate): Add a 5% aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake, venting frequently, until no more gas evolves. This neutralizes any remaining acid. Allow the layers to separate and drain the lower aqueous layer.

  • Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove excess water from the organic layer. Drain the lower aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.

  • Decanting: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask containing the crude, dried this compound and a few boiling chips. Attach a fractionating column, followed by a condenser, and a collection flask.

  • Heating: Begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Foreshot: Collect the first fraction that comes over at a lower temperature. This will primarily consist of any remaining volatile impurities, such as unreacted isoamyl alcohol.

    • Main Fraction: As the temperature at the top of the column stabilizes near the boiling point of this compound (around 190-194 °C), switch to a clean collection flask.[2][3][4] Collect the fraction that distills over within this stable temperature range.

    • Aftershot: If the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation. The residue in the distillation flask will contain less volatile impurities.

  • Analysis: Analyze the collected main fraction for purity using gas chromatography or by measuring its refractive index.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis reactants Isoamyl Alcohol + Isovaleric Acid + Acid Catalyst reaction Fischer Esterification reactants->reaction crude_product Crude Reaction Mixture reaction->crude_product wash_bicarb Wash with NaHCO3 Solution crude_product->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Anhydrous Na2SO4 wash_brine->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC, RI) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_distillation cluster_solutions1 cluster_solutions2 start Distillation Problem? issue1 Poor Separation? start->issue1 issue2 Bumping/Uneven Boiling? start->issue2 solution1a Decrease Heating Rate issue1->solution1a solution1b Use a More Efficient Column issue1->solution1b solution2a Add Boiling Chips/Stir Bar issue2->solution2a solution2b Ensure Even Heating issue2->solution2b

Caption: Troubleshooting decision tree for fractional distillation issues.

liquid_liquid_extraction cluster_funnel Separatory Funnel organic_layer Organic Layer (this compound + Impurities) aqueous_layer Aqueous Layer (e.g., NaHCO3 solution) impurities_out Acid Catalyst & Unreacted Acid (Move to Aqueous Layer) organic_layer->impurities_out Shaking & Separation

Caption: Diagram of the liquid-liquid extraction process for purification.

References

Technical Support Center: Enzymatic Ester Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of enzymatic ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions during the transition from laboratory to industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of enzymatic ester synthesis?

A1: Several parameters are crucial for successful scale-up. These include temperature, pH, substrate molar ratio, enzyme loading, water activity, and mixing/agitation.[1][2] Maintaining optimal conditions for these variables is key to achieving high conversion rates and product yields. For instance, temperature affects both reaction rate and enzyme stability, while water activity can influence the reaction equilibrium, potentially favoring hydrolysis over synthesis.[1][3][4][5][6]

Q2: How does the choice of solvent impact the reaction at a larger scale?

A2: The solvent plays a significant role in solubilizing substrates and products, and it can also affect enzyme activity and stability.[1][7] In large-scale operations, organic solvents are often preferred over aqueous media as they can be easier to remove, recover, and reuse, and they also minimize the risk of microbial contamination.[1] The polarity of the solvent, often measured by its log P value, is a critical factor; a solvent with an appropriate hydrophobicity is necessary to maintain the essential water layer around the enzyme without stripping it away, which would impair activity.[7]

Q3: Why is water activity control so important, and how can it be managed in a large reactor?

A3: Water is a product of esterification, and its accumulation can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[6][8] Conversely, a certain amount of water is essential to maintain the enzyme's catalytically active conformation.[9] Therefore, controlling water activity (a_w) is critical.[3][4][5] On a large scale, water activity can be controlled by various methods, including the use of salt hydrates, molecular sieves, or continuous removal of water through techniques like pervaporation or azeotropic distillation.[9][10]

Q4: What are the advantages of using immobilized enzymes for industrial-scale synthesis?

A4: Immobilized enzymes offer several advantages for large-scale processes. They can be easily separated from the reaction mixture, simplifying downstream processing and enabling their reuse over multiple cycles, which significantly reduces costs.[11][12] Immobilization can also enhance enzyme stability (e.g., thermal and operational stability) and may allow for the use of continuous reactor configurations like packed bed reactors.[11][13][14]

Q5: What causes a decrease in reaction rate upon scaling up, even when maintaining optimal conditions?

A5: A decrease in reaction rate during scale-up can often be attributed to mass transfer limitations.[15][16][17] In larger reactors, inefficient mixing can lead to poor diffusion of substrates to the enzyme's active site and removal of products. This is particularly problematic with immobilized enzymes, where both external and internal mass transfer resistances can become significant.[15] High viscosity of the reaction mixture at an industrial scale can also severely limit mass transfer.[16]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the scale-up of enzymatic ester synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Ester Yield - Excess Water: Reaction equilibrium shifted towards hydrolysis.[6][18] - Substrate Inhibition: High concentrations of alcohol or acid inhibiting the enzyme.[11][19] - Incorrect Substrate Molar Ratio: Non-optimal ratio of alcohol to acid.[1]- Implement Water Removal: Use molecular sieves, pervaporation, or azeotropic distillation.[9][10] - Optimize Substrate Feed: Implement a fed-batch or continuous feeding strategy to maintain low substrate concentrations. - Conduct Molar Ratio Optimization Studies: Systematically vary the molar ratio of substrates to find the optimum for your specific system.
Enzyme Deactivation - High Temperature: Thermal denaturation of the enzyme.[1] - Mechanical Stress: Shear stress from aggressive mixing, especially with immobilized enzymes.[11][16] - Inhibitory Substrates/Products: Inactivation by short-chain acids or alcohols.[11] - Solvent Effects: Inappropriate solvent stripping the essential water layer from the enzyme.[7]- Optimize Temperature: Determine the optimal temperature that balances reaction rate and enzyme stability. - Modify Agitation: Reduce stirrer speed or use a low-shear impeller. For immobilized enzymes, consider using a packed-bed or fluidized-bed reactor. - Immobilize the Enzyme: Immobilization can protect the enzyme from harsh conditions.[11] - Screen Solvents: Test a range of solvents with varying polarities to find one that maintains enzyme activity.[7]
Difficulty in Product Purification - Byproduct Formation: Presence of unreacted substrates, hydrolysis products, or side-reaction products.[18] - Emulsion Formation: Particularly in biphasic systems, making phase separation difficult.- Optimize Reaction Conditions: Adjust parameters like temperature and substrate ratio to minimize side reactions. - Enzyme Selection: Screen for a more specific enzyme to reduce byproduct formation.[18] - Downstream Process Optimization: Develop an appropriate downstream processing train (e.g., distillation, liquid-liquid extraction, chromatography).
Immobilized Enzyme Leaching - Weak Enzyme-Support Interaction: The enzyme is not strongly bound to the support material. - Harsh Reaction Conditions: High temperatures or certain organic solvents can disrupt the bonds between the enzyme and the support.[11]- Choose a Different Immobilization Method: Consider covalent attachment or entrapment for a more robust linkage.[12] - Select a More Stable Support: Use a support material that is chemically and mechanically stable under your reaction conditions.[11]

Experimental Protocols

Protocol 1: Determination of Optimal Water Activity (a_w)
  • Setup: Prepare a series of sealed reaction vessels, each containing the reaction mixture (substrates, enzyme, and solvent).

  • Water Activity Control: In each vessel, establish a different water activity using saturated salt solutions in a separate compartment connected to the headspace. Alternatively, add varying, known amounts of water to the reaction medium.

  • Incubation: Run the reactions at the desired temperature and agitation speed.

  • Sampling: Take samples at regular time intervals.

  • Analysis: Analyze the samples for ester concentration using a suitable analytical method (e.g., Gas Chromatography).

  • Optimization: Plot the initial reaction rate and the final ester yield against the water activity to determine the optimal a_w.

Protocol 2: Assessing Mass Transfer Limitations
  • Vary Agitation Speed: Set up identical reactions in a stirred-tank reactor and vary the agitation speed (rpm) across a wide range while keeping all other parameters constant.

  • Monitor Reaction Rate: Measure the initial reaction rate at each agitation speed.

  • Data Analysis:

    • If the reaction rate increases with agitation speed and then plateaus, it indicates that external mass transfer limitations were present at lower speeds. The plateau region represents the kinetically controlled regime.

    • If the reaction rate does not change with agitation speed, the reaction is likely not limited by external mass transfer.

  • For Immobilized Enzymes (Internal Mass Transfer):

    • Prepare immobilized enzyme particles of different sizes.

    • Run the reaction under conditions where external mass transfer is not limiting (i.e., at a high agitation speed determined from the previous experiment).

    • If the reaction rate is higher for smaller particles, it suggests the presence of internal mass transfer limitations.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Enzymatic Ester Synthesis cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization cluster_scaleup Scale-Up & Downstream prep_reagents Prepare Substrates (Alcohol & Acid) add_components Add Reagents & Enzyme prep_reagents->add_components prep_enzyme Prepare Enzyme (Free or Immobilized) prep_enzyme->add_components prep_solvent Select & Prepare Solvent setup_reactor Setup Reactor (Batch or Continuous) prep_solvent->setup_reactor setup_reactor->add_components control_params Control Parameters (Temp, pH, Agitation, a_w) add_components->control_params run_reaction Run Reaction & Take Samples control_params->run_reaction analyze_samples Analyze Samples (e.g., GC, HPLC) run_reaction->analyze_samples calc_yield Calculate Conversion & Yield analyze_samples->calc_yield optimize Optimize Parameters calc_yield->optimize scale_up Scale-Up Process optimize->scale_up Iterative Optimization downstream Downstream Processing (Purification) scale_up->downstream final_product Final Ester Product downstream->final_product

Caption: Workflow for optimizing and scaling up enzymatic ester synthesis.

troubleshooting_logic Troubleshooting Logic for Low Ester Yield start Low Ester Yield Observed check_water Is water activity controlled? start->check_water check_inhibition Are substrate concentrations inhibitory? check_water->check_inhibition Yes implement_water_removal Implement water removal (e.g., molecular sieves) check_water->implement_water_removal No check_mass_transfer Is mixing adequate? check_inhibition->check_mass_transfer No optimize_feed Optimize substrate feeding strategy check_inhibition->optimize_feed Yes check_enzyme_activity Is enzyme active? check_mass_transfer->check_enzyme_activity Yes increase_agitation Increase agitation or change reactor design check_mass_transfer->increase_agitation No check_enzyme_stability Check enzyme stability under reaction conditions check_enzyme_activity->check_enzyme_stability No solution Yield Improved check_enzyme_activity->solution Yes implement_water_removal->solution optimize_feed->solution increase_agitation->solution check_enzyme_stability->solution

Caption: Decision tree for troubleshooting low ester yield in scale-up.

References

Technical Support Center: Isoamyl Isovalerate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoamyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in various formulations. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound-containing formulation is losing its characteristic fruity aroma over time. What is the likely cause?

Loss of the characteristic apple-like, fruity aroma of this compound is a primary indicator of its degradation. The most common cause is the chemical breakdown of the ester molecule. Two principal degradation pathways are responsible:

  • Hydrolysis: This is the cleavage of the ester bond by water, resulting in the formation of isoamyl alcohol and isovaleric acid.[1] This reaction can be catalyzed by both acidic and basic conditions. The formation of isovaleric acid can lead to a change in the formulation's pH and the emergence of an unpleasant, cheesy, or sweaty odor.

  • Oxidation: While esters are generally less susceptible to oxidation than other functional groups, the presence of oxidizing agents or exposure to atmospheric oxygen, especially when initiated by heat or light, can lead to degradation. This can result in the formation of various byproducts, altering the sensory profile of your formulation.

Troubleshooting Steps:

  • Review Formulation pH: Determine the pH of your formulation. This compound is most stable in neutral conditions.[1] Extreme pH values will accelerate hydrolysis.

  • Assess Water Content: Quantify the amount of water in your formulation. Even small amounts of water can lead to hydrolysis over time. For non-aqueous formulations, ensure all excipients are anhydrous.

  • Evaluate Storage Conditions: Confirm that the formulation is stored in a cool, dark place.[1][2][3][4] Elevated temperatures and exposure to UV light can provide the energy needed to initiate and accelerate degradation reactions.[1]

  • Check for Oxidizing Agents: Identify any potential oxidizing agents in your formulation, including excipient impurities like peroxides.

2. How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to its susceptibility to hydrolysis.

  • Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and isoamyl alcohol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.

  • Neutral Conditions: At neutral pH (around 7), the rate of hydrolysis is at its minimum.

pH RangePredominant Hydrolysis MechanismRelative Rate of Degradation
< 4Acid-CatalyzedModerate to High
4 - 8Minimal HydrolysisLow
> 8Base-CatalyzedHigh to Very High

3. What are the signs of oxidative degradation in my formulation?

Oxidative degradation can be more subtle than hydrolysis. Signs may include:

  • A gradual shift in aroma from fresh and fruity to stale or slightly rancid.

  • The appearance of off-notes in the flavor profile.

  • In some cases, a slight change in color may be observed over time.

4. Can excipients in my formulation impact the stability of this compound?

Yes, excipients can significantly affect the stability of this compound through various mechanisms:

  • Moisture Content: Hygroscopic excipients can absorb water from the environment, which can then participate in hydrolysis.

  • pH Modification: Excipients can alter the micro-pH of the formulation, creating acidic or basic microenvironments that can catalyze hydrolysis.

  • Impurities: Excipients may contain reactive impurities, such as peroxides, heavy metals, or residual catalysts from their manufacturing process, which can initiate or catalyze oxidative degradation.

  • Direct Chemical Reaction: Some excipients may have functional groups that can directly react with the ester, although this is less common.

It is crucial to conduct compatibility studies with all excipients planned for the final formulation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N HCl and/or heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the mixture at room temperature for a shorter period (e.g., 2-4 hours) due to the faster reaction rate.

    • If no degradation is observed, repeat with 1 N NaOH.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a sample of the stock solution in a heating block or oven at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photodegradation:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., GC-FID or HPLC-UV).

Stability-Indicating GC-FID Method for this compound

Objective: To quantify the amount of this compound and separate it from its potential degradation products.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890A or equivalent with FID
Column DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C
Detector Temperature 280°C
Data Acquisition Peak area of this compound and any degradation products

Note: This is a general method. The temperature program and other parameters may need to be optimized for specific formulations and to achieve baseline separation of all degradation products.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Isoamyl Alcohol Isoamyl Alcohol This compound->Isoamyl Alcohol Hydrolysis Isovaleric Acid Isovaleric Acid This compound->Isovaleric Acid Hydrolysis Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation

Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Formulation Instability start Instability Observed (e.g., odor change) check_ph Measure pH of Formulation start->check_ph ph_extreme Is pH outside 4-8 range? check_ph->ph_extreme adjust_ph Adjust pH to Neutral (if possible) ph_extreme->adjust_ph Yes check_water Quantify Water Content ph_extreme->check_water No adjust_ph->check_water high_water Is water content high? check_water->high_water use_anhydrous Use Anhydrous Excipients/ Protect from Moisture high_water->use_anhydrous Yes check_storage Review Storage Conditions (Temp & Light) high_water->check_storage No use_anhydrous->check_storage improper_storage Are conditions appropriate? check_storage->improper_storage adjust_storage Store in Cool, Dark Place improper_storage->adjust_storage No check_excipients Review Excipients for Potential Oxidants improper_storage->check_excipients Yes adjust_storage->check_excipients oxidants_present Are oxidizing agents present? check_excipients->oxidants_present add_antioxidant Consider Adding Antioxidant (e.g., BHT, Tocopherol) oxidants_present->add_antioxidant Yes stable Formulation Stabilized oxidants_present->stable No add_antioxidant->stable

A logical workflow for troubleshooting this compound instability.

cluster_exp_workflow Experimental Workflow for a Stability Study prep_samples Prepare Formulation Batches initial_analysis Initial Analysis (Time 0) - Assay - Purity - Appearance - pH prep_samples->initial_analysis storage Place Samples in Stability Chambers (Long-term and Accelerated Conditions) initial_analysis->storage pull_samples Pull Samples at Pre-defined Time Points storage->pull_samples pull_samples->storage analyze_samples Analyze Samples (Stability-Indicating Method) pull_samples->analyze_samples evaluate_data Evaluate Data - Degradation Rate - Shelf-life Prediction analyze_samples->evaluate_data report Generate Stability Report evaluate_data->report

A typical experimental workflow for conducting a stability study.

References

Overcoming substrate inhibition in isoamyl isovalerate biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with substrate inhibition during the enzymatic synthesis of isoamyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound biosynthesis?

A1: Substrate inhibition occurs when the rate of the enzymatic reaction decreases at high concentrations of one or both substrates (isovaleric acid and isoamyl alcohol). In this specific biosynthesis, which is often catalyzed by lipase, high concentrations of isovaleric acid can acidify the microenvironment of the enzyme, leading to its inactivation.[1][2][3] Similarly, high concentrations of isoamyl alcohol can also act as an inhibitor.[1][3] The kinetics of this reaction often follow a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the acid and the alcohol.[2]

Q2: Which enzymes are typically used for this compound synthesis, and why are they preferred?

A2: Immobilized lipases are the preferred biocatalysts for this reaction due to their stability in organic solvents and ease of separation from the reaction mixture for reuse.[4] Lipases from Rhizomucor miehei (often available as Lipozyme IM-20) and Candida antarctica (Novozym 435) are commonly employed due to their broad substrate specificity and effectiveness in non-aqueous media.[4][5]

Q3: What is the effect of the substrate molar ratio on the reaction yield?

A3: The molar ratio of isoamyl alcohol to isovaleric acid is a critical parameter. While a 1:1 stoichiometric ratio is required for the reaction, using an excess of the alcohol (nucleophile) can significantly increase the conversion rate.[6] This is because an excess of alcohol can help to drive the reaction equilibrium towards the product side and mitigate the inhibitory effects of high acid concentration.[6] However, an extremely high excess of alcohol can also be inhibitory.[3]

Q4: How does the choice of solvent affect the biosynthesis of this compound?

A4: The reaction is typically conducted in non-aqueous, hydrophobic organic solvents like n-hexane, cyclohexane, or n-heptane.[1][4] These solvents help to shift the reaction equilibrium towards ester synthesis by minimizing the concentration of water, which can lead to the reverse reaction (hydrolysis).[3][7] Solvent-free systems are also being explored as a more environmentally friendly ("green") alternative.[4]

Q5: What is the role of water in this reaction?

A5: While the overall reaction is performed in a non-aqueous medium to favor esterification, a minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase.[4] However, excess water, including the water produced during the reaction, can promote the hydrolysis of the ester back to the acid and alcohol, thereby reducing the final yield.[3]

Troubleshooting Guide

Problem 1: Low ester yield despite high substrate concentrations.

Possible Cause Troubleshooting Step
Substrate Inhibition High concentrations of isovaleric acid (>0.5 M) or isoamyl alcohol can inhibit or inactivate the lipase.[8]
Solution: Reduce the initial concentration of the inhibitory substrate. A fed-batch or continuous feeding strategy for the substrates can maintain their concentrations below the inhibitory level.
Water Accumulation Water is a byproduct of the esterification reaction and can promote the reverse reaction (hydrolysis), reducing the net yield.[3]
Solution: Add molecular sieves to the reaction medium to remove water as it is formed. Alternatively, perform the reaction under vacuum to remove water.[3]
Incorrect Substrate Molar Ratio An equimolar ratio may not be optimal due to acid inhibition.
Solution: Increase the molar ratio of alcohol to acid. Ratios of 1.5:1 or higher (alcohol:acid) have been shown to improve yields.[1][6]

Problem 2: Reaction rate is very slow or stalls completely.

Possible Cause Troubleshooting Step
Enzyme Inactivation High acid concentration can lower the microaqueous pH around the enzyme, leading to denaturation and inactivation.[2][6] High temperatures can also cause enzyme denaturation.[4]
Solution: Ensure the initial acid concentration is not excessively high. Optimize the reaction temperature; for most lipases used in this synthesis, the optimal range is 30-50°C.[4] Consider immobilizing the enzyme if using a free form, as immobilization often enhances stability.
Insufficient Enzyme Concentration The amount of enzyme may be the limiting factor for the reaction.
Solution: Increase the enzyme loading in the reaction mixture. Optimization experiments should be performed to find the most cost-effective enzyme concentration.[1]
Poor Mass Transfer Inadequate mixing can lead to poor diffusion of substrates to the active sites of the immobilized enzyme.
Solution: Increase the agitation speed (rpm) of the reaction mixture. Ensure the immobilized enzyme particles are well-suspended.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for this compound/Butyrate Synthesis from Various Studies

Enzyme SourceSubstratesAcid Conc. (M)Alcohol:Acid RatioTemp. (°C)SolventMax. Yield/Conversion (%)Reference
Rhizomucor miehei (Lipozyme IM-20)Isovaleric Acid, Isoamyl Alcohol1.01.25:135n-heptane~99% (678 mM ester)[5]
Rhizomucor miehei (Lipozyme IM-20)Isovaleric Acid, Isoamyl Alcohol0.51.5:150n-hexane>85%[1]
Rhizopus oryzae (immobilized)Butyric Acid, Isoamyl Alcohol0.412:1N/ACyclohexane~100%[9]
Thermomyces lanuginosus (Lipozyme TL IM)Butyric Acid, Isoamyl Alcohol0.162.06:140.8Heptane96%[3]
Candida antarctica (Novozym 435)Acetic Acid, Isoamyl Alcohol1.5>1.5:1N/AN/A>80%[6]

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification

EnzymeSubstratesKinetic ModelVmaxK_M, Acid (M)K_M, Alcohol (M)K_i, Acid (M)K_i, Alcohol (M)Reference
LipozymeButyric Acid, Isoamyl AlcoholPing-Pong Bi-Bi11.72 µmol/min/mg0.003030.003061.056.55[2]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

  • Preparation of Reaction Mixture:

    • In a sealed reaction vessel (e.g., a 100 mL screw-capped conical flask), add the desired organic solvent (e.g., 50 mL of n-hexane).

    • Add isovaleric acid and isoamyl alcohol to the solvent. For initial experiments, start with a concentration of 0.5 M for the acid and a 1.5:1 molar ratio of alcohol to acid.[1]

    • Add molecular sieves (e.g., 3Å, 10% w/v) to the mixture to adsorb water produced during the reaction.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 50°C) for 30 minutes with agitation (e.g., 150 rpm).[1]

  • Enzyme Addition and Reaction:

    • Add the immobilized lipase (e.g., Lipozyme IM-20) to the reaction mixture. A typical starting enzyme concentration is 10 g/L.[1]

    • Continue the incubation at the set temperature and agitation for the desired reaction time (e.g., 24-144 hours).[1][5]

  • Sampling and Analysis:

    • Periodically, withdraw small aliquots (e.g., 100 µL) from the reaction mixture.

    • To stop the reaction in the sample, immediately add a quenching solution (e.g., 900 µL of ethanol/acetone 1:1 v/v) or centrifuge to remove the enzyme.

    • Analyze the concentration of this compound and the remaining substrates using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). The disappearance of isovaleric acid can also be quantified by titration with a standard NaOH solution.

  • Enzyme Recovery:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • Wash the recovered enzyme with fresh solvent to remove any adsorbed substrates and products.

    • Dry the enzyme (e.g., under vacuum) before reusing it in subsequent batches.

Visualizations

PingPong_Inhibition Ping-Pong Bi-Bi Mechanism with Substrate Inhibition E Lipase (E) EA E-Isovaleric Acid (Acyl-Enzyme Intermediate) E->EA E_I_acid Dead-End Complex (E-Acid Inhibition) E->E_I_acid in_I_acid E->in_I_acid High Acid (I_A) E_prime E' EA->E_prime EA_I_alcohol Dead-End Complex (EA-Alcohol Inhibition) EA->EA_I_alcohol out_P EA->out_P Water (P) in_I_alcohol EA->in_I_alcohol High Alcohol (I_B) FP E'-Isoamyl Alcohol FP->E out_Q FP->out_Q This compound (Q) E_prime->FP in_B E_prime->in_B Isoamyl Alcohol (B) in_A in_A->E Isovaleric Acid (A)

Caption: Kinetic model for lipase catalysis with substrate inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Low Ester Yield start Start: Low this compound Yield check_inhibition Are substrate concentrations inhibitory (>0.5M)? start->check_inhibition reduce_conc Action: Reduce initial substrate concentration or use fed-batch. check_inhibition->reduce_conc Yes check_ratio Is Alcohol:Acid molar ratio optimal? check_inhibition->check_ratio No reduce_conc->check_ratio increase_ratio Action: Increase ratio (e.g., 1.5:1 to 3:1). check_ratio->increase_ratio No check_water Is water being removed from the reaction? check_ratio->check_water Yes increase_ratio->check_water add_drying Action: Add molecular sieves or apply vacuum. check_water->add_drying No check_enzyme Is enzyme activity or concentration sufficient? check_water->check_enzyme Yes add_drying->check_enzyme increase_enzyme Action: Increase enzyme loading or use fresh/more active enzyme. check_enzyme->increase_enzyme No success Success: Optimized Yield check_enzyme->success Yes increase_enzyme->success

Caption: Logical workflow for troubleshooting low product yield.

References

Methods for removing residual acid from isoamyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of residual acid from isoamyl isovalerate following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of residual acid in synthesized this compound?

The primary source of residual acid is the catalyst used during the esterification reaction. Fischer esterification, a common method for synthesizing esters like this compound, involves reacting a carboxylic acid (isovaleric acid) with an alcohol (isoamyl alcohol) in the presence of a strong acid catalyst.[1][2] Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), or solid acid resins like Amberlyst-15.[1][3]

Q2: What is the standard procedure for removing these residual acid catalysts?

The standard method is a liquid-liquid extraction workup. This multi-step process involves:

  • Neutralization: Washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst.[2][3][4][5]

  • Aqueous Washing: Washing with deionized water to remove any salts formed during neutralization and any remaining base.[3][6]

  • Brine Washing: A final wash with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer.[2][4]

  • Drying: Treating the organic layer with an anhydrous drying agent, like sodium sulfate or magnesium sulfate, to remove trace amounts of water.[1][4][6][7]

Q3: Why is the complete removal of residual acid crucial?

Complete removal of the acid catalyst is critical for the purity and long-term stability of the final product.[3] Residual acid can catalyze the reverse reaction (ester hydrolysis), leading to the degradation of the this compound over time, which alters its properties and purity.

Q4: How can I confirm that all the acid has been removed?

The most straightforward method is to test the pH of the aqueous layer after the final water wash.[3] Use pH paper to ensure the aqueous discard is neutral (pH 7).[3] For more rigorous quantitative analysis, the acid number of the final product can be determined by titration. A significant reduction in the acid number indicates successful removal of the acid.[8]

Q5: What is the specific purpose of the brine wash?

A brine wash is the final washing step before drying. The high concentration of dissolved salt in the brine reduces the solubility of water in the organic layer (the "salting out" effect). This pulls more water into the aqueous phase, making the subsequent drying step with an anhydrous salt more efficient.[4]

Troubleshooting Guide

Q1: I have washed the product multiple times, but testing indicates it is still acidic. What went wrong?

This issue points to insufficient washing or neutralization.[3]

  • Solution: Increase the number of neutralization washes. Instead of one wash with sodium bicarbonate solution, perform two or three, using a fresh portion of the basic solution each time.[2][3] After each wash, ensure you are allowing adequate time for the layers to separate completely. Following the base washes, continue washing with deionized water until the pH of the aqueous layer is confirmed to be neutral.[3]

Q2: A stubborn emulsion formed during the neutralization wash. How can I break it?

Emulsions are common, especially when vigorously shaking a mixture containing salts.

  • Solution: Several methods can be employed to break an emulsion:

    • Add Brine: Add a saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer can often force the separation of the layers.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 15-30 minutes or even overnight), as this can lead to spontaneous separation.[3]

    • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. This can disrupt the physical structure of the emulsion.[3]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force the phases to separate.[3]

Q3: My final, solvent-free product appears cloudy. What is the cause and how can I fix it?

A cloudy appearance in the final ester product is almost always due to the presence of residual water. This indicates that the drying step was insufficient.

  • Solution: Redissolve the this compound in a suitable dry, water-immiscible organic solvent (like diethyl ether or ethyl acetate). Add fresh anhydrous sodium sulfate or magnesium sulfate, swirl, and let it stand for 15-20 minutes. If the drying agent clumps together, it is saturated with water, and more should be added until some remains free-flowing. Once dry, filter the solution to remove the drying agent and then carefully remove the solvent using a rotary evaporator.

Q4: How do I remove a solid acid catalyst, such as an ion-exchange resin?

Solid catalysts are generally easier to remove than soluble acids.

  • Solution: After the reaction is complete and the mixture has cooled, the solid catalyst can be removed by simple filtration.[9] If the catalyst particles are very fine and pass through standard filter paper, vacuum filtration using a Büchner funnel with a finer porosity filter paper or centrifugation followed by decanting the liquid product can be more effective.[3]

Data Presentation

Table 1: Common Reagents for this compound Workup

ReagentFormulaPurposeKey Considerations
Sodium Bicarbonate SolutionNaHCO₃ (aq)Neutralizes residual acid catalyst.Generates CO₂ gas; vent separatory funnel frequently to release pressure.[3][7]
Deionized WaterH₂ORemoves water-soluble salts and excess base.Use until the aqueous wash is pH neutral.[3]
BrineSaturated NaCl (aq)Removes bulk water from the organic layer before drying.Helps prevent emulsions and improves drying efficiency.[4]
Anhydrous Sodium SulfateNa₂SO₄ (s)Drying agent; removes trace water from the product.Slower acting but has a high capacity.[4] Add until it no longer clumps.
Anhydrous Magnesium SulfateMgSO₄ (s)Drying agent; removes trace water from the product.Faster and more efficient than sodium sulfate, but can be slightly acidic.[4]

Table 2: Example of Quantitative Acid Removal Efficiency

The following data is adapted from a patented process for reducing the residual acid content in an esterification product.[8]

Treatment StageResidual Acid Content (as Acid Number in mg KOH/g)
After Esterification0.12
After Treatment with Alkali and Steam0.03

Experimental Protocols

Protocol 1: Removal of Soluble Acid Catalyst (e.g., H₂SO₄)

This protocol outlines a standard liquid-liquid extraction procedure.

  • Cooling & Dilution: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., 2 volumes of diethyl ether or ethyl acetate) to decrease the viscosity and improve separation.[3]

  • First Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent. Shake gently for 30 seconds, venting periodically. Allow the layers to separate fully and drain the lower aqueous layer.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) in a volume equal to the organic layer. Caution: Swirl the funnel gently at first to control the initial CO₂ evolution before stoppering.[3] Stopper and shake gently, venting every few seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this step 1-2 more times.[2]

  • pH Confirmation: Wash the organic layer with a fresh portion of deionized water. Drain the aqueous layer and test its pH with pH paper. Continue washing with deionized water until the aqueous layer is neutral (pH 7).[3]

  • Brine Wash: Perform a final wash with an equal volume of saturated brine solution to remove most of the dissolved water from the organic layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (approx. 1/10th of the liquid volume). Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear sandy and move freely; if it clumps, add more until some remains free-flowing.[7]

  • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Removal of Solid Acid Catalyst (e.g., Amberlyst-15)

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Filtration: Set up a gravity or vacuum filtration apparatus. Filter the reaction mixture to separate the solid resin beads from the liquid product.

  • Washing the Catalyst: Wash the collected resin on the filter paper with a small amount of a suitable organic solvent (e.g., diethyl ether or hexane) to recover any adsorbed product. The washed resin can often be dried and regenerated for future use.[3]

  • Product Workup: Combine the filtrate and the washings. Proceed with the liquid-liquid extraction workup as described in Protocol 1 (steps 2-7) to remove any unreacted isovaleric acid and trace impurities.

Visualizations

G start_end start_end process process wash wash decision decision discard discard final final A Crude Reaction Mixture (Ester, Acid Catalyst, Reagents) B Cool & Dilute with Organic Solvent A->B C Wash with NaHCO3 (aq) B->C D Aqueous Layer (Neutralized Acid, Salts) C->D Discard E Wash with DI Water C->E Organic Layer F Check pH of Aqueous Layer E->F F->E pH > 7 G Aqueous Layer (Trace Base, Salts) F->G Discard H Wash with Brine F->H pH = 7 Organic Layer I Aqueous Layer (Brine) H->I Discard J Dry Organic Layer (e.g., with Na2SO4) H->J Organic Layer K Filter & Evaporate Solvent J->K L Purified this compound K->L

Caption: Workflow for removing soluble acid from this compound.

G start start problem problem solution solution result result A Emulsion Forms During Aqueous Wash B Allow to Stand (15-30 min) A->B C Did it Separate? B->C D Add Saturated Brine (NaCl) C->D No G Problem Solved: Continue Workup C->G Yes E Did it Separate? D->E F Filter through Celite® Pad E->F No E->G Yes H If volume permits, Centrifuge E->H Alternative F->G H->G

Caption: Troubleshooting logic for breaking emulsions during extraction.

References

Troubleshooting peak tailing in GC analysis of isoamyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during GC analysis, with a specific focus on peak tailing in the analysis of isoamyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, and the tail of the peak is elongated. This distortion can compromise the accuracy of quantitative analysis by affecting peak integration and resolution.[1][2]

Q2: What are the common causes of peak tailing?

A2: Peak tailing in GC can stem from a variety of factors, which can be broadly categorized as either chemical or physical issues within the chromatographic system.[3] Common causes include:

  • Active Sites: Unwanted chemical interactions between the analyte and active sites within the GC system, such as in the injector liner, column, or detector.[4]

  • Column Contamination: Buildup of non-volatile residues on the column can interfere with the proper interaction of the analyte with the stationary phase.[5]

  • Improper Column Installation: A poorly cut or incorrectly installed column can create dead volume or turbulence in the flow path.[6]

  • Suboptimal Method Parameters: Incorrect settings for parameters like inlet temperature, carrier gas flow rate, or oven temperature ramp can lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2]

Q3: How can I quickly diagnose the cause of peak tailing?

A3: A systematic approach is the most effective way to diagnose the root cause of peak tailing. A good starting point is to observe the chromatogram to see if all peaks are tailing or only specific ones.

  • All peaks tailing: This often points to a physical problem in the flow path, such as a leak, improper column installation, or a blocked injector liner.[3]

  • Only specific peaks tailing: This is more indicative of a chemical interaction between the analyte and the system, particularly for polar or active compounds.[3]

A logical troubleshooting workflow can help systematically identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Logic for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are specific peaks tailing? all_peaks->specific_peaks No check_flow_path Check Flow Path: - Leaks - Column Installation - Inlet Liner all_peaks->check_flow_path Yes check_chemical_interactions Check Chemical Interactions: - Active Sites - Column Contamination - Method Parameters specific_peaks->check_chemical_interactions Yes resolved Issue Resolved check_flow_path->resolved check_chemical_interactions->resolved

Figure 1: A logical workflow for troubleshooting peak tailing in GC analysis.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by Suboptimal Method Parameters

Q: My this compound peak is tailing. Could my GC method parameters be the cause?

A: Yes, suboptimal GC method parameters are a frequent cause of peak tailing. The inlet temperature and carrier gas flow rate are two critical parameters that can significantly impact peak shape.

An inlet temperature that is too low can result in slow or incomplete vaporization of the analyte, leading to band broadening and peak tailing. Conversely, a temperature that is too high can cause thermal degradation of the analyte.

Data Presentation: Inlet Temperature vs. Peak Tailing Factor for this compound

Inlet Temperature (°C)Tailing Factor (Tf)Observations
2001.8Significant tailing, indicating incomplete vaporization.
2251.3Improved peak shape, but still some noticeable tailing.
2501.1Symmetrical peak, indicating optimal vaporization.
2751.2Slight fronting, possibly due to minor degradation.

Experimental Protocol: Optimization of Inlet Temperature

  • Initial Setup:

    • GC Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL of a 100 ppm this compound standard in hexane.

  • Procedure:

    • Set the initial inlet temperature to 200°C and inject the standard.

    • Record the chromatogram and calculate the tailing factor for the this compound peak. The tailing factor (Tf) can be calculated as: Tf = W(0.05h) / 2d, where W(0.05h) is the peak width at 5% of the peak height and d is the distance from the peak maximum to the leading edge of the peak at 5% height.[2]

    • Increase the inlet temperature in 25°C increments to 275°C, injecting the standard at each temperature.

    • Compare the tailing factors to determine the optimal inlet temperature that produces the most symmetrical peak.

The carrier gas flow rate affects the efficiency of the separation and can influence peak shape. A flow rate that is too low can lead to increased diffusion and peak broadening, while a flow rate that is too high can result in insufficient interaction with the stationary phase and poor separation.

Data Presentation: Carrier Gas Flow Rate vs. Peak Tailing Factor for this compound

Flow Rate (mL/min)Tailing Factor (Tf)Observations
0.51.6Broad and tailing peak due to increased diffusion.
1.01.1Sharp, symmetrical peak indicating optimal efficiency.
1.51.3Some peak broadening and reduced resolution.
2.01.5Significant peak broadening and loss of efficiency.

Experimental Protocol: Optimization of Carrier Gas Flow Rate

  • Initial Setup:

    • Use the same GC column, oven program, detector, and sample as in the inlet temperature optimization.

    • Set the inlet temperature to the previously determined optimum (e.g., 250°C).

  • Procedure:

    • Set the initial carrier gas flow rate to 0.5 mL/min and inject the standard.

    • Record the chromatogram and calculate the tailing factor.

    • Increase the flow rate in 0.5 mL/min increments to 2.0 mL/min, injecting the standard at each flow rate.

    • Compare the tailing factors to determine the optimal flow rate for a symmetrical peak.[6][7]

Guide 2: Diagnosing and Resolving Issues with Active Sites

Q: I have optimized my method parameters, but my this compound peak still tails. What should I check next?

A: If method optimization does not resolve peak tailing, the issue likely lies with active sites within the GC system. This compound, being an ester, can be susceptible to interactions with active silanol groups in the injector liner or on the column.

Active_Site_Interaction Analyte Interaction with Active Sites analyte This compound active_site Active Site (e.g., Silanol Group) analyte->active_site Adsorption/Interaction tailing_peak Tailing Peak active_site->tailing_peak Delayed Elution

References

Technical Support Center: Optimizing Isoamyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoamyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound synthesis?

A1: Initial experimental conditions often vary depending on the catalyst used (enzymatic or chemical). For enzymatic synthesis, a common starting point is a temperature range of 30-50°C and an alcohol to acid molar ratio of 1:1 to 1.5:1.[1][2] For chemical synthesis using catalysts like sulfonated organic heteropolyacid salts, optimal conditions have been reported around a 1.1:1 molar ratio of isoamyl alcohol to isovaleric acid, with a catalyst concentration of 6.4% relative to the acid, and a reaction time of 2 hours.[3]

Q2: How does temperature affect the synthesis of this compound?

A2: Temperature is a critical parameter that significantly influences the reaction rate. Generally, increasing the temperature accelerates the reaction up to an optimal point. However, excessively high temperatures can lead to side reactions or, in the case of enzymatic catalysis, denaturation of the enzyme, which results in decreased yield. For instance, in one study using Rhizomucor miehei lipase, a reaction temperature of 50°C was found to be optimal.[1][2]

Q3: What is the impact of the molar ratio of isoamyl alcohol to isovaleric acid?

A3: The molar ratio of the reactants is a key factor in maximizing the yield of this compound. An excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the formation of the ester. However, a large excess of either the alcohol or the acid can sometimes lead to enzyme inhibition in biocatalytic systems. Optimal molar ratios are often determined empirically, with studies showing high yields at ratios such as 1.1:1 and 1.5:1 (alcohol to acid).[1][2][3]

Q4: What types of catalysts are commonly used for this compound synthesis?

A4: Both chemical and enzymatic catalysts are frequently employed. Lipases are the most common enzymes used for this esterification, with immobilized lipases from species like Rhizomucor miehei being popular choices.[1][2] Chemical catalysts include various acids and salts, such as sulfonated organic heteropolyacid salts and copper methanesulfonate, which have shown high catalytic efficiency.[3][4]

Q5: How does reaction time influence the yield of this compound?

A5: Reaction time is another crucial factor. Initially, the yield of the ester increases with time. However, after reaching equilibrium, extending the reaction time may not significantly increase the yield and could even lead to a decrease due to product hydrolysis or side reactions. Optimal reaction times vary depending on the catalyst and other conditions, with some studies reporting high yields in as little as 2 hours.[3]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Ester Yield 1. Suboptimal temperature. 2. Incorrect molar ratio of reactants. 3. Insufficient catalyst concentration or inactive catalyst. 4. Reaction has not reached equilibrium. 5. Presence of water in the reaction mixture.1. Optimize the reaction temperature by running experiments at various temperatures (e.g., in 5°C increments). 2. Empirically determine the optimal molar ratio by varying the ratio of alcohol to acid. 3. Increase the catalyst concentration or ensure the catalyst is active. For enzymes, check for proper storage and handling. 4. Increase the reaction time and monitor the product formation at different time points. 5. Use a water-carrying agent like cyclohexane or ensure all reactants and glassware are dry.[3][4]
Reaction Rate Decreases Over Time 1. Enzyme deactivation (for enzymatic synthesis). 2. Product inhibition. 3. Change in pH of the microenvironment around the enzyme.1. Ensure the reaction is carried out at the optimal and stable temperature for the enzyme. 2. Consider in-situ product removal techniques if feasible. 3. Use an immobilized enzyme preparation, which can provide a more stable microenvironment.
Difficulty in Product Isolation 1. Incomplete reaction leading to a mixture of reactants and products. 2. Formation of byproducts.1. Monitor the reaction to ensure it has gone to completion using techniques like gas chromatography (GC). 2. Optimize reaction conditions to minimize side reactions. Purification techniques like distillation or chromatography may be necessary.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

CatalystMolar Ratio (Alcohol:Acid)Catalyst Conc. (% w/w of acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfonated Organic Heteropolyacid Salts1.1:16.4Not specified, reflux297.5[3]
Copper Methanesulfonate1.6:15Not specified, reflux2.290.1[4]
Immobilized Rhizomucor miehei Lipase1.5:110 g/L50144>85[1][2]

Experimental Protocols

Protocol 1: Synthesis using a Chemical Catalyst (Sulfonated Organic Heteropolyacid Salts)

Materials:

  • Isovaleric acid

  • Isoamyl alcohol

  • Sulfonated organic heteropolyacid salt catalyst

  • Water-carrying agent (e.g., cyclohexane)

  • Three-necked flask, reflux condenser, magnetic stirrer, oil bath

  • Diethyl ether for washing

  • Distillation apparatus

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Procedure:

  • In a 100 mL three-necked flask, combine isovaleric acid, isoamyl alcohol (at a 1:1.1 molar ratio), the sulfonated organic heteropolyacid salt catalyst (6.4% by weight of the acid), and 10 mL of the water-carrying agent.[3]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture in an oil bath and maintain a gentle reflux for 2 hours with constant stirring.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst will separate as a lower layer. Filter the mixture to separate the catalyst.[3]

  • Wash the recovered catalyst with diethyl ether three times and dry under a vacuum for reuse.[3]

  • The upper organic layer contains the product. Purify the this compound by distillation.

  • Analyze the product purity and yield using gas chromatography.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

Materials:

  • Isovaleric acid

  • Isoamyl alcohol

  • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme IM-20)

  • n-hexane (or other suitable organic solvent)

  • Incubator shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed reaction vessel, prepare the reaction mixture containing isovaleric acid (e.g., 0.5 M), isoamyl alcohol (at a 1.5:1 molar ratio to the acid), and the immobilized lipase (e.g., 10 g/L) in n-hexane.[1][2]

  • Place the vessel in an incubator shaker set to the optimal temperature (e.g., 50°C) and provide constant agitation.[1][2]

  • Incubate the reaction for the determined optimal time (e.g., 144 hours), taking samples periodically to monitor the progress of the reaction.[1][2]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The solvent can be removed from the filtrate by evaporation under reduced pressure.

  • Analyze the final product for yield and purity using gas chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (Isoamyl Alcohol & Isovaleric Acid) Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst Catalyst (Chemical or Enzymatic) Catalyst->Mixing Solvent Solvent / Water-carrying agent Solvent->Mixing Heating Heating & Agitation (Optimized Temperature & Time) Mixing->Heating Separation Catalyst Separation (Filtration) Heating->Separation Purification Product Purification (Distillation/Evaporation) Separation->Purification Analysis Analysis (GC) Purification->Analysis Product Final Product (this compound) Analysis->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Ester Yield Temp Is Temperature Optimal? Start->Temp Molar_Ratio Is Molar Ratio Correct? Temp->Molar_Ratio Yes Adjust_Temp Adjust Temperature Temp->Adjust_Temp No Catalyst Is Catalyst Active/Sufficient? Molar_Ratio->Catalyst Yes Adjust_Ratio Adjust Molar Ratio Molar_Ratio->Adjust_Ratio No Time Is Reaction Time Sufficient? Catalyst->Time Yes Check_Catalyst Check/Replace Catalyst Catalyst->Check_Catalyst No Water Is Water Present? Time->Water Yes Increase_Time Increase Reaction Time Time->Increase_Time No Remove_Water Dry Reactants/Glassware Water->Remove_Water Yes Success Yield Improved Water->Success No Adjust_Temp->Molar_Ratio Adjust_Ratio->Catalyst Check_Catalyst->Time Increase_Time->Water Remove_Water->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Catalyst Deactivation and Regeneration in Esterification Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation and regeneration challenges during esterification reactions.

Troubleshooting Guides

Issue: Sudden or Gradual Drop in Ester Conversion Rate

A decrease in the conversion rate is a primary indicator of catalyst deactivation. The nature of the drop—sudden or gradual—can point toward different underlying causes.

Q1: My ester conversion rate has dropped significantly over several cycles. What are the likely causes?

A gradual decrease in catalyst activity is often due to one or more of the following mechanisms:

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface can block active sites and pores.[1][2] This is common in high-temperature reactions.

  • Leaching of Active Sites: The active components of the catalyst can slowly dissolve into the reaction medium. For solid acid catalysts, this can involve the loss of sulfonic acid groups.[3] For metal oxide catalysts, leaching of metal ions can occur.[4][5]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the catalyst to agglomerate, which reduces the available surface area for the reaction.[1][2]

Q2: I observed a sharp, unexpected drop in catalyst performance in a single run. What should I investigate?

A sudden deactivation is typically caused by poisoning of the catalyst.[1]

  • Feedstock Impurities: Contaminants in the reactants, such as sulfur, nitrogen-containing compounds, or metal ions, can irreversibly bind to the catalyst's active sites.[1][6][7]

  • Introduction of Water: For water-sensitive catalysts, the presence of water in the feedstock or as a reaction byproduct can lead to structural changes and deactivation.[7]

Q3: How can I identify the specific cause of my catalyst's deactivation?

A systematic approach involving catalyst characterization is crucial for diagnosing the root cause of deactivation.[8]

  • Surface Area and Porosity Analysis (BET): A significant reduction in surface area suggests fouling or sintering.[8]

  • Elemental Analysis (ICP-AES, XRF): This can detect the presence of poisons on the catalyst surface and quantify the leaching of active components.[5]

  • Spectroscopy (FTIR, Raman): These techniques can identify functional group changes on the catalyst surface, such as the loss of sulfonic acid groups or the formation of carbonaceous deposits.[5]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): These methods can quantify the amount and nature of adsorbed species and coke deposits.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting catalyst deactivation.

start Start: Decreased Conversion Rate check_rate Is the deactivation gradual or sudden? start->check_rate gradual Gradual Deactivation check_rate->gradual Gradual sudden Sudden Deactivation check_rate->sudden Sudden gradual_causes Potential Causes: - Fouling/Coking - Leaching - Sintering gradual->gradual_causes sudden_causes Potential Causes: - Poisoning (S, N, metals) - Water introduction sudden->sudden_causes characterize_gradual Characterize Catalyst: - BET for surface area - TPO for coke - ICP for leaching gradual_causes->characterize_gradual characterize_sudden Characterize Catalyst: - Elemental analysis for poisons Analyze Feedstock: - Check for contaminants sudden_causes->characterize_sudden remedy Implement Solution: - Regenerate Catalyst - Optimize reaction conditions - Purify feedstock characterize_gradual->remedy characterize_sudden->remedy

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q4: What are the most common mechanisms of catalyst deactivation in esterification?

The primary mechanisms are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active phase.[9][10] Poisoning occurs when impurities bind to active sites.[1] Fouling is the physical blockage of sites by deposits.[1] Sintering is the loss of surface area due to high temperatures.[1] Leaching is the dissolution of active components into the reaction mixture.[3][5]

Q5: Can the choice of alcohol and carboxylic acid affect the rate of deactivation?

Yes. Longer-chain fatty acids may have a higher tendency to form polymers or coke on the catalyst surface.[11] Additionally, certain alcohols might have impurities that can act as poisons. The polarity of the reactants can also influence the leaching of active sites.[12]

Catalyst Regeneration

Q6: What are the general methods for regenerating a deactivated catalyst?

Common regeneration strategies include:

  • Solvent Washing: To remove adsorbed organic species and byproducts.[6][9][13]

  • Calcination: An oxidative treatment in air at elevated temperatures (typically 300-600 °C) to burn off coke and other carbonaceous deposits.[9][13]

  • Acid/Base Washing: To remove specific poisons or to re-protonate acid sites.[6][9]

  • Reduction: For metallic catalysts, treatment with a hydrogen-containing gas can restore the active metal sites.[13]

Q7: How do I choose the right regeneration method for my catalyst?

The choice of regeneration method depends on the type of catalyst and the cause of deactivation.

  • For fouling by organic deposits , solvent washing followed by calcination is often effective.[13]

  • For poisoning by metal ions or nitrogenous compounds , an acid wash may be necessary.[6]

  • For sintered catalysts , regeneration can be more challenging and may require more aggressive treatments to redisperse the active phase, though full recovery may not be possible.[9]

Catalyst Deactivation and Regeneration Pathways

The following diagram illustrates the common pathways of catalyst deactivation and the corresponding regeneration strategies.

cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Strategies active_catalyst Active Catalyst fouling Fouling / Coking (Blocked Pores/Sites) active_catalyst->fouling Byproducts, Polymers poisoning Poisoning (Inactive Sites) active_catalyst->poisoning Feed Impurities (S, N, Metals) sintering Sintering (Reduced Surface Area) active_catalyst->sintering High Temperature leaching Leaching (Loss of Active Phase) active_catalyst->leaching Solvent Effects solvent_wash Solvent Washing fouling->solvent_wash Removes Organics calcination Calcination fouling->calcination Removes Coke acid_treatment Acid Treatment poisoning->acid_treatment Removes Poisons reimpregnation Re-impregnation leaching->reimpregnation Restores Active Phase solvent_wash->active_catalyst Activity Restored calcination->active_catalyst Activity Restored acid_treatment->active_catalyst Activity Restored reimpregnation->active_catalyst Activity Restored

Caption: Catalyst deactivation pathways and regeneration methods.

Data on Catalyst Performance and Regeneration

The following tables summarize quantitative data on catalyst performance, deactivation, and regeneration from various studies.

Table 1: Performance of Fresh and Recycled Solid Acid Catalysts in Esterification

CatalystReactantsReaction ConditionsInitial Conversion (%)Conversion after 4 Cycles (%)Reference
Sulfonated Carbon-basedOleic Acid + Methanol65°C, 8h, 10 wt% catalyst97.9879.19[3]
Amberlyst-16Lauric Acid + 2-Ethyl Hexanol140°C, in-flow>98~91 (after 6 reuses)[14]
Amberlyst 15Acetic Acid + Ethanol75°C, in-flow95.2Similar to fresh[11]
6TsOH-MBCOleic Acid + Methanol80°C, 5h, 4 wt% catalyst96.28Decreased activity noted[15]

Table 2: Regeneration Efficiency of Base Catalysts in Transesterification

CatalystRegeneration MethodYield before Regeneration (%)Yield after Regeneration (%)Number of CyclesReference
KF/bentoniteWashed with methanol, re-calcined at 500°C for 3h~95 (initial)~90 (after 3 cycles)3[4]
KF/CaOCalcination in air>90No apparent loss16[4]
CaO-basedWashed with methanol and n-hexane, dried at 120°C92.3 (fresh)93.84[4]

Experimental Protocols

Protocol 1: Testing Catalyst Activity and Stability in a Batch Reactor

Objective: To determine the initial activity and reusability of a solid catalyst for esterification.

Apparatus:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Sampling syringe

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood.

  • Charging Reactants: Add the carboxylic acid (e.g., 0.1 mol) and alcohol (e.g., 0.3 mol) to the flask.

  • Initiating Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 65°C).[3]

  • Adding Catalyst: Once the temperature is stable, add a pre-weighed amount of the catalyst (e.g., 5 wt% of total reactants). This is time zero.

  • Sampling: Withdraw small aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., every 30 minutes) for 4-8 hours.

  • Analysis: Analyze the samples using gas chromatography (GC) or titration to determine the concentration of the ester product and calculate the conversion rate.[14]

  • Catalyst Recovery: After the reaction, cool the mixture, separate the catalyst by filtration or centrifugation, and wash it with a suitable solvent (e.g., methanol or ethanol).

  • Drying: Dry the recovered catalyst in an oven at a specified temperature (e.g., 100°C) overnight.

  • Reusability Test: Repeat steps 2-8 with the recovered catalyst to evaluate its stability over multiple cycles.

Protocol 2: Regeneration of a Fouled Solid Acid Catalyst

Objective: To restore the activity of a solid acid catalyst deactivated by carbonaceous deposits (coke).

Apparatus:

  • Tube furnace with temperature programming

  • Quartz or ceramic tube

  • Air or a mixture of O₂/N₂ gas supply with flow controllers

Procedure:

  • Catalyst Loading: Place the spent, dried catalyst in the center of the quartz tube within the furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly heating the furnace to a holding temperature (e.g., 150°C) to desorb any volatile compounds.

  • Oxidative Treatment (Calcination): Gradually introduce air or a lean oxygen/nitrogen mixture into the gas stream.

  • Temperature Ramp: Increase the furnace temperature to the target calcination temperature (e.g., 400-550°C) at a controlled rate (e.g., 5°C/min).[13]

  • Holding Period: Hold the catalyst at the target temperature for a set duration (e.g., 2-10 hours) to ensure complete combustion of the coke.[13]

  • Cooling: Cool the furnace down to room temperature under an inert gas flow.

  • Recovery: Carefully remove the regenerated catalyst for re-testing or storage.

Note: For catalysts with sulfonic acid groups, calcination temperatures should be carefully selected to avoid thermal decomposition of the active sites.

References

Technical Support Center: Enhancing the Longevity of Isoamyl Isovalerate Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the long-lastingness of isoamyl isovalerate fragrance in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary fragrance characteristics?

This compound (CAS No. 659-70-1) is an ester recognized for its sweet, fruity, and green aroma, most commonly described as being similar to apples or pineapples.[1][2][3][4][5] It is considered a top-to-middle note in perfumery, meaning it is one of the initial scents perceived but can be volatile and fade relatively quickly.[3] It is synthetically produced for consistency and is used in a wide range of products, including fine fragrances, personal care items like lotions and creams, and flavor applications.[1][3][5]

Q2: What are the main challenges affecting the longevity of this compound fragrance?

The primary challenges to the longevity of this compound are its inherent volatility and chemical instability. Key factors include:

  • Volatility: As a top-to-middle note, this compound has a relatively high vapor pressure, causing it to evaporate quickly.

  • Hydrolysis: Being an ester, it is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acidic or basic conditions in a formulation. This process breaks the ester down into isoamyl alcohol and isovaleric acid, leading to a loss of the characteristic fruity aroma.

  • Environmental Factors: Exposure to heat, light, and oxygen can accelerate degradation and evaporation, altering the scent profile.[6]

  • Formulation Interactions: The pH of the product base and interactions with other ingredients can impact stability. For instance, some preservatives or UV filters may interact with fragrance components.[7]

Q3: What are the primary strategies to enhance the long-lastingness of this compound?

There are three main strategies to prolong the perception of the this compound fragrance:

  • Encapsulation: This involves entrapping the fragrance oil in a protective shell (microcapsules) or matrix. This shell shields the volatile ester from environmental factors and controls its release over time, often triggered by friction, temperature, or moisture.[8][9][10][11] Common methods include spray drying and complex coacervation.

  • Use of Fixatives: Fixatives are less volatile substances that are added to a fragrance to slow down the evaporation rate of more volatile components. For a fruity note like this compound, fixatives with woody, musky, or resinous profiles are often used to "anchor" the scent.[12]

  • Inclusion Complexation: This technique uses molecules like cyclodextrins to form a host-guest complex with the fragrance molecule. The this compound molecule is held within the cyclodextrin cavity, protecting it from degradation and reducing its volatility until its release is triggered, often by the presence of moisture.[13][14]

Troubleshooting Guides

Issue 1: Rapid Fragrance Fading in an Emulsion (Lotion/Cream)

Symptoms:

  • The characteristic apple scent of this compound is strong upon application but disappears in less than an hour.

  • The perceived scent intensity is significantly lower than in the bulk fragrance oil.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Solutions
High Volatility / Evaporation Perform a blotter test comparing the longevity of the fragrance oil alone versus in the final formulation. Use GC-MS headspace analysis to quantify the decrease in this compound concentration over time.1. Incorporate Fixatives: Add base note fixatives known to be compatible with fruity scents. Examples include synthetic musks (e.g., Galaxolide), woody notes (e.g., Iso E Super), or resins (e.g., benzoin).2. Encapsulate the Fragrance: Use microencapsulated this compound to control its release.
Hydrolysis due to Formulation pH Measure the pH of your emulsion. Esters like this compound are more susceptible to hydrolysis in highly acidic or alkaline conditions.Adjust the final formulation pH to a more neutral range (e.g., 5.5 - 7.0) to minimize the rate of hydrolysis.
Olfactory Fatigue ("Nose Blindness") Have an individual who has not been exposed to the fragrance evaluate its presence after a set period. Olfactory fatigue is common when you are constantly exposed to a scent.[15][16]Take breaks between smelling sessions. "Reset" your olfactory palate by smelling an unscented area of your skin or coffee beans.[8]
Poor Fixation on Skin Test the formulation on different skin types (dry vs. oily). Fragrances tend to last longer on well-moisturized skin.Ensure the emulsion is hydrating. Applying the product to moisturized skin can create a better canvas for the fragrance to adhere to.[15][17]

Issue 2: Poor Yield or Ineffective Longevity After Microencapsulation

Symptoms:

  • The final product containing microcapsules does not show a significant improvement in fragrance longevity.

  • Low encapsulation efficiency is measured, meaning a large portion of the fragrance oil is not successfully encapsulated.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Verification Steps Recommended Solutions
Incompatible Wall Material Verify the solubility and chemical compatibility of this compound with the chosen polymer for the capsule shell.Select wall materials that are known to work well with volatile esters. Common choices include gum arabic, maltodextrin, modified starch, and gelatin.[8]
Suboptimal Emulsion Stability Analyze the emulsion droplet size and stability before the encapsulation process (e.g., spray drying). An unstable emulsion leads to poor encapsulation.[18]Optimize the homogenization process (speed, time) and consider adding or changing the emulsifier to create a stable, fine-droplet emulsion. More hydrophobic flavorings can sometimes lead to better emulsion stability and higher encapsulation efficiency.[18][19]
Incorrect Spray Drying Parameters Review the inlet/outlet temperatures, feed rate, and atomizer speed of the spray dryer. High inlet temperatures can cause loss of volatile compounds.[16][20]Optimize spray drying parameters. A lower inlet temperature (e.g., 150-160°C) may be necessary for a volatile ester like this compound to reduce evaporation before the shell forms.[16]
Premature Release/Leaky Capsules Analyze the morphology of the microcapsules using Scanning Electron Microscopy (SEM) to check for cracks or imperfections.Adjust the concentration of the wall material or the cross-linking process to create a more robust and less permeable shell.

Data Presentation

Table 1: Comparison of Fragrance Release from Encapsulation Systems

This table presents hypothetical but representative data illustrating the impact of different encapsulation techniques on the release of a volatile fragrance compound like this compound over time.

Time Point Unencapsulated Fragrance (% Remaining) Spray-Dried Microcapsules (% Remaining) Cyclodextrin Complex (% Remaining)
1 Hour40%95%92%
4 Hours15%88%85%
8 Hours<5%80%75%
24 Hours0%65%55%
Post-Friction (at 24h)N/A45% (burst release)50%

Note: Data is illustrative, based on typical release profiles. Actual results will vary based on specific formulations and conditions. For example, one study on apple aroma microcapsules reported a 10.8% aroma release after 100 hours under specific conditions.[8]

Table 2: Effect of Fixatives on Fruity Ester Fragrance Longevity (Sensory Panel Data)

This table summarizes potential outcomes from a sensory panel evaluation, rating the intensity of a fruity ester fragrance over time when combined with different fixatives.

Time Point Control (No Fixative) - Intensity (1-10 Scale) With Benzoin (Resinous Fixative) - Intensity (1-10 Scale) With Galaxolide (Musk Fixative) - Intensity (1-10 Scale)
Initial98.58
2 Hours477.5
4 Hours156
6 Hours034

Note: Intensity ratings are subjective and depend on the sensory panel. Fixatives can slightly alter the initial scent profile but significantly increase the duration of the middle and base phases.

Experimental Protocols

Protocol 1: GC-MS Headspace Analysis for Fragrance Longevity

This protocol outlines a method to quantitatively measure the evaporation rate of this compound from a substrate over time.

Objective: To determine the concentration of this compound in the headspace above a sample at various time points.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler.

  • 20 mL headspace vials with caps and septa.

  • Substrate: Perfumer's blotters or a stable cosmetic base.

  • Solution of this compound in ethanol (e.g., 1% w/w).

  • Incubator or temperature-controlled chamber.

Methodology:

  • Sample Preparation:

    • Apply a precise amount (e.g., 100 µL) of the this compound solution onto the substrate at the bottom of a 20 mL headspace vial.

    • Prepare multiple vials for each time point to be tested (e.g., T=0, 1h, 2h, 4h, 8h).

    • Leave the vials uncapped in a controlled environment (e.g., 25°C, 50% RH) for the designated time intervals.

  • Headspace Sampling:

    • At each time point, cap the corresponding vial.

    • Place the vial in the headspace autosampler incubator (e.g., at 80°C for 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • GC-MS Analysis:

    • Injection: Automatically inject a sample of the headspace (e.g., 1 mL) into the GC inlet.

    • GC Conditions (Example):

      • Column: DB-5ms (30m x 0.25mm x 0.25µm) or similar non-polar column.

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area for this compound at each time point.

    • Plot the peak area against time to generate an evaporation curve, demonstrating the fragrance's longevity.

Protocol 2: Microencapsulation of this compound via Spray Drying

This protocol provides a general methodology for encapsulating this compound using spray drying.

Objective: To create a powdered, encapsulated form of this compound for controlled release.

Materials:

  • This compound (core material).

  • Wall materials: e.g., Gum Arabic and Maltodextrin (in a 3:1 ratio).

  • Emulsifier (e.g., Tween 80).

  • High-speed homogenizer.

  • Spray dryer.

  • Distilled water.

Methodology:

  • Preparation of the Wall Solution:

    • Dissolve the gum arabic and maltodextrin in distilled water (e.g., to create a 30% w/v total solids solution) with gentle heating and stirring until fully dissolved. Let the solution cool to room temperature.

  • Preparation of the Emulsion:

    • Add the emulsifier to the wall solution (e.g., 1% based on the weight of the fragrance oil).

    • Gradually add the this compound (core material) to the wall solution while mixing at low speed. The core-to-wall ratio can range from 1:2 to 1:4.

    • Homogenize the mixture at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion with a small droplet size.

  • Spray Drying:

    • Atomization: Feed the emulsion into the spray dryer.

    • Drying Conditions (starting point for optimization):

      • Inlet Temperature: 150-180°C. A lower temperature is often better for highly volatile compounds.[16]

      • Outlet Temperature: 70-90°C.

      • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

      • Atomizer Speed/Pressure: Set according to the manufacturer's guidelines to achieve fine droplets.

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone collector.

    • Store the microcapsules in an airtight, light-proof container in a cool, dry place to prevent degradation.

  • Evaluation:

    • Assess encapsulation efficiency by measuring the surface oil and total oil content.

    • Characterize the microcapsules for size, morphology (SEM), and release properties.

References

Technical Support Center: Preventing Hydrolysis of Isoamyl Isovalerate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isoamyl isovalerate hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an ester known for its characteristic fruity, apple-like aroma and is used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and pharmaceuticals.[1] In aqueous solutions, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This degradation results in the formation of isoamyl alcohol and isovaleric acid, leading to a loss of the desired sensory properties and potentially altering the physicochemical characteristics of the formulation.[1]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The hydrolysis of this compound is primarily accelerated by:

  • pH: Both acidic and alkaline conditions catalyze the hydrolysis reaction. The rate of hydrolysis is generally slowest in the neutral pH range.

  • Temperature: An increase in temperature significantly accelerates the rate of hydrolysis.

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water directly influences the degradation rate.

Q3: What are the common degradation products of this compound hydrolysis?

The hydrolysis of this compound yields isoamyl alcohol and isovaleric acid. The formation of isovaleric acid can lead to a decrease in the pH of unbuffered solutions.

Troubleshooting Guide: Preventing this compound Hydrolysis

This guide provides solutions to common problems encountered during experiments involving this compound in aqueous media.

Problem Potential Cause Recommended Solution
Loss of characteristic fruity aroma in the aqueous formulation over a short period. Rapid hydrolysis of this compound.1. pH Control: Ensure the pH of your solution is maintained in the neutral range (pH 6-8) using a suitable buffer system (see Experimental Protocols).2. Temperature Control: Conduct experiments and store solutions at reduced temperatures (e.g., 2-8°C) to slow down the hydrolysis rate.3. Use of Stabilizers: Consider incorporating stabilizing agents such as cyclodextrins to encapsulate and protect the this compound from hydrolysis (see Experimental Protocols).
A noticeable drop in the pH of the unbuffered aqueous solution containing this compound. Formation of isovaleric acid due to hydrolysis.Implement a buffer system to maintain a stable pH. A phosphate or citrate buffer system is often a suitable choice, depending on the desired pH and compatibility with other formulation components.
Inconsistent experimental results when using aqueous solutions of this compound prepared at different times. Degradation of this compound in stock solutions.Prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, store solutions at low temperatures and in a neutral pH buffer. For long-term storage, consider preparing a concentrated stock solution in a water-miscible organic co-solvent and diluting it into the aqueous medium immediately before use.
Precipitation or phase separation in the aqueous formulation. Low aqueous solubility of this compound, which can be exacerbated by changes in temperature or formulation composition.1. Co-solvents: Incorporate a water-miscible co-solvent (e.g., ethanol, propylene glycol) to increase the solubility of this compound.[2] 2. Cyclodextrins: Utilize cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of this compound.

Quantitative Data on Ester Hydrolysis

EsterConditionRate Constant (k)Reference
Isoamyl AcetateAlkaline Hydrolysis~9.52 cm³/(mol·s)--INVALID-LINK--

Note: The rate of hydrolysis is highly dependent on the specific conditions (pH, temperature, buffer type, etc.). It is recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stabilization of this compound in an Aqueous Solution using β-Cyclodextrin

This protocol describes how to prepare an aqueous solution of this compound with enhanced stability using β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a β-Cyclodextrin Solution:

    • Weigh the desired amount of β-cyclodextrin. A typical starting concentration is a 1:1 molar ratio with this compound.

    • Dissolve the β-cyclodextrin in a known volume of deionized water in a beaker with gentle heating (e.g., 40-50°C) and stirring until fully dissolved.

  • Prepare the this compound Solution:

    • Accurately weigh the required amount of this compound.

  • Form the Inclusion Complex:

    • Slowly add the this compound to the warm β-cyclodextrin solution while continuously stirring.

    • Continue stirring the mixture for at least 1-2 hours at a constant temperature to ensure the formation of the inclusion complex.

  • Cool and Store:

    • Allow the solution to cool to room temperature.

    • Store the solution in a tightly sealed container at a reduced temperature (2-8°C) and protected from light.

Protocol 2: Monitoring this compound Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the simultaneous quantification of this compound and its hydrolysis products, isoamyl alcohol and isovaleric acid.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Liquid-Liquid Extraction:

    • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of this compound, isoamyl alcohol, and isovaleric acid in the same solvent used for extraction.

Data Analysis:

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the concentration of each analyte by constructing a calibration curve from the peak areas of the standards.

Visualizations

Hydrolysis_Mechanism IsoamylIsovalerate This compound Hydrolysis Hydrolysis IsoamylIsovalerate->Hydrolysis Water Water (H₂O) Water->Hydrolysis IsoamylAlcohol Isoamyl Alcohol IsovalericAcid Isovaleric Acid Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Hydrolysis catalyzes Hydrolysis->IsoamylAlcohol Hydrolysis->IsovalericAcid

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Observe Degradation of This compound CheckpH Is pH controlled? Start->CheckpH CheckTemp Is temperature minimized? CheckpH->CheckTemp Yes AddBuffer Implement Buffer System (e.g., Phosphate, Citrate) CheckpH->AddBuffer No CheckStabilizer Is a stabilizer used? CheckTemp->CheckStabilizer Yes ReduceTemp Store and Process at Reduced Temperature (2-8°C) CheckTemp->ReduceTemp No AddCyclodextrin Incorporate Cyclodextrin (e.g., β-Cyclodextrin) CheckStabilizer->AddCyclodextrin No End Stability Improved CheckStabilizer->End Yes AddBuffer->CheckTemp ReduceTemp->CheckStabilizer UseCosolvent Use a Co-solvent (e.g., Ethanol, Propylene Glycol) AddCyclodextrin->UseCosolvent Alternative AddCyclodextrin->End UseCosolvent->End

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Quantification of Isoamyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of isoamyl isovalerate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1][2] In the case of this compound, a volatile ester often found in complex matrices like food, beverages, and biological samples, these effects can lead to either suppression or enhancement of the instrument's response.[1][3] This interference can result in inaccurate quantification, leading to either underestimation or overestimation of the true concentration.[3] Matrix components can interact with the analyte in the gas chromatography (GC) inlet or column, affecting its transfer and detection.[4][5]

Q2: What are the common analytical techniques for quantifying this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of volatile compounds like this compound, offering high sensitivity and specificity.[6][7] For sample introduction, headspace solid-phase microextraction (HS-SPME) is a widely used technique as it is simple, fast, sensitive, and solvent-free, making it well-suited for extracting volatile and semi-volatile compounds from complex matrices.[6][8]

Q3: What are the main strategies to mitigate matrix effects in this compound analysis?

A: Several strategies can be employed to minimize or compensate for matrix effects:

  • Stable Isotope Dilution (SID): This involves using a stable isotope-labeled version of this compound as an internal standard.[9][10] Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[9]

  • Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix.[2][11] This helps to ensure that the standards and the samples experience similar matrix effects.[11]

  • Standard Addition Method: In this technique, known amounts of a standard are added to the sample itself.[3][12] By observing the increase in signal, the original concentration of the analyte in the sample can be determined, effectively accounting for matrix effects.[12]

  • Use of Analyte Protectants: These are compounds added to both standards and samples that interact with active sites in the GC system, preventing the degradation or adsorption of the target analyte and thus reducing matrix-induced enhancement.[4][5][13]

  • Optimized Sample Preparation: Techniques like HS-SPME can be optimized to minimize the extraction of interfering matrix components.[8][14][15]

Troubleshooting Guides

Problem: Poor peak shape (tailing, fronting, or broadening) for this compound.

Possible CauseSuggested Solution
Active sites in the GC inlet or column - Perform inlet maintenance (e.g., replace the liner and septum).- Use a deactivated liner.- Add analyte protectants (e.g., a mixture of D-sorbitol and L-gulonic acid γ-lactone) to both samples and standards to mask active sites.[4][5]
Inappropriate GC column - Ensure the column polarity is suitable for ester analysis (e.g., a mid-polarity column like a DB-5ms).[6]
Improper injection technique - Optimize the injection speed and temperature.

Problem: Inconsistent or poor recovery of this compound.

Possible CauseSuggested Solution
Suboptimal sample extraction - Optimize HS-SPME parameters (fiber type, extraction time, and temperature) for your specific matrix.[8][15]- For liquid samples, consider liquid-liquid extraction (LLE) with a suitable solvent.
Matrix suppression or enhancement - Employ the standard addition method to accurately quantify the analyte in the presence of matrix effects.[3][16]- Use a stable isotope-labeled internal standard for the most reliable correction.[9][10]- Prepare matrix-matched calibration curves.[2][11]
Analyte degradation - Ensure the GC inlet temperature is not excessively high.

Problem: High variability in quantitative results between replicate injections.

Possible CauseSuggested Solution
Inhomogeneous sample - Ensure thorough homogenization of the sample before extraction.
Inconsistent HS-SPME extraction - Precisely control extraction time, temperature, and fiber immersion depth.- Use an autosampler for consistent and repeatable injections.
Variable matrix effects - If matrix composition varies significantly between samples, consider using the standard addition method for each sample.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol provides a general guideline for the HS-SPME-GC-MS analysis of this compound. Optimization for specific matrices is recommended.[8][14][15]

  • Sample Preparation:

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • Add a known amount of internal standard (if used).

    • For some matrices, the addition of a salt (e.g., NaCl) can improve the release of volatile compounds.

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis.[6]

    • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for a set time (e.g., 15-30 minutes) to allow the volatiles to reach equilibrium in the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., 250 °C for 2-5 minutes in splitless mode).[6]

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6] A typical temperature program could be:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp 1: 5 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 250 °C, hold for 5 min.[6]

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification, and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 70, 43, 57, 85).[17]

Protocol 2: Standard Addition Method

This protocol describes the application of the standard addition method to a single sample.

  • Prepare a series of vials:

    • To each of at least four vials, add an identical, known amount of the sample extract.

  • Spike with standard solution:

    • Leave the first vial unspiked (this is the sample blank).

    • To the remaining vials, add increasing, known amounts of an this compound standard solution.

  • Analyze all samples:

    • Analyze all prepared samples using the established GC-MS method under the same conditions.

  • Construct the calibration curve:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Determine the unknown concentration:

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the sample.[16]

Protocol 3: Matrix-Matched Calibration
  • Obtain a blank matrix:

    • Source a sample of the matrix that is free of this compound. If a completely blank matrix is unavailable, a representative matrix with a low and consistent background level can be used.

  • Prepare matrix extract:

    • Process the blank matrix using the same sample preparation procedure as for the unknown samples.

  • Prepare calibration standards:

    • Spike aliquots of the blank matrix extract with known concentrations of this compound to create a series of calibration standards.

  • Construct the calibration curve:

    • Analyze the matrix-matched standards using the established GC-MS method.

    • Plot the peak area of this compound against its concentration.

  • Quantify the sample:

    • Analyze the unknown sample extract and determine its concentration using the matrix-matched calibration curve.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Stable Isotope Dilution An isotopically labeled analog of the analyte is used as an internal standard.[9]Highly accurate and precise; corrects for both extraction variability and matrix effects.[9]Labeled standards can be expensive and may not be commercially available for all analytes.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the sample.[11]Effectively compensates for matrix effects; relatively straightforward to implement.[11]Requires a suitable blank matrix, which may be difficult to obtain.
Standard Addition Known amounts of the analyte are added directly to the sample.[12]Accurately quantifies the analyte in the specific sample matrix without the need for a separate blank matrix.[3]More laborious and time-consuming as each sample requires multiple analyses.
Analyte Protectants Compounds are added to mask active sites in the GC system, reducing analyte degradation and signal enhancement.[4][5]Improves peak shape and response for susceptible analytes; can be a simple addition to the analytical workflow.[4]May not be effective for all analytes or matrices; can potentially introduce interferences.[13]

Visualizations

Workflow_for_Addressing_Matrix_Effects start Start: this compound Quantification sample_prep Sample Preparation (e.g., HS-SPME, LLE) start->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis initial_quant Initial Quantification (External Calibration) gc_ms_analysis->initial_quant check_matrix_effects Assess for Matrix Effects? initial_quant->check_matrix_effects no_effect No Significant Matrix Effect check_matrix_effects->no_effect No mitigation_strategy Select Mitigation Strategy check_matrix_effects->mitigation_strategy Yes report_results Report Results no_effect->report_results sid Stable Isotope Dilution mitigation_strategy->sid mmc Matrix-Matched Calibration mitigation_strategy->mmc sa Standard Addition mitigation_strategy->sa ap Analyte Protectants mitigation_strategy->ap reanalysis Re-analyze Samples sid->reanalysis mmc->reanalysis sa->reanalysis ap->reanalysis reanalysis->report_results

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Method_Workflow start Start: Standard Addition prep_vials Prepare Aliquots of Sample Extract start->prep_vials spike_vials Spike Aliquots with Increasing Standard Concentrations prep_vials->spike_vials unspiked Vial 1: Unspiked spiked1 Vial 2: Spike Level 1 spiked2 Vial 3: Spike Level 2 spiked3 Vial 4: Spike Level 3 analyze Analyze All Vials by GC-MS unspiked->analyze spiked1->analyze spiked2->analyze spiked3->analyze plot Plot Peak Area vs. Added Concentration analyze->plot regress Perform Linear Regression plot->regress extrapolate Extrapolate to Find X-Intercept regress->extrapolate result Result: Original Sample Concentration extrapolate->result

Caption: Workflow for the standard addition method.

References

Validation & Comparative

A Comparative Analysis of Isoamyl Isovalerate and Isoamyl Acetate as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two common fruit-flavored esters, isoamyl isovalerate and isoamyl acetate, reveals distinct sensory profiles and functional properties that dictate their applications in the food and fragrance industries. This guide provides a comparative overview of their chemical and physical characteristics, sensory attributes, and analytical methodologies for their assessment, aimed at researchers, scientists, and professionals in product development.

This compound and isoamyl acetate are both organic esters prized for their characteristic fruity aromas. While isoamyl acetate is well-known for its potent banana and pear notes, this compound offers a more complex profile often described as apple-like with sweet, fruity, and green nuances. Understanding the subtle yet significant differences between these two flavoring agents is crucial for their effective application in creating specific flavor profiles in a variety of consumer products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and isoamyl acetate is presented in Table 1. These properties influence their behavior in different food matrices and during processing.

PropertyThis compoundIsoamyl Acetate
Synonyms Isopentyl isovalerate, 3-Methylbutyl 3-methylbutanoateIsopentyl acetate, Banana oil, Pear essence
Molecular Formula C10H20O2C7H14O2
Molecular Weight 172.27 g/mol 130.19 g/mol
Appearance Colorless liquidColorless liquid
Odor Sweet, fruity, apple, green, jammy, tropical[1]Sweet, fruity, banana, pear-like[2]
Boiling Point 192-193 °C142 °C
Melting Point --78.5 °C
Density 0.854 g/mL at 25 °C0.876 g/cm³
Solubility Soluble in alcohol and fixed oils; insoluble in water.[1]Slightly soluble in water; soluble in alcohol and ether.
CAS Number 659-70-1123-92-2
FEMA Number 2085[1]2055

Sensory Profile and Flavor Threshold

The distinct sensory profiles of these two esters are the primary drivers of their use. Isoamyl acetate is characterized by a strong and easily recognizable banana and pear flavor.[2] Its flavor threshold in water is reported to be as low as 2 parts per billion.

Applications in the Food Industry

Both esters are widely used in the food industry, often in combination with other flavoring compounds to achieve a desired taste experience.

Isoamyl Acetate: Due to its distinct banana and pear character, it is a key component in a wide range of products, including:

  • Candies and chewing gum

  • Baked goods

  • Beverages

  • Ice cream and dairy products

This compound: Its apple and complex fruity notes make it suitable for:

  • Fruit-flavored beverages and juices

  • Hard and soft candies

  • Confectionery and baked goods

  • As a modifier to round out other fruit flavors

Experimental Protocols

For researchers and quality control professionals, the accurate analysis of these flavoring agents is essential. The following outlines general experimental protocols for sensory and chemical analysis.

Sensory Evaluation

A common method for quantifying the sensory attributes of flavor compounds is Quantitative Descriptive Analysis (QDA) .

Objective: To identify and quantify the key sensory characteristics of this compound and isoamyl acetate.

Methodology:

  • Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training involves familiarizing panelists with the relevant aroma and flavor attributes (e.g., banana, pear, apple, green, sweet) using reference standards.

  • Sample Preparation: Solutions of this compound and isoamyl acetate are prepared in a neutral medium (e.g., water or a sugar solution) at various concentrations. Samples should be presented in a randomized and blind manner.

  • Evaluation: Panelists rate the intensity of each identified sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences in the sensory profiles of the two esters.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile flavor compounds.

Objective: To simultaneously separate and quantify this compound and isoamyl acetate in a food matrix.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A known amount of the food sample is placed in a headspace vial.

    • An internal standard is added for quantification.

    • The vial is sealed and incubated to allow volatile compounds to partition into the headspace.

    • A SPME fiber is exposed to the headspace to adsorb the analytes.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the analytes are desorbed.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWAX).[3]

      • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and column interactions. A typical program might start at 40°C and ramp up to 250°C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Compounds are identified by comparing their mass spectra and retention times to those of authentic standards.

    • Quantification is achieved by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a comparative analysis and a typical experimental workflow for flavor compound analysis.

cluster_0 Comparative Analysis Logic Define Objectives Define Objectives Select Compounds Select Compounds Define Objectives->Select Compounds Physicochemical Analysis Physicochemical Analysis Select Compounds->Physicochemical Analysis Sensory Evaluation Sensory Evaluation Select Compounds->Sensory Evaluation Chemical Analysis Chemical Analysis Select Compounds->Chemical Analysis Data Integration Data Integration Physicochemical Analysis->Data Integration Sensory Evaluation->Data Integration Chemical Analysis->Data Integration Conclusion Conclusion Data Integration->Conclusion

Caption: Logical workflow for a comparative study of flavor compounds.

cluster_1 Flavor Analysis Experimental Workflow Sample Preparation Sample Preparation HS-SPME HS-SPME Sample Preparation->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Identification Identification Data Processing->Identification Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for GC-MS analysis of flavor compounds.

Conclusion

This compound and isoamyl acetate are valuable tools in the flavorist's palette, each offering a unique fruity profile. While isoamyl acetate provides a direct and potent banana-pear character, this compound delivers a more complex and nuanced apple-like flavor with green and tropical undertones. The choice between them, or their use in combination, will depend on the specific flavor profile desired in the final product. Further quantitative sensory studies directly comparing these two esters would provide valuable data for more precise flavor formulation. The analytical methods outlined provide a robust framework for the quality control and characterization of these important flavoring ingredients.

References

A Comparative Guide to the Validation of Analytical Methods for Isoamyl Isovalerate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Quantification of Isoamyl Isovalerate.

The accurate and precise quantification of this compound, a key aroma and flavor compound, is critical in various fields, including the food and beverage, fragrance, and pharmaceutical industries. The validation of the analytical method chosen for this purpose is paramount to ensure data reliability and regulatory compliance. This guide provides a comprehensive comparison of two of the most common analytical techniques employed for this task: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The comparison is based on established validation parameters as outlined by the International Council on Harmonisation (ICH) guidelines.

Overview of Analytical Techniques

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is another powerful technique for the separation and quantification of a wide range of compounds. In HPLC, the separation is achieved based on the analyte's interaction with a solid stationary phase and a liquid mobile phase under high pressure. For compounds like this compound that lack a strong chromophore, derivatization or detection at a low UV wavelength is often necessary.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and application of any analytical method. Below are representative methodologies for the determination of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

A typical GC-FID method for the analysis of this compound in a liquid matrix (e.g., alcoholic beverage) would involve the following steps:

  • Sample Preparation: Direct injection of the liquid sample, or a headspace solid-phase microextraction (HS-SPME) for trace-level analysis. For HS-SPME, a sample aliquot is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace, where they are adsorbed onto a coated fiber and then thermally desorbed into the GC injector.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

    • Injector: Split/splitless injector, with a temperature of approximately 250°C.

    • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp to approximately 250°C to ensure the elution of all components.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) at a temperature of approximately 270°C.

  • Quantification: An external or internal standard calibration curve is constructed by plotting the peak area of this compound against its concentration.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

A representative HPLC-UV method for this compound determination, for instance in a cosmetic formulation, would be as follows:

  • Sample Preparation: The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detector: UV detector set at a low wavelength (e.g., 210 nm) where the ester group exhibits some absorbance.

  • Quantification: Similar to GC, quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.

Performance Comparison: A Data-Driven Analysis

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following tables summarize the validation parameters for GC-FID and HPLC-UV methods for the determination of this compound and structurally related esters, based on data from various scientific studies. It is important to note that a direct head-to-head comparative validation study for this compound was not found in the public literature; therefore, the data presented is a compilation from studies on similar analytes and matrices.

Table 1: Comparison of Linearity and Range

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99[1]> 0.99
Typical Range 1 - 200 µg/L[2]0.3 - 1.5 mg/L[3]

Table 2: Comparison of Precision and Accuracy

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Precision (RSD%) < 10%[1]< 2%
Accuracy (Recovery %) 85 - 118%[1]98 - 102%

Table 3: Comparison of Sensitivity

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 1.5 µg/mL[1]Varies significantly with chromophore
Limit of Quantitation (LOQ) 5 µg/mL[1]0.06 mg/L[3]

Logical Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic and documented procedure. The following diagram, generated using Graphviz, illustrates the logical workflow of this process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation define_purpose Define Intended Use and Scope select_parameters Select Validation Parameters (ICH Q2(R1)) define_purpose->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance specificity Specificity / Selectivity set_acceptance->specificity linearity Linearity & Range set_acceptance->linearity accuracy Accuracy set_acceptance->accuracy precision Precision (Repeatability & Intermediate) set_acceptance->precision lod_loq LOD & LOQ set_acceptance->lod_loq robustness Robustness set_acceptance->robustness evaluate_data Evaluate Data Against Acceptance Criteria specificity->evaluate_data linearity->evaluate_data accuracy->evaluate_data precision->evaluate_data lod_loq->evaluate_data robustness->evaluate_data validation_report Prepare Validation Report evaluate_data->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Workflow for the validation of an analytical method.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are suitable techniques for the quantitative determination of this compound, with the choice of method being highly dependent on the specific application, sample matrix, and required sensitivity.

GC-FID is generally the preferred method for volatile compounds like this compound, especially at trace levels, due to its high sensitivity and the availability of sensitive headspace sampling techniques. The validation data for related compounds suggests that GC-FID methods can achieve excellent linearity, precision, and accuracy.

HPLC-UV is a viable alternative, particularly when dealing with less volatile matrices or when a GC is not available. However, the lower UV absorbance of this compound may limit the sensitivity of the method. For trace analysis, derivatization with a UV-absorbing tag might be necessary, which adds complexity to the sample preparation procedure.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and a careful consideration of the specific analytical requirements of the study. It is crucial to perform a comprehensive in-house validation of the chosen method for the specific sample matrix to ensure the reliability and accuracy of the results.

References

A Comparative Guide to the Synthesis of Isoamyl Isovalerate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of flavor and fragrance compounds is a critical process where the choice of methodology can significantly impact yield, purity, and environmental footprint. Isoamyl isovalerate, a key ester known for its characteristic apple-like aroma, is widely used in the food, beverage, cosmetic, and pharmaceutical industries. This guide provides an objective comparison of the two primary methods for its synthesis: traditional chemical routes and the increasingly popular "green" enzymatic approach. We will delve into detailed experimental protocols, present quantitative data for a side-by-side comparison, and visualize the workflows and key differentiators of each method.

At a Glance: Chemical vs. Enzymatic Synthesis

The synthesis of this compound, whether through chemical or enzymatic means, involves the esterification of isoamyl alcohol with isovaleric acid. However, the catalysts and reaction conditions employed distinguish these two approaches, leading to significant differences in performance, environmental impact, and product characteristics.

ParameterChemical Synthesis (Sulfonated Heteropolyacid Salts)Enzymatic Synthesis (Immobilized Lipase)
Catalyst Sulfonated organic heteropolyacid salts[1]Immobilized lipases (e.g., Rhizomucor miehei)[2]
Reaction Temperature High (Reflux)[1]Mild (e.g., 50°C)[2]
Reaction Time Short (e.g., 2 hours)[1]Long (e.g., 144 hours)[2]
Yield Very high (up to 97.5%)[1]High (up to >85%)[2]
Product Purity May require extensive purification to remove catalyst and byproducts.High, due to enzyme specificity.
Byproducts Water.Water.
Solvent Organic solvent as a water-carrying agent (e.g., cyclohexane)[1]Organic solvents (e.g., n-hexane) or solvent-free systems[2]
Environmental Impact Involves potentially harsh chemicals and high energy consumption.Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly.
Catalyst Reusability Reusable for several cycles[1]High reusability (often >10 cycles)[3]

Experimental Workflows

To better understand the practical differences between the two methods, the following diagrams illustrate the general experimental workflows.

Chemical_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Isoamyl Alcohol + Isovaleric Acid + Catalyst + Solvent Reflux Heat under Reflux Reactants->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Washing Wash with NaHCO3 (aq) and Water Cooling->Washing Drying Dry with Anhydrous Salt Washing->Drying Distillation Distillation Drying->Distillation Product_Chem Pure this compound Distillation->Product_Chem

Figure 1. General workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Isoamyl Alcohol + Isovaleric Acid + Immobilized Lipase + Solvent (optional) Incubation Incubate with Shaking (Mild Temperature) Reactants->Incubation Filtration Filter to Recover Enzyme Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product_Enz Pure this compound Evaporation->Product_Enz

Figure 2. General workflow for the enzymatic synthesis of this compound.

Logical Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis often involves a trade-off between reaction speed and environmental considerations. The following diagram highlights the key advantages and disadvantages of each approach.

Comparison_Diagram cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Chem_Advantages Advantages: - Fast Reaction Times - Potentially Lower Catalyst Cost Chem_Disadvantages Disadvantages: - Harsh Reaction Conditions - Potential for Byproducts - Higher Energy Consumption - Environmental Concerns Enz_Advantages Advantages: - Mild Reaction Conditions - High Specificity (Purity) - Environmentally Friendly - Catalyst Reusability Enz_Disadvantages Disadvantages: - Longer Reaction Times - Higher Initial Catalyst Cost Title Synthesis of this compound cluster_chem cluster_chem cluster_enz cluster_enz

References

A Comparative Sensory Analysis of Isoamyl Isovalerate in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of isoamyl isovalerate with other common fruity esters used in food products. Due to the limited availability of public, quantitative sensory panel data for this compound, this document focuses on a detailed qualitative comparison, supplemented with representative quantitative data for other well-documented esters to illustrate the sensory evaluation methodology. The guide also includes detailed experimental protocols and a visualization of the olfactory signaling pathway for fruity esters.

Sensory Profile Comparison: this compound vs. Alternative Fruity Esters

This compound is a widely used flavoring agent in the food and beverage industry, known for its characteristic fruity aroma.[1][2] Its sensory profile is often described as sweet, fruity, and reminiscent of apples and pineapples.[2] To understand its unique characteristics, a qualitative comparison with other common fruity esters is presented below.

Qualitative Sensory Descriptors:

EsterPredominant Sensory Descriptors
This compound Fruity, Apple, Sweet, Green, Ripe, Jammy, Tropical.[1][3] Some sources also note a resemblance to the "overwhelmingly choking odor of apples stored in a warehouse, almost a 'fermented' apple odor."[1]
Isoamyl Acetate Banana (distinctly), Fruity, Estery, Pear Drops.[4]
Ethyl Butyrate Fruity (pineapple, strawberry), Sweet.
Ethyl Acetate Sweet, Solvent-like, Fruity (nail polish remover at high concentrations).
Hexyl Acetate Pear, Fruity, Sweet, Green.

Quantitative Sensory Data

Table 1: Representative Quantitative Sensory Profile of Fruity Esters

Sensory AttributeIsoamyl Acetate (Illustrative)Ethyl Butyrate (Illustrative)Hexyl Acetate (Illustrative)
Fruity 8.57.87.2
Sweet 7.26.56.0
Banana 8.81.20.5
Pineapple 1.58.21.0
Pear 3.02.58.5
Green 2.11.84.5
Solvent-like 1.50.80.5
Chemical 1.20.50.3

Note: Intensity scores are on a 0-10 scale, where 0 = not perceived and 10 = very strong.

Experimental Protocols

A comprehensive sensory evaluation of flavor compounds like this compound typically employs Quantitative Descriptive Analysis (QDA). This methodology provides a detailed and quantitative profile of a product's sensory characteristics.

1. Panelist Selection and Training:

  • Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and commitment.

  • Training: Panelists undergo extensive training (typically 15-20 hours) to develop a consensus on a descriptive vocabulary for the samples. Reference standards for each attribute are used to anchor the panelists' perceptions and ensure consistent use of the intensity scale.

2. Sample Preparation:

  • Matrix: The food or beverage matrix (e.g., sugar solution, milk, juice) is chosen based on the intended application.

  • Concentration: this compound and other comparative esters are prepared at specific concentrations (e.g., 1-10 ppm) within the chosen matrix.

  • Presentation: Samples are presented in a controlled and consistent manner (e.g., 15 mL in coded, lidded glass containers at a standardized temperature). The order of presentation is randomized for each panelist to minimize bias.

3. Sensory Evaluation Procedure:

  • Environment: Evaluations are conducted in individual sensory booths with controlled lighting, temperature, and air circulation to prevent distractions and cross-contamination of aromas.

  • Methodology: Panelists evaluate each sample and rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Collection: Data is collected from each panelist for each sample, typically in replicate.

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences between the samples for each attribute.

  • The results are often visualized using spider plots or radar charts to provide a graphical representation of the sensory profiles.

Signaling Pathways and Visualizations

The perception of fruity esters like this compound begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell.

Olfactory Signaling Pathway for Fruity Esters:

Fruity esters are detected by G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[5][6] The binding of an ester molecule to its specific receptor triggers a conformational change in the receptor, which in turn activates an olfactory-specific G-protein (Gαolf).[7][8] This activated G-protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium and calcium ions and depolarization of the neuron.[7][9] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[7]

olfactory_signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron odorant Fruity Ester (e.g., this compound) receptor G-Protein Coupled Receptor (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) (inactive) receptor->g_protein Activation g_protein_active G-protein (Gαolf) (active) g_protein->g_protein_active adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Stimulation camp cAMP adenylyl_cyclase->camp Production atp ATP atp->camp Conversion cng_channel CNG Ion Channel (closed) camp->cng_channel Binding cng_channel_open CNG Ion Channel (open) cng_channel->cng_channel_open depolarization Depolarization cng_channel_open->depolarization ions Na⁺, Ca²⁺ ions->cng_channel_open Influx signal_to_brain Signal to Olfactory Bulb depolarization->signal_to_brain

Caption: Olfactory signaling pathway for fruity esters.

Experimental Workflow for Sensory Evaluation:

The process of conducting a sensory panel evaluation follows a structured workflow to ensure reliable and unbiased results.

sensory_evaluation_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting define_objectives Define Objectives select_panel Select & Train Panel define_objectives->select_panel prepare_samples Prepare & Code Samples select_panel->prepare_samples sensory_booths Conduct Evaluation in Sensory Booths prepare_samples->sensory_booths collect_data Collect Intensity Ratings sensory_booths->collect_data analyze_data Statistical Analysis (ANOVA) collect_data->analyze_data visualize_results Visualize Data (Spider Plots) analyze_data->visualize_results report_findings Generate Report visualize_results->report_findings

Caption: Workflow for Quantitative Descriptive Analysis.

References

Isoamyl Esters as Insect Attractants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The manipulation of insect behavior through chemical cues is a cornerstone of integrated pest management and a vital area of research for controlling disease vectors. Among the vast array of semiochemicals, isoamyl esters have demonstrated significant potential as attractants for a variety of insect species. This guide provides a comparative analysis of the performance of common isoamyl esters as insect attractants, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these compounds.

Comparative Performance of Isoamyl Esters

The attractant efficacy of isoamyl esters, including isoamyl acetate, isoamyl butyrate, and isoamyl isovalerate, varies depending on the insect species and the concentration of the ester. The following table summarizes quantitative data from various studies, providing a direct comparison of their attractant properties.

Insect SpeciesIsoamyl EsterConcentrationAttraction Index (AI) / Response (%)Experimental SetupReference
Drosophila melanogasterIsoamyl acetate0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila melanogasterIsoamyl butyrate0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila melanogasterThis compound0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila suzukiiIsoamyl acetate0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila suzukiiIsoamyl butyrate0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila suzukiiThis compound0.005-0.05% (v/v)AttractiveY-tube olfactometer[1]
Drosophila suzukiiIsoamyl acetate10 µg/µL~72% responseBehavioral assay[2]
Bactrocera dorsalisIsoamyl acetate1.25%Potent AttractantY-tube olfactometer[3][4]
Bactrocera dorsalisIsoamyl butyrate20%Potent AttractantY-tube olfactometer[3][4]
Bactrocera dorsalisThis compound1.25%Potent AttractantY-tube olfactometer[3][4]

Note: The attractiveness of these esters can be dose-dependent, with lower concentrations sometimes acting as repellents and higher concentrations as attractants.[1] Furthermore, blends of these esters can exhibit synergistic effects, resulting in a more potent attractant than individual compounds.[3][4][5] For instance, a blend of 1.25% isoamyl acetate, 1.25% this compound, and 20% isoamyl butyrate was found to be a highly potent attractant for both sexes of Bactrocera dorsalis.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are methodologies for two key experiments used in the evaluation of insect attractants.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses in a controlled laboratory setting.[6][7]

Objective: To determine the preference of an insect for a specific volatile chemical (attractant or repellent) compared to a control.

Materials:

  • Y-tube olfactometer (glass or plastic)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., a flask with distilled water)

  • Charcoal filter

  • Odor sources (test compound and control solvent)

  • Test insects

Procedure:

  • Setup: The Y-tube olfactometer is positioned horizontally or slightly inclined. A clean, filtered, and humidified air stream is split and passed through two separate arms of the olfactometer.

  • Odor Introduction: The test compound, diluted in a solvent to the desired concentration, is applied to a filter paper and placed in one arm's odor chamber. The control arm contains a filter paper with the solvent alone.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a predetermined distance into one of the arms.

  • Data Collection: The number of insects choosing the test arm versus the control arm is recorded. The position of the test and control arms should be alternated between trials to avoid positional bias.

  • Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the test compound over the control.

G cluster_0 Air Supply cluster_1 Odor Delivery cluster_2 Y-Tube Arena Air Pump Air Pump Charcoal Filter Charcoal Filter Air Pump->Charcoal Filter Humidifier Humidifier Charcoal Filter->Humidifier Flow Meter Flow Meter Humidifier->Flow Meter Test Odor Test Odor Flow Meter->Test Odor Control Odor Control Odor Flow Meter->Control Odor Test Arm Test Arm Test Odor->Test Arm Control Arm Control Arm Control Odor->Control Arm Y-Tube Y-Tube Data Analysis Data Analysis Y-Tube->Data Analysis Test Arm->Y-Tube Control Arm->Y-Tube Insect Release Point Insect Release Point Insect Release Point->Y-Tube

Caption: Workflow of a Y-tube olfactometer experiment.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.[8][9] It is a powerful tool for screening the olfactory activity of different chemicals.

Objective: To measure the depolarization of olfactory receptor neurons on an insect's antenna in response to an odorant stimulus.

Materials:

  • Insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline)

  • Ag/AgCl wires

  • Amplifier

  • Data acquisition system

  • Air delivery system for continuous and pulsed airflow

  • Odorant delivery system (e.g., Pasteur pipette with filter paper)

Procedure:

  • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Signal Stabilization: The mounted antenna is placed in a continuous stream of humidified and purified air to obtain a stable baseline signal.

  • Stimulus Delivery: A pulse of air carrying the test odorant is delivered to the antenna.

  • Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to different compounds and concentrations can be compared to determine their relative olfactory activity.

G cluster_0 Antenna Preparation cluster_1 Stimulus Delivery cluster_2 Signal Recording Excised Antenna Excised Antenna Reference Electrode Reference Electrode Excised Antenna->Reference Electrode Recording Electrode Recording Electrode Excised Antenna->Recording Electrode Amplifier Amplifier Reference Electrode->Amplifier Recording Electrode->Amplifier Odorant Source Odorant Source Air Puff Air Puff Odorant Source->Air Puff Air Puff->Excised Antenna Stimulation Data Acquisition Data Acquisition Amplifier->Data Acquisition EAG Response EAG Response Data Acquisition->EAG Response

Caption: Experimental workflow for Electroantennography (EAG).

Insect Olfactory Signaling Pathway

The detection of volatile compounds like isoamyl esters by insects involves a complex and highly sensitive olfactory signaling pathway.

Upon entering the insect's antenna through pores in the sensilla, odorant molecules are bound by Odorant-Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This complex typically consists of a variable ligand-binding subunit (OrX) and a conserved co-receptor (Orco). The binding of the odorant to the OrX subunit triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction towards the odor source.[10][11][12][13]

G cluster_0 Sensillum cluster_1 Olfactory Receptor Neuron Odorant Molecule Odorant Molecule Pore Odorant Molecule->Pore OBP OBP Sensillar Lymph Sensillar Lymph Pore->Sensillar Lymph OBP-Odorant Complex OBP-Odorant Complex OBP->OBP-Odorant Complex binds OR Complex (OrX + Orco) OR Complex (OrX + Orco) OBP-Odorant Complex->OR Complex (OrX + Orco) activates Ion Channel Opening Ion Channel Opening OR Complex (OrX + Orco)->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Antennal Lobe (Brain) Antennal Lobe (Brain) Action Potential->Antennal Lobe (Brain) Behavioral Response Behavioral Response Antennal Lobe (Brain)->Behavioral Response

Caption: Insect olfactory signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of esters is paramount for product quality, stability testing, and metabolic studies. The selection of an appropriate analytical technique is a critical decision that influences the reliability and efficiency of results. This guide provides an objective comparison of the three primary techniques for ester analysis — Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy — supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice of analytical technique often depends on a balance of sensitivity, selectivity, precision, and the nature of the analyte and sample matrix. The following tables summarize the key performance parameters for the cross-validation of these techniques in the context of ester analysis.

Table 1: Performance Characteristics of GC-MS, HPLC, and NMR for Ester Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Analyte Volatility Requires volatile or derivatized analytesSuitable for non-volatile and thermally labile compoundsNon-destructive; volatility is not a primary concern
Limit of Detection (LOD) High sensitivity (pg to fg range)Moderate to high sensitivity (ng to pg range with MS)Lower sensitivity (µg to mg range)
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangeTypically in the µg/mL rangeTypically in the mg/mL range
Linearity (r²) Excellent (>0.99)Excellent (>0.99)Excellent (>0.99)
Precision (%RSD) < 5%< 5%< 3%
Accuracy (Recovery %) 90-110%90-110%95-105%
Sample Throughput Moderate to highHighLow to moderate
Derivatization Often required to increase volatility (e.g., methylation for fatty acids)Required for UV detection if analyte lacks a chromophoreNot required

Table 2: Example Cross-Validation Data for Fatty Acid Methyl Ester (FAME) Analysis

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.99
Precision (RSD, %) < 5< 3
LOD ~0.1 µg/mL~1 µg/mL
LOQ ~0.5 µg/mL~5 µg/mL
Recovery (%) 92-108%95-105%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of esters using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for esters, particularly after derivatization to fatty acid methyl esters (FAMEs).[1]

a) Sample Preparation (Transesterification)

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.

  • Methylation: Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 10 minutes.[2]

  • FAME Extraction: After cooling, add 2 mL of hexane and 2 mL of a saturated NaCl solution. Vortex the mixture and centrifuge to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[2]

b) GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Ester Analysis

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile esters.[3] For esters lacking a UV chromophore, derivatization is necessary for detection with a UV detector.[4]

a) Sample Preparation (Derivatization with a UV-active label)

  • Hydrolysis (optional): If analyzing total fatty acids as esters, first hydrolyze the sample with 0.5 M methanolic NaOH at 80°C for 1 hour.

  • Extraction: Acidify the solution and extract the free fatty acids with hexane. Dry the hexane extract under a stream of nitrogen.

  • Derivatization: To the dried residue, add a solution of a UV-active labeling agent (e.g., p-bromophenacyl bromide) and a catalyst (e.g., triethylamine) in acetonitrile. Heat at 60°C for 30 minutes.[5]

  • Dilution: After cooling, dilute the sample with the mobile phase to the desired concentration for HPLC analysis.

b) HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for p-bromophenacyl esters).

Quantitative ¹H-NMR Spectroscopy Protocol for Ester Analysis

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and quantification of esters without the need for derivatization.[6] It relies on the principle that the signal intensity is directly proportional to the number of protons.

a) Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the ester sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane - TMS, or dimethyl sulfoxide - DMSO).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

b) ¹H-NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband observe probe.

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 5 times the longest T1 of the protons of interest (typically 5-10 seconds for quantitative analysis).

  • Acquisition Time: At least 3 seconds.

c) Data Processing and Quantification

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Integration: Integrate the characteristic signals of the ester (e.g., the methoxy singlet of a methyl ester around 3.7 ppm) and the internal standard.

  • Calculation: Calculate the concentration of the ester using the following formula:

    C_ester = (I_ester / N_ester) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_ester / V_sample)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • m = mass

    • MW = molecular weight

    • V = volume

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of different analytical techniques. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow start Define Analytical Requirement method_dev Method Development start->method_dev gcms GC-MS Method method_dev->gcms hplc HPLC Method method_dev->hplc nmr NMR Method method_dev->nmr validation Individual Method Validation gcms->validation hplc->validation nmr->validation gcms_val Validate GC-MS (ICH Q2(R1)) validation->gcms_val hplc_val Validate HPLC (ICH Q2(R1)) validation->hplc_val nmr_val Validate NMR (ICH Q2(R1)) validation->nmr_val cross_val Cross-Validation gcms_val->cross_val hplc_val->cross_val nmr_val->cross_val compare Compare Performance (Accuracy, Precision, Linearity) cross_val->compare select Select Optimal Method(s) compare->select end Implement for Routine Analysis select->end

Caption: A logical workflow for the cross-validation of analytical techniques.

Conclusion

The cross-validation of analytical techniques is a critical exercise to ensure the generation of reliable and comparable data for ester analysis.

  • GC-MS stands out for its high sensitivity and is the method of choice for volatile esters or those that can be easily derivatized.

  • HPLC offers versatility for non-volatile and thermally labile esters and can be coupled with various detectors to suit the analytical need.

  • NMR Spectroscopy , while less sensitive, provides an absolute quantification method without the need for derivatization and offers invaluable structural information.

The ultimate selection of a technique should be guided by the specific requirements of the analysis, including the nature of the ester, the sample matrix, the required sensitivity, and the desired sample throughput. For robust and comprehensive ester analysis, particularly in a drug development setting, employing two orthogonal techniques and cross-validating the results is a highly recommended practice.

References

A Comparative Guide to the Efficacy of Different Lipases for Isoamyl Isovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of isoamyl isovalerate, an ester known for its characteristic apple-like aroma, is of significant interest to the food, beverage, cosmetic, and pharmaceutical industries. Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze the esterification of isovaleric acid and isoamyl alcohol to produce this valuable flavor compound.[1] The use of lipases offers a green and sustainable alternative to traditional chemical synthesis methods. This guide provides a comparative analysis of the efficacy of various lipases in synthesizing this compound, supported by experimental data from multiple studies.

Performance Comparison of Lipases

The selection of an appropriate lipase is crucial for optimizing the yield and efficiency of this compound synthesis. Several commercial and laboratory-prepared lipases have been evaluated for this purpose. The following table summarizes the performance of different lipases under various experimental conditions.

Lipase SourceImmobilization/FormSubstratesSolventKey Reaction ConditionsConversion/YieldReference
Rhizomucor mieheiImmobilized (Lipozyme IM-20)Isovaleric acid, Isoamyl alcoholn-Heptane35% (w/w) enzyme, 1.0 M acid, 1.25 M alcohol, 35°C, 120 h678 mM ester (experimental)[1]
Rhizomucor mieheiImmobilized (Lipozyme IM-20)Isovaleric acid, Isoamyl alcoholn-Hexane10 g/L enzyme, 0.5 M acid, 1.5:1 alcohol/acid ratio, 50°C, 144 h>85%[2]
Candida antarctica type BImmobilized (IMMCALB-T2-350)Butyl acid, Isoamyl alcoholNot specified37°C, 24 h>95%[3]
Pseudomonas fluorescensImmobilized (IMMAPF-T2-150)Butyl acid, Isoamyl alcoholNot specified37°C, 24 h>95%[3]
Thermomyces lanuginosusImmobilized (IMMTLL-T2-150)Butyl acid, Isoamyl alcoholNot specified37°C, 24 h~90%[3]
Pseudomonas fluorescensAdsorbed on octyl-silica (PFL-octyl-silica)Butyl acid, Isoamyl alcoholNot specified37°C, 24 h>95%[3]

Note: The studies on IMMCALB-T2-350, IMMAPF-T2-150, IMMTLL-T2-150, and PFL-octyl-silica used butyl acid instead of isovaleric acid, but with isoamyl alcohol, providing relevant insights into the synthesis of similar short-chain esters.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the lipase-catalyzed synthesis of this compound.

Protocol 1: Synthesis using Immobilized Rhizomucor miehei Lipase (Lipozyme IM-20) in n-Heptane [1]

  • Materials: Immobilized lipase from Rhizomucor miehei (Lipozyme IM-20), isovaleric acid, isoamyl alcohol, n-heptane, and molecular sieves.

  • Substrate and Solvent Preparation: Isovaleric acid, isoamyl alcohol, and n-heptane are dried over molecular sieves. The solvent is distilled before use.

  • Reaction Setup: The synthesis is carried out in stoppered flasks with a working volume of 10 mL of n-heptane.

  • Enzyme and Substrate Addition: A specified amount of Lipozyme IM-20 (e.g., 20-40% w/w of acid), isovaleric acid (e.g., 0.2-1.0 M), and isoamyl alcohol (e.g., 0.25-1.25 M) are added to the reaction flask.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-70°C) for a specific duration (e.g., 24-120 hours) with agitation.

  • Monitoring and Analysis: The formation of this compound is monitored at regular intervals. The extent of conversion is determined by analyzing the reaction mixture, often using gas chromatography.

Protocol 2: Synthesis using Immobilized Rhizomucor miehei Lipase (Lipozyme IM-20) in n-Hexane [2]

  • Materials: Immobilized lipase from Rhizomucor miehei (Lipozyme IM-20), isoamyl alcohol, isovaleric acid, and n-hexane.

  • Reaction Setup: The direct esterification is performed in a suitable reaction vessel.

  • Reaction Parameters: The reaction is conducted with varying substrate concentrations, enzyme concentrations (e.g., 10 g/L), substrate molar ratios (e.g., 1.5:1 alcohol/acid), temperatures (e.g., 50°C), and incubation times (e.g., 144 hours) in n-hexane.

  • Solvent Screening: The suitability of different hydrophobic solvents such as cyclohexane, hexane, and heptane/isooctane is evaluated.

  • Analysis: The yield of this compound is quantified to determine the optimal reaction conditions.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound involves several key steps, from substrate preparation to product analysis. The following diagram illustrates a typical experimental process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrates Substrate Preparation (Isovaleric Acid & Isoamyl Alcohol) mixing Mixing of Reactants & Enzyme substrates->mixing solvent Solvent Selection & Preparation solvent->mixing enzyme Enzyme Selection & Preparation enzyme->mixing incubation Incubation (Controlled Temperature & Agitation) mixing->incubation sampling Reaction Sampling incubation->sampling analysis Product Analysis (e.g., GC) sampling->analysis quantification Quantification of This compound analysis->quantification

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Key Factors Influencing Efficacy

Several factors significantly impact the efficacy of lipase-catalyzed synthesis of this compound:

  • Lipase Specificity: Different lipases exhibit varying specificity towards the substrates. For instance, immobilized Rhizomucor miehei lipase has been extensively used and shows broad substrate specificity for both lower and higher molecular weight acids and alcohols.[1]

  • Immobilization: Immobilization of lipases can enhance their stability and reusability, making the process more cost-effective.[4] Commercial immobilized lipases like Novozym® 435 and Lipozyme® RM IM are often preferred for their high efficiency in synthesizing aroma esters.[5]

  • Reaction Medium: The choice of solvent is critical. Hydrophobic solvents like n-heptane and n-hexane are commonly used and have been shown to be suitable for esterification reactions.[1][2] Solvent-free systems are also being explored to develop more environmentally friendly processes.

  • Reaction Conditions: Parameters such as temperature, substrate molar ratio, and enzyme concentration must be optimized to maximize the yield. For example, an excess of the alcohol nucleophile can lead to higher conversions in a shorter duration.[6] However, very high concentrations of either the acid or alcohol can lead to enzyme inhibition.[7]

References

Performance of isoamyl isovalerate against other apple flavor compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of flavor compounds is critical. This guide provides an objective comparison of isoamyl isovalerate against other key apple flavor compounds—ethyl 2-methylbutyrate, hexyl acetate, and α-damascenone—supported by experimental data and detailed methodologies.

This compound, a significant contributor to the characteristic ripe and sweet apple aroma, is a key ester in the complex flavor profile of many apple cultivars.[1][2][3][4] Its performance, however, is best understood in the context of other volatile organic compounds (VOCs) that collectively create the sensory experience of an apple. This guide delves into the comparative performance of this compound, offering a quantitative and qualitative analysis alongside other influential apple flavor compounds.

Comparative Analysis of Key Apple Flavor Compounds

The aroma of an apple is a complex tapestry woven from hundreds of volatile compounds, primarily esters, alcohols, and aldehydes.[5] The perceived flavor is determined not just by the presence of these compounds, but by their concentration and their odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold. A higher OAV indicates a greater contribution to the overall aroma.

While this compound is recognized for its sweet, fruity, and apple-like notes, other compounds such as ethyl 2-methylbutyrate, hexyl acetate, and α-damascenone also play pivotal roles.[1][2][6][7] Ethyl 2-methylbutyrate is described as having a powerful, diffusive, green-fruity aroma reminiscent of apple peels.[6] Hexyl acetate contributes a fresh, green, and pear-like nuance.[7] In contrast, α-damascenone offers a more complex floral, fruity profile with apple, plum, and minty undertones.[8]

The following table summarizes the quantitative data available for these compounds in various apple studies. It is important to note that concentrations can vary significantly between apple cultivars and are influenced by factors such as ripeness and storage conditions.[9][10]

CompoundOdor DescriptionOdor Threshold (µg/L in water)Concentration Range in Apples (µg/kg)Odor Activity Value (OAV) Range in Apple Juice
This compound Sweet, fruity, ripe apple, jammy, tropical[1]Not explicitly found for appleFound in apple fruit[1]Not explicitly found for apple
Ethyl 2-methylbutyrate Powerful, diffusive, green-fruity, apple peel[6]0.013[11]0.8 - 43.1 (in 35 varieties)[12]47 - 229[13]
Hexyl Acetate Sweet, fruity, green, pear-like[7]15[11]0.2 - 193.8 (in 35 varieties)[12]Can be a key odorant[14]
α-Damascone Floral, fruity, apple, plum, minty[8]Not explicitly found for appleNot explicitly quantified in applesCan be a key aroma-active compound[15]

Experimental Protocols

The data presented in this guide is derived from studies employing established analytical and sensory evaluation techniques. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

These are the primary techniques used to identify and quantify volatile flavor compounds in apples.

  • Sample Preparation: Apple samples are typically homogenized or juiced. Volatile compounds are then extracted from the headspace using methods like Solid Phase Microextraction (SPME).[12][16] For SPME, a fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs the volatile compounds.[16]

  • GC-MS Analysis: The adsorbed volatiles are then desorbed in the heated injection port of a gas chromatograph. The compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.[12][17]

  • GC-O Analysis: In GC-O, the effluent from the gas chromatograph is split, with one portion going to a detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port. A trained sensory panelist inhales the effluent and records the odor description and intensity at specific retention times, allowing for the identification of odor-active compounds.[11]

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Apple Apple Sample Homogenate Homogenized Apple Apple->Homogenate SPME SPME Fiber Homogenate->SPME Headspace Extraction GC Gas Chromatograph SPME->GC Desorption MS Mass Spectrometer GC->MS Identification SniffingPort Sniffing Port GC->SniffingPort Olfactory Detection Data Data Acquisition MS->Data SniffingPort->Data CompoundID Compound Identification Data->CompoundID Quantification Quantification Data->Quantification OdorDescription Odor Description Data->OdorDescription

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

Sensory analysis provides a direct measure of how humans perceive the flavor of apples.

  • Panelist Training: A trained sensory panel, typically consisting of 8-15 individuals, is used. Panelists are trained to identify and rate the intensity of specific aroma, flavor, and texture attributes of apples using a standardized lexicon.[18]

  • Sample Presentation: Apple samples are prepared uniformly (e.g., sliced) and presented to panelists in a controlled environment to minimize bias. Samples are typically coded with random three-digit numbers.[18]

  • Data Collection: Panelists rate the intensity of each attribute on a structured scale, such as a 9-point or 15-point scale.[18] The data is then statistically analyzed to determine significant differences between samples.

Signaling Pathway in Flavor Perception

The perception of flavor compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[19][20] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating a signaling cascade.

This cascade typically involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[19] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain, where it is processed and perceived as a specific aroma.[20] Several esters, including hexyl acetate, have been shown to activate the olfactory receptor Olfr45.[21]

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel (Opens) cAMP->CNG_Channel Binds to Depolarization Neuronal Depolarization CNG_Channel->Depolarization Allows Cation Influx Signal Signal to Brain Depolarization->Signal

Figure 2: Simplified Olfactory Signaling Pathway for Flavor Compounds.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Isoamyl Isovalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory landscape for the quantification of isoamyl isovalerate, a key aroma compound found in various food products, beverages, and fragrances. In the absence of publicly available, direct inter-laboratory comparison (ILC) data for this compound, this document presents a representative comparison based on common analytical methodologies and typical performance characteristics observed in proficiency testing (PT) schemes for structurally similar esters. The experimental data herein is illustrative, designed to reflect a realistic outcome of such a study and to guide laboratories in assessing their own performance.

Introduction to this compound and the Importance of Accurate Quantification

This compound, also known as isopentyl 3-methylbutanoate, is a volatile ester recognized for its characteristic fruity, apple-like aroma. Its presence and concentration are critical to the sensory profile of numerous consumer products. Accurate and reproducible quantification of this compound across different laboratories is paramount for quality control, regulatory compliance, and ensuring product consistency. Inter-laboratory comparisons are essential tools for evaluating and improving the reliability of analytical measurements. They provide an objective assessment of a laboratory's performance against its peers and contribute to the validation of analytical methods.

Common Analytical Methodologies

The primary technique for the quantification of volatile esters like this compound is gas chromatography (GC), often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is both solvent-free and highly effective for extracting volatile and semi-volatile compounds from complex matrices.

Representative Experimental Protocol: HS-SPME-GC-MS for this compound in a Beverage Matrix

This protocol describes a typical method for the quantification of this compound in a clear beverage matrix (e.g., apple juice, white wine).

Materials:

  • Sample: Beverage sample containing this compound.

  • Standard: Analytical standard of this compound (≥98% purity).

  • Internal Standard (IS): e.g., Ethyl heptanoate or another suitable ester not present in the sample.

  • Solvent: Ethanol (for stock solutions).

  • Salt: Sodium chloride (NaCl).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler with HS-SPME capabilities.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in ethanol.

    • Prepare a stock solution of the internal standard (e.g., 1000 mg/L) in ethanol.

    • Create a series of calibration standards by spiking a blank matrix (a similar beverage known to be free of this compound) with appropriate volumes of the stock solutions to achieve a concentration range relevant to the expected sample concentrations.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

    • Add a consistent amount of internal standard to each vial.

    • Add 1 g of NaCl to each vial to enhance the release of volatile compounds.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Incubation/Equilibration: Heat the vial at a set temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) with agitation.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes (e.g., at 250°C for 2 minutes) in splitless mode.

    • GC Separation:

      • Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. A full scan can be used for initial identification.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Inter-laboratory Comparison: A Representative Study

The following tables summarize hypothetical results from a proficiency test involving ten laboratories tasked with quantifying this compound in a spiked apple juice sample. The assigned value is determined by the robust average of the participants' results.

Table 1: Participant Results and Performance Scores

Laboratory IDReported Value (mg/L)z-score
Lab 014.85-0.58
Lab 025.300.78
Lab 034.95-0.26
Lab 045.551.54
Lab 054.70-1.04
Lab 065.100.13
Lab 076.103.09 (Action Signal)
Lab 085.050.00
Lab 094.65-1.20
Lab 105.200.45
  • Assigned Value (Robust Mean): 5.05 mg/L

  • Standard Deviation for Proficiency Assessment (σ): 0.34 mg/L

  • z-score calculation: (Reported Value - Assigned Value) / σ

  • Performance Interpretation: |z| ≤ 2: Satisfactory; 2 < |z| < 3: Questionable; |z| ≥ 3: Unsatisfactory

Table 2: Summary of Method Performance Characteristics

ParameterTypical Range
Repeatability (RSDr) 3 - 8%
Reproducibility (RSDR) 8 - 20%
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L
Recovery 90 - 110%

This table presents typical performance characteristics that a laboratory should aim to achieve for this type of analysis. These values are derived from method validation studies for similar volatile esters in comparable matrices.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Beverage Sample Vial Headspace Vial Preparation (Sample/Standard + IS + NaCl) Sample->Vial Blank Blank Matrix Spike Spiking Blank->Spike StdStock This compound Stock StdStock->Spike IS_Stock Internal Standard Stock IS_Stock->Vial Spike->Vial HS_SPME HS-SPME Extraction Vial->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Data Data Acquisition GCMS->Data Calib Calibration Curve Construction Data->Calib Quant Concentration Calculation Data->Quant Calib->Quant Result Final Result (mg/L) Quant->Result

Caption: Experimental workflow for this compound quantification.

ILC_Logic cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories SamplePrep Prepare & Distribute Homogeneous Samples LabA Lab 1 SamplePrep->LabA LabB Lab 2 SamplePrep->LabB LabC ... SamplePrep->LabC LabD Lab N SamplePrep->LabD CollectData Collect Results from Participating Labs Stats Statistical Analysis (Assigned Value, σ) CollectData->Stats Report Issue Performance Report Stats->Report Report->LabA Feedback Report->LabB Feedback Report->LabC Feedback Report->LabD Feedback Analysis Analyze Sample & Report Result LabA->Analysis LabB->Analysis LabC->Analysis LabD->Analysis Analysis->CollectData

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion and Recommendations

This guide provides a framework for understanding the inter-laboratory comparison of this compound quantification. While direct, publicly available data is scarce, the principles and methodologies are well-established within the broader context of volatile flavor compound analysis. Laboratories aiming to assess or improve their performance in quantifying this compound should:

  • Employ Validated Methods: Utilize robust, validated methods, such as the HS-SPME-GC-MS protocol outlined, including proper use of internal standards and calibration procedures.

  • Participate in Proficiency Testing: Regularly participate in relevant PT schemes, such as those for volatile compounds in food and beverages. While not specific to this compound, these provide valuable external quality assessment.

  • Monitor Performance: Continuously monitor key performance indicators like repeatability, reproducibility, and recovery through internal quality control measures.

  • Investigate Discrepancies: In cases of unsatisfactory performance in PT schemes (e.g., a high z-score), conduct a thorough root cause analysis to identify and rectify sources of error.

By adhering to these principles, researchers, scientists, and drug development professionals can enhance the accuracy and reliability of their this compound quantification, ensuring data of high quality for their respective applications.

Benchmarking Isoamyl Isovalerate Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the production of isoamyl isovalerate, this guide offers a comparative analysis of biosynthetic and chemical synthesis methods, providing researchers, scientists, and drug development professionals with a comprehensive overview of current industry benchmarks, detailed experimental protocols, and key metabolic pathways.

This compound, a key ester known for its characteristic apple-like aroma, finds significant applications in the flavor, fragrance, and pharmaceutical industries. As the demand for natural and sustainably produced compounds grows, biotechnological production methods are gaining prominence over traditional chemical synthesis. This guide provides a detailed comparison of these production routes, focusing on key performance indicators such as yield, titer, and productivity.

Quantitative Production Metrics: A Comparative Overview

The following table summarizes key quantitative data for the production of this compound and related esters through different methods. While specific industrial-scale data for microbial production of this compound remains proprietary, data for the similar ester, isoamyl acetate, provides a valuable benchmark for what is achievable through metabolic engineering.

Production MethodProductHost Organism/CatalystTiter (g/L)Yield (g/g or %)Productivity (g/L/h)Reference
Microbial Fermentation Isoamyl AcetateEscherichia coli8.80.22 g/g glucoseNot Reported[1]
Microbial Fermentation Isoamyl AcetateYarrowia lipolytica3.404Not ReportedNot Reported[1]
Enzymatic Synthesis This compoundImmobilized Rhizomucor miehei lipaseNot Reported>85% (conversion)Not Reported[2]
Chemical Synthesis This compoundSulfonated organic heteropolyacid saltsNot Reported97.5% (yield)Not Reported[3]

Biosynthetic Pathway of this compound

The microbial production of this compound is a multi-step process that begins with a common carbon source like glucose. The pathway involves the synthesis of two key precursors: isoamyl alcohol and isovaleric acid (or its activated form, isovaleryl-CoA). These precursors are then condensed by an alcohol acyltransferase to form the final ester product.

The biosynthesis of the isoamyl alcohol precursor starts with the degradation of leucine or de novo synthesis from glucose via the Ehrlich pathway.[4] The isovaleric acid precursor is also derived from the catabolism of the amino acid leucine.[5][6][7]

Isoamyl_Isovalerate_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Leucine_Pathway Leucine Biosynthesis Pathway alpha_Ketoisovalerate->Leucine_Pathway alpha_Ketoisocaproate α-Ketoisocaproate Leucine_Pathway->alpha_Ketoisocaproate Isovaleraldehyde Isovaleraldehyde alpha_Ketoisocaproate->Isovaleraldehyde Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisocaproate->Isovaleryl_CoA Leucine Degradation Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol AAT Alcohol Acyltransferase (AAT) Isoamyl_Alcohol->AAT Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Isovaleric_Acid->AAT Isoamyl_Isovalerate This compound AAT->Isoamyl_Isovalerate

Biosynthetic pathway of this compound from glucose.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Whole-Cell Biocatalysis for this compound Production (General Protocol)

This protocol outlines a general procedure for the production of this compound using a metabolically engineered microorganism. Specific parameters will need to be optimized for the chosen microbial host and genetic modifications.

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable liquid medium (e.g., LB or YPD) containing the appropriate antibiotics for plasmid maintenance.

  • Incubate the culture overnight at the optimal growth temperature and shaking speed for the host organism (e.g., 37°C and 200 rpm for E. coli or 30°C and 250 rpm for S. cerevisiae).

2. Fed-Batch Fermentation:

  • Prepare the fermentation medium in a bioreactor. The medium composition should be optimized for high-density cell growth and product formation.

  • Sterilize the bioreactor and medium.

  • Inoculate the bioreactor with the seed culture to a starting optical density (OD600) of approximately 0.1.

  • Control the fermentation parameters such as temperature, pH, and dissolved oxygen (DO) at optimal levels for the specific strain.

  • Implement a feeding strategy to supply a concentrated carbon source (e.g., glucose) and other necessary nutrients to maintain cell growth and productivity.

  • If the biosynthetic pathway for one of the precursors is not fully established or is rate-limiting, the corresponding precursor (isoamyl alcohol or isovaleric acid) can be fed into the fermenter.

3. Product Recovery and Purification (Downstream Processing):

  • Cell Separation: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.

  • Solvent Extraction: Extract the this compound from the cell-free broth using a suitable organic solvent such as ethyl acetate or hexane.[8]

  • Distillation: Purify the this compound from the organic solvent and other impurities by distillation, taking advantage of its specific boiling point.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Analysis GC-MS Analysis Fermentation->Analysis In-process sampling Extraction Solvent Extraction Harvest->Extraction Purification Distillation Extraction->Purification Extraction->Analysis Purification->Analysis Final_Product Pure Isoamyl Isovalerate Purification->Final_Product Final_Product->Analysis Quality Control

General experimental workflow for microbial production.

Quantification of this compound by GC-MS

This protocol provides a general method for the quantitative analysis of this compound in a fermentation broth sample.

1. Sample Preparation:

  • Take a known volume of the fermentation broth.

  • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate or hexane) containing a known concentration of an internal standard (e.g., a similar ester not present in the sample).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully transfer the organic phase to a new vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for volatile compound analysis (e.g., a DB-5 or HP-5 column).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds based on their boiling points.

    • Carrier Gas: Use an inert gas like helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Use Electron Ionization (EI).

    • Scan Range: Set a mass-to-charge ratio (m/z) range that includes the characteristic ions of this compound and the internal standard.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds.

  • Construct a calibration curve using standards of known this compound concentrations.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biotechnological production of this compound presents a promising and sustainable alternative to traditional chemical synthesis. While industry benchmarks for direct microbial production of this compound are not widely published, the high titers achieved for the structurally similar isoamyl acetate demonstrate the significant potential of metabolically engineered microorganisms. Further research focusing on optimizing the biosynthetic pathways for both isoamyl alcohol and isovaleric acid, along with the selection and engineering of highly efficient alcohol acyltransferases, will be crucial in achieving economically viable and industrially scalable production of this valuable ester. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to advance the field of microbial cell factories for the production of fine chemicals and pharmaceuticals.

References

A Comparative Guide to the Synthesis of Isoamyl Isovalerate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoamyl isovalerate, a key fragrance and flavor compound with a characteristic fruity, apple-like aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. The synthesis of this ester can be achieved through various methods, each presenting a unique profile of costs, benefits, and operational complexities. This guide provides a comprehensive comparative analysis of the leading chemical and enzymatic methods for this compound synthesis, offering experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

The synthesis of this compound is primarily accomplished through two main routes: chemical catalysis and enzymatic catalysis. Chemical methods, such as Fischer esterification using acid catalysts, are traditional approaches known for their high reaction rates and yields. However, they often require harsh reaction conditions and can generate significant environmental and safety concerns. In contrast, enzymatic methods, employing lipases or cutinases, represent a greener alternative, offering high specificity, mild reaction conditions, and a more sustainable process, albeit sometimes at a higher initial catalyst cost and longer reaction times. This guide will delve into the specifics of four distinct methods:

  • Enzymatic Synthesis using Immobilized Lipase from Rhizomucor miehei (Lipozyme IM-20)

  • Enzymatic Synthesis using Rhodococcus Cutinase

  • Chemical Synthesis using Sulfonated Organic Heteropolyacid Salts

  • Chemical Synthesis using Copper Methanesulfonate

A thorough cost-benefit analysis, supported by experimental data, will facilitate an informed decision-making process for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

The following tables provide a detailed comparison of the key performance indicators for the different synthesis methods of this compound.

Table 1: Comparison of Reaction Parameters and Yields

ParameterEnzymatic (Lipozyme IM-20)Enzymatic (Rhodococcus Cutinase)Chemical (Heteropolyacid Salt)Chemical (Copper Methanesulfonate)
Catalyst Immobilized Rhizomucor miehei lipaseImmobilized Rhodococcus cutinaseSulfonated organic heteropolyacid saltCopper methanesulfonate
Yield (%) >85%[1]~95% (for similar esters)up to 97.5%[2]up to 90.1%
Reaction Time 120 - 144 hours[1]5 - 24 hours2 hours[2]2.2 hours
Temperature (°C) 35 - 50[1]30Not specified, likely elevatedNot specified, likely elevated
Solvent n-hexane, n-heptane, cyclohexane[1]CyclohexaneWater-carrying agent (e.g., cyclohexane)Cyclohexane
Catalyst Loading 10 g/L or 35% w/w of acid70 mg in 5 ml6.4% of acid[2]5 wt% to acid
Catalyst Reusability High (up to 10 reuses)High (activity maintained for at least 6 cycles)High (reusable at least 6 times)[2]Good (reusable 5 times)

Table 2: Cost-Benefit Analysis

FactorEnzymatic (Lipozyme IM-20)Enzymatic (Rhodococcus Cutinase)Chemical (Heteropolyacid Salt)Chemical (Copper Methanesulfonate)
Catalyst Cost High initial costHigh initial costModerate to highModerate
Reagent Cost ModerateModerateModerateModerate
Energy Cost Low (mild conditions)Low (mild conditions)High (reflux conditions)High (reflux conditions)
Environmental Impact Low (biodegradable catalyst, less hazardous waste)Low (biodegradable catalyst, less hazardous waste)Moderate (use of organic solvents, potential for acid leaching)Moderate (use of organic solvents and metal catalyst)
Safety Concerns Low (non-toxic catalyst, mild conditions)Low (non-toxic catalyst, mild conditions)High (corrosive acid catalyst, flammable solvents)[3]Moderate (metal catalyst, flammable solvents)
Scalability Readily scalable, though enzyme cost can be a factorPotentially scalableGoodGood
Product Purity High (high selectivity)High (high selectivity)Good, but may require extensive purificationGood, but may require extensive purification

Experimental Protocols

Enzymatic Synthesis using Immobilized Lipase from Rhizomucor miehei (Lipozyme IM-20)

This method utilizes a commercially available immobilized lipase, Lipozyme IM-20, for the direct esterification of isoamyl alcohol and isovaleric acid.

Materials:

  • Isoamyl alcohol

  • Isovaleric acid

  • Lipozyme IM-20 (immobilized Rhizomucor miehei lipase)

  • n-hexane (or other suitable organic solvent like n-heptane or cyclohexane)

  • Molecular sieves (optional, for water removal)

  • Stoppered flasks

  • Orbital shaker incubator

Procedure:

  • In a stoppered flask, prepare a reaction mixture containing isoamyl alcohol and isovaleric acid in a suitable organic solvent (e.g., n-hexane). A typical substrate concentration is around 0.5 M for the acid, with an alcohol to acid molar ratio of 1.5:1.[1]

  • Add the immobilized lipase, Lipozyme IM-20, to the mixture. The enzyme concentration is typically around 10 g/L.[1]

  • If desired, add molecular sieves to the mixture to remove the water produced during the reaction, which can shift the equilibrium towards product formation.

  • Incubate the flask in an orbital shaker at a controlled temperature, typically between 35°C and 50°C.[1]

  • Allow the reaction to proceed for 120 to 144 hours.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the immobilized enzyme can be separated by simple filtration and washed for reuse.

  • The product, this compound, can be purified from the reaction mixture by distillation.

Workflow Diagram:

Enzymatic_Synthesis_Lipozyme cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_separation Product Separation cluster_products Final Products Isoamyl_Alcohol Isoamyl Alcohol Reaction_Mixture Combine Reactants & Solvent Isoamyl_Alcohol->Reaction_Mixture Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Reaction_Mixture Solvent n-Hexane Solvent->Reaction_Mixture Add_Enzyme Add Lipozyme IM-20 Reaction_Mixture->Add_Enzyme Incubation Incubate at 35-50°C (120-144h) Add_Enzyme->Incubation Filtration Filtration Incubation->Filtration Distillation Distillation Filtration->Distillation Recycled_Enzyme Recycled Lipozyme Filtration->Recycled_Enzyme Isoamyl_Isovalerate This compound Distillation->Isoamyl_Isovalerate

Enzymatic synthesis workflow using Lipozyme IM-20.

Chemical Synthesis using Sulfonated Organic Heteropolyacid Salts

This method employs a solid acid catalyst, which offers advantages in terms of separation and reusability compared to traditional liquid acid catalysts.

Materials:

  • Isoamyl alcohol

  • Isovaleric acid

  • Sulfonated organic heteropolyacid salt catalyst (e.g., [PPSH]xH3-xPW12O40)

  • Water-carrying agent (e.g., cyclohexane)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isoamyl alcohol and isovaleric acid. The optimal molar ratio of alcohol to acid is approximately 1.1:1.[2]

  • Add the sulfonated organic heteropolyacid salt catalyst. The amount of catalyst is typically around 6.4% of the weight of the isovaleric acid.[2]

  • Add a water-carrying agent, such as cyclohexane (e.g., 10 mL), to facilitate the removal of water by azeotropic distillation.[2]

  • Heat the mixture to reflux with constant stirring.

  • The reaction is typically complete within 2 hours.[2]

  • After cooling, the solid catalyst can be separated by filtration, washed, and dried for reuse.

  • The this compound can be isolated from the organic layer by distillation.[2]

Reaction Pathway Diagram:

Chemical_Synthesis_Heteropolyacid Reactants Isoamyl Alcohol + Isovaleric Acid Reaction Esterification (Reflux, 2h) Reactants->Reaction Catalyst Heteropolyacid Salt Catalyst->Reaction Products This compound + Water Reaction->Products

References

Validation of Isoamyl Isovalerate's GRAS Status for Food Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the Generally Recognized as Safe (GRAS) status of isoamyl isovalerate for food applications. It offers an objective comparison with alternative flavoring agents—ethyl acetate, isoamyl acetate, and hexyl acetate—supported by toxicological data and an examination of their metabolic pathways.

Regulatory Standing of this compound

This compound, a flavoring substance with a characteristic fruity, apple-like aroma, has been affirmed as GRAS by the Flavor and Extract Manufacturers Association (FEMA) under the number 2085.[1] This status is recognized by the U.S. Food and Drug Administration (FDA), which permits its use as a flavoring agent in food under 21 CFR 172.515. Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2][3][4]

Comparative Toxicological Assessment

A critical aspect of validating the safety of a food ingredient is its toxicological profile. The following tables summarize the acute and subchronic toxicity, as well as the genotoxicity, of this compound and its alternatives.

Acute and Subchronic Toxicity Data
SubstanceAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat)Subchronic NOAEL (Rat)
This compound > 5000 mg/kg bw[5][6][7]> 2000 mg/kg bw[5][7]267 mg/kg/day[8]
Ethyl Acetate 4100 mg/kg bw[9]No data available900 mg/kg/day
Isoamyl Acetate 16,600 mg/kg bw[10][11]> 5000 mg/kg bw (Rabbit)[10]No data available
Hexyl Acetate 6160 mg/kg bw[12]> 5000 mg/kg bw (Rabbit)[12]300 mg/kg/day (male), >1000 mg/kg/day (female)[13][14][15]
Genotoxicity Data (Ames Test)
SubstanceAmes Test Result
This compound Negative
Ethyl Acetate Negative[12][16]
Isoamyl Acetate Negative[17][18]
Hexyl Acetate Negative[2][19]

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is employed to assess the toxicity of a substance after a single oral dose. The procedure involves the following steps:

  • Animal Selection: Healthy, young adult rats (typically females as they are often slightly more sensitive) are used.

  • Fasting: Animals are fasted overnight (food, but not water, is withheld) before administration of the test substance.

  • Dosing: The substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity when applied to the skin. The key steps are:

  • Animal Selection: Rodents such as rats, rabbits, or guinea pigs are used.

  • Preparation: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The treated area is then covered with a porous gauze dressing.

  • Exposure: The exposure duration is typically 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for 14 days following the removal of the dressing.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method for identifying substances that can cause gene mutations. The protocol is as follows:

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control. This suggests that the test substance has induced reverse mutations.

FEMA GRAS Evaluation Process

The determination of a substance as GRAS by the FEMA Expert Panel is a rigorous, science-based process. The following diagram illustrates the key steps in this evaluation.

FEMA GRAS Evaluation Workflow cluster_start cluster_data_collection Data Collection and Review cluster_assessment Expert Panel Assessment cluster_decision Decision cluster_outcome start Submission of Flavoring Substance for GRAS Evaluation a Identity and Specifications start->a b Natural Occurrence and Use Levels start->b c Metabolic and Pharmacokinetic Data start->c d Toxicological Studies start->d e Review of all available scientific data f Consideration of structural analogues e->f g Exposure Assessment (Estimated Daily Intake) f->g h Safety Evaluation g->h i Is there a reasonable certainty of no harm under intended conditions of use? h->i j GRAS Status Granted i->j Yes k Insufficient Data or Safety Concerns (Further studies may be required) i->k No

A simplified workflow of the FEMA GRAS evaluation process.

Metabolic Pathway

This compound, like other simple esters used as flavoring agents, is readily metabolized in the body. The primary metabolic pathway is hydrolysis, catalyzed by carboxylesterases, which are abundant in the liver and other tissues. This process breaks the ester bond, yielding the corresponding alcohol and carboxylic acid.

Metabolic Pathway of this compound cluster_ingestion cluster_hydrolysis Hydrolysis cluster_products Metabolic Products cluster_further_metabolism Further Metabolism cluster_excretion start Ingestion of this compound hydrolysis Ester Hydrolysis (catalyzed by carboxylesterases) start->hydrolysis alcohol Isoamyl Alcohol hydrolysis->alcohol acid Isovaleric Acid hydrolysis->acid alcohol_metabolism Oxidation to Isovaleric Acid alcohol->alcohol_metabolism acid_metabolism Enters fatty acid and amino acid metabolic pathways acid->acid_metabolism alcohol_metabolism->acid_metabolism end Excretion acid_metabolism->end

The metabolic fate of this compound in the body.

The resulting metabolites, isoamyl alcohol and isovaleric acid, are endogenous substances that are further metabolized through well-established biochemical pathways.[17] Isoamyl alcohol is oxidized to isovaleric acid, which then enters the fatty acid and amino acid metabolic pools. This rapid hydrolysis and subsequent metabolism prevent the accumulation of this compound in the body, contributing to its low toxicity. A similar metabolic fate is expected for the alternative esters, ethyl acetate, isoamyl acetate, and hexyl acetate, which are hydrolyzed to their respective alcohol and carboxylic acid components.

Conclusion

The available scientific evidence strongly supports the GRAS status of this compound for its intended use as a flavoring agent in food. Its low toxicity, negative genotoxicity profile, and rapid metabolism into harmless endogenous compounds are consistent with the safety profiles of other structurally similar flavoring esters. When compared to alternatives such as ethyl acetate, isoamyl acetate, and hexyl acetate, this compound demonstrates a comparable or, in some cases, more favorable safety profile, particularly in terms of acute oral toxicity. The rigorous evaluation process employed by regulatory bodies like FEMA and JECFA provides a high degree of confidence in the safety of this compound for food applications.

References

Assessing the purity of synthetic isoamyl isovalerate versus natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. This guide provides a comparative assessment of synthetic isoamyl isovalerate versus natural extracts, offering insights into their chemical purity, impurity profiles, and sensory characteristics. The following analysis is supported by detailed experimental protocols and data presented for objective comparison.

This compound, a key compound recognized for its characteristic fruity, apple-like aroma, is utilized in various industries, including food, beverage, and pharmaceuticals.[1] It can be produced through chemical synthesis or extracted from natural sources such as apples and bananas.[1][2] The choice between the synthetic and natural forms often depends on labeling requirements, cost, and, most critically, the purity profile.

Experimental Design: A Workflow for Purity Assessment

To objectively compare the purity of synthetic and natural this compound, a multi-step analytical workflow is proposed. This process involves sample preparation, instrumental analysis for chemical purity and impurity identification, and sensory evaluation to compare the organoleptic properties.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Sensory Evaluation cluster_3 Data Comparison Synthetic Sample Synthetic Sample Dilution in Solvent Dilution in Solvent Synthetic Sample->Dilution in Solvent Natural Extract Natural Extract Extraction Extraction Natural Extract->Extraction GC-MS Analysis GC-MS Analysis Dilution in Solvent->GC-MS Analysis Chemical Profile NMR Spectroscopy NMR Spectroscopy Dilution in Solvent->NMR Spectroscopy Structural Confirmation Sensory Panel Sensory Panel Dilution in Solvent->Sensory Panel Flavor Profile Extraction->Dilution in Solvent Purity Data Purity Data GC-MS Analysis->Purity Data Impurity Profile Impurity Profile GC-MS Analysis->Impurity Profile Sensory Data Sensory Data Sensory Panel->Sensory Data Final Report Final Report Purity Data->Final Report Impurity Profile->Final Report Sensory Data->Final Report

Figure 1. Experimental workflow for purity assessment.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical data from the comparative analysis of a synthetically produced this compound and a natural extract obtained from apples.

Table 1: Chemical Purity and Impurity Profile

ParameterSynthetic this compoundNatural this compound Extract
Purity (GC-MS, % Area) > 99.5%95-98%
Identified Impurities 2-methylbutyl isovalerate (<0.3%)Unreacted isoamyl alcohol (<0.1%)Unreacted isovaleric acid (<0.1%)Ethyl isovalerateIsoamyl acetateHexyl acetateOther fruit esters and alcohols
Structural Confirmation (¹H NMR) Conforms to reference spectraConforms to reference spectra, with minor peaks from other esters

Table 2: Sensory Profile Comparison

Sensory AttributeSynthetic this compoundNatural this compound Extract
Aroma Descriptor Clean, strong, characteristic apple/fruityComplex, ripe apple, slightly green, hint of other fruits
Flavor Profile Predominantly apple, slightly sweetBroader fruity notes, more rounded, subtle floral undertones
Purity of Scent High, singular noteModerate, complex bouquet
Intensity (1-9 scale) 87

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the protocols for the key experiments in this comparative analysis.

Synthesis of this compound (Fischer Esterification)

Objective: To synthesize this compound from isoamyl alcohol and isovaleric acid.

Materials:

  • Isoamyl alcohol

  • Isovaleric acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and isovaleric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up the apparatus for reflux and heat the mixture for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude ester by fractional distillation, collecting the fraction boiling at approximately 192-194°C.[2]

Extraction of Natural this compound (Headspace Solid-Phase Microextraction - HS-SPME)

Objective: To extract volatile compounds, including this compound, from a natural source (e.g., apples) for analysis.

Materials:

  • Fresh apples

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Gas-tight vials with septa

  • Water bath

Procedure:

  • Cut a fresh apple into small pieces and place a known weight into a gas-tight vial.

  • Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C) to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[3]

  • Retract the fiber and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and identify impurities in both synthetic and natural samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

Procedure:

  • Inject a diluted sample (in a suitable solvent like dichloromethane) into the GC-MS.

  • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are used to identify the components by comparison with a spectral library (e.g., NIST).

  • The peak area of this compound relative to the total peak area provides a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized and extracted this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with reference spectra to confirm the molecular structure of this compound.

Sensory Evaluation (Quantitative Descriptive Analysis - QDA)

Objective: To quantitatively describe and compare the sensory attributes of the synthetic and natural samples.

Panel:

  • A panel of 8-12 trained sensory assessors.

Procedure:

  • Lexicon Development: The panel first develops a consensus vocabulary to describe the aroma and flavor attributes of this compound.

  • Training: Panelists are trained on the identified attributes using reference standards.

  • Evaluation: Samples are presented blind and in a randomized order. Panelists rate the intensity of each attribute on a continuous line scale (e.g., from 0 = not perceptible to 9 = extremely intense).[4][5]

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the synthetic and natural samples.

Conclusion

The purity assessment of this compound reveals distinct differences between synthetic and natural sources. Synthetic this compound typically exhibits higher purity with a well-defined and limited number of process-related impurities. In contrast, natural extracts, while having a slightly lower concentration of the target compound, possess a more complex profile of co-extracted volatile compounds that contribute to a more nuanced and rounded sensory experience. The choice between synthetic and natural this compound will ultimately depend on the specific application, regulatory considerations, and desired sensory outcome. For applications requiring high chemical purity and a strong, singular aroma, the synthetic version is often preferred. For products where a complex, natural flavor profile is desired, the natural extract is the more suitable option.

References

Safety Operating Guide

Proper Disposal of Isoamyl Isovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of isoamyl isovalerate is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to protect personnel, the environment, and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to take appropriate safety measures.

Hazard Summary:

Hazard StatementClassification
Combustible liquidFlammable liquids, Category 4
May be harmful in contact with skinAcute toxicity, Dermal, Category 5
Causes skin irritationSkin corrosion/irritation, Category 2
Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
May cause respiratory irritationSpecific target organ toxicity, single exposure
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 2

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE should be worn:

  • Gloves: Compatible chemical-resistant gloves are recommended.[1]

  • Eye/Face Protection: Chemical safety goggles or a face shield should be used.[2]

  • Respiratory Protection: In case of insufficient ventilation or the potential for vapor inhalation, a suitable respirator should be worn.[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[3][6][7]

Step 1: Waste Minimization

The most effective way to manage chemical waste is to minimize its generation in the first place.[5][8] This can be achieved by:

  • Ordering only the necessary quantities of this compound for your experiments.[5]

  • Maintaining a chemical inventory to avoid ordering duplicates.[5][8]

  • Exploring the possibility of substituting it with a less hazardous chemical if feasible.[5]

Step 2: Waste Collection and Segregation

  • Container Selection: Collect this compound waste in a designated, compatible container.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5][6] The container must have a leak-proof, screw-on cap.[10]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[9][11] It should be segregated with other organic solvents.[9]

Step 3: Labeling

Properly label the waste container immediately upon starting waste accumulation.[5][11] The label must include the following information:[6]

  • The words "Hazardous Waste".[6][12]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

  • The approximate quantity or concentration.

  • The date of waste generation.[6]

  • The name and contact information of the principal investigator or laboratory supervisor.[6]

  • Appropriate hazard pictograms.[6]

Step 4: Storage

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12] The SAA should be:

  • At or near the point of generation and under the control of the generator.[12]

  • In a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Provided with secondary containment, such as a spill tray, to capture any potential leaks.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]

  • Kept closed at all times except when adding waste.[5][10]

Step 5: Disposal Request and Pickup

Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][10]

  • Complete a hazardous waste pickup request form as required by your institution.[6]

  • Ensure all required information on the form and the container label is accurate and complete.

  • EHS personnel will then collect the waste for proper off-site disposal, which may include incineration or fuel blending.[12]

Accidental Spill Procedures

In the event of an this compound spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Eliminate all potential sources of ignition.[3][13]

  • Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3][13] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[3]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

IsoamylIsovalerateDisposal cluster_0 Step 1: In-Lab Procedures cluster_1 Step 2: Institutional Disposal cluster_2 Step 3: Final Disposition cluster_3 Spill Response A Generate Isoamyl Isovalerate Waste B Collect in a Labeled, Compatible Container A->B Segregate Waste C Store in Satellite Accumulation Area (with Secondary Containment) B->C Keep Container Closed D Complete Hazardous Waste Pickup Form C->D When Full or Time Limit Reached E EHS Collects Waste D->E Submit to EHS F Transport to a Licensed Waste Disposal Facility E->F G Proper Disposal (e.g., Incineration) F->G Spill Accidental Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect in Sealed Container as Hazardous Waste Contain->Collect Collect->D Request Pickup

This compound Disposal Workflow

References

Personal protective equipment for handling Isoamyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Isoamyl isovalerate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Summary

This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][4][5] Understanding these hazards is the first step in safe handling.

Hazard ClassGHS ClassificationPrecautionary Statement
Physical Hazard Combustible liquid[1][2][5]Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5]
Health Hazard Skin Irritation (Category 2)[1][2]Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)[1][2]Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]May cause respiratory irritation.[1][2]
May be harmful if inhaled or absorbed through the skin.[1]Avoid breathing mist or vapor.[2]
Harmful if swallowed.[1]Do not ingest.[4]
Environmental Hazard Hazardous to the aquatic environment, long-term hazard (Category 2)[1][2][4]Avoid release to the environment.[2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][2][6]To protect against splashes and eye irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., rubber gloves).[1][2][6]To prevent skin contact and irritation.[1]
Respiratory Protection Not typically required with adequate ventilation.[2] In case of insufficient ventilation or for spill cleanup, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6]To prevent respiratory tract irritation from vapors or mists.[1]
Protective Clothing Laboratory coat.[5]To prevent skin contact.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this chemical. The following workflow outlines the necessary steps from preparation to the completion of work.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure adequate ventilation prep_1->prep_2 prep_3 Don appropriate PPE prep_2->prep_3 handle_1 Dispense this compound in a designated area prep_3->handle_1 handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Avoid generating mists or vapors handle_2->handle_3 post_1 Decontaminate work area handle_3->post_1 post_2 Properly dispose of waste post_1->post_2 post_3 Remove and dispose of or decontaminate PPE post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Figure 1: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Always consult the Safety Data Sheet (SDS) before working with this compound.[6]

    • Ensure the work area is well-ventilated.[3] This can be a fume hood or an area with a local exhaust system.

    • Put on all required PPE as detailed in the table above.[2][5]

  • Handling :

    • Dispense the chemical in a designated area, away from ignition sources.[2][4]

    • Keep the container tightly closed when not in use to minimize vapor release.[6]

    • Handle the substance carefully to avoid generating mists or vapors.[6]

  • Post-Handling :

    • After use, decontaminate the work surface.

    • Dispose of any waste, including empty containers and contaminated materials, according to the disposal plan.[5]

    • Carefully remove PPE to avoid contaminating yourself. Dispose of single-use items and decontaminate reusable ones.

    • Wash your hands thoroughly with soap and water after handling the chemical.[4][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Procedure start Waste Generated waste_chem Unused this compound start->waste_chem waste_ppe Contaminated PPE (gloves, etc.) start->waste_ppe waste_spill Spill cleanup materials start->waste_spill action_chem Collect in a labeled, sealed, and compatible hazardous waste container. waste_chem->action_chem action_ppe Double-bag and label as hazardous waste. waste_ppe->action_ppe action_spill Place in a sealed container for hazardous waste disposal. waste_spill->action_spill end Dispose through licensed hazardous waste contractor action_chem->end action_ppe->end action_spill->end

Figure 2: Disposal Flowchart for this compound and Contaminated Materials.

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Unused Chemical : Do not dispose of this compound down the drain.[4][6] Collect unused material in its original container or a compatible, properly labeled, and sealed hazardous waste container.[5]

    • Contaminated Materials : Any materials used for spill cleanup (e.g., sand, inert absorbent) and contaminated PPE (gloves, lab coats) should be collected in a separate, sealed container for hazardous waste.[4][6]

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • Dispose of all waste (chemical and contaminated materials) in accordance with local, regional, and national environmental regulations.[5] This typically involves arranging for collection by a licensed hazardous waste disposal company.

Emergency Procedures

  • Spills : In the event of a spill, evacuate non-essential personnel.[4] Remove all ignition sources.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4][5] Collect the absorbed material into a sealed container for disposal.[4]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][6] Seek medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][4]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.